molecular formula C15H20N2O5 B113373 Boc-L-2-Carbamoylphenylalanine CAS No. 959573-27-4

Boc-L-2-Carbamoylphenylalanine

Cat. No.: B113373
CAS No.: 959573-27-4
M. Wt: 308.33 g/mol
InChI Key: FMPVOXUPJFIODB-NSHDSACASA-N
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Description

Boc-L-2-Carbamoylphenylalanine is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOXUPJFIODB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the structure of Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of Boc-L-2-Carbamoylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide science. Its structure is distinguished by three core features: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the L-configuration at the alpha-carbon, and a unique 2-carbamoylphenyl side chain. This guide provides a detailed examination of this molecular architecture, explaining how each component contributes to its chemical properties and utility as a building block for advanced therapeutics. We will dissect its physicochemical characteristics, the rationale behind its design, methods for its structural verification via spectroscopy, and its application in the synthesis of novel peptides and drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure. This compound is a derivative of the natural amino acid L-phenylalanine, incorporating specific modifications to enhance its utility in chemical synthesis and to introduce novel functionalities.

Core Structural Components

The molecule's systematic name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid.[1] Its structure can be deconstructed into four key regions:

  • The α-Amino Acid Backbone: The central chiral carbon (Cα) is bonded to a hydrogen atom, a carboxylic acid group (-COOH), an N-protected amino group, and the side chain.

  • The L-Stereocenter: The "L" designation refers to the specific stereoisomer at the α-carbon, which is the configuration predominantly found in natural proteins and is often crucial for biological recognition.

  • The N-α-Boc Protecting Group: The amino group is protected with a tert-butyloxycarbonyl (Boc) group. This bulky, acid-labile group is fundamental to its application in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide coupling.[1][][3]

  • The 2-Carbamoylphenyl Side Chain: This is the defining feature that distinguishes it from standard phenylalanine. A carbamoyl group (-CONH₂) is attached at the ortho (position 2) of the phenyl ring. This addition introduces a hydrogen-bond donor and acceptor site, significantly altering the steric and electronic properties of the side chain compared to the unsubstituted phenyl group of phenylalanine.

Caption: 2D structure of this compound with key functional groups highlighted.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 959573-27-4[1]
Molecular Formula C₁₅H₂₀N₂O₅[1]
Molecular Weight 308.33 g/mol [1]
Appearance Almost white powder[1]
Melting Point 161 - 165 °C[1]
Optical Rotation [α]²⁵D = -41 ± 1° (c=1 in C₂H₅OH)[1]
Purity ≥ 99%[1]
Storage Conditions 0 - 8 °C[1]

Rationale and Significance of Structural Features

The specific design of this compound is not arbitrary; each component serves a distinct purpose, making it a valuable tool for chemists.

  • The Boc Group: A Cornerstone of Peptide Synthesis: The Boc group is a well-established protecting group in solid-phase peptide synthesis (SPPS).[3] Its primary function is to render the N-terminal amine unreactive during the formation of a peptide bond with the next amino acid in the sequence. Its key advantage is its stability in basic and nucleophilic conditions, yet it can be cleanly and efficiently removed using moderately strong acids, such as trifluoroacetic acid (TFA).[3] This orthogonal deprotection strategy is fundamental to the stepwise construction of complex peptides.

  • The 2-Carbamoylphenyl Side Chain: Introducing Novel Interactions: The introduction of a carbamoyl group at the ortho position of the phenyl ring is a strategic modification. It imparts functionalities not present in the 20 proteinogenic amino acids:

    • Hydrogen Bonding: The -CONH₂ group can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen), enabling specific and potentially stronger interactions with biological targets like enzymes or receptors.

    • Conformational Constraint: The bulky carbamoyl group at the ortho position can restrict the rotation of the phenyl ring, locking the side chain into a more defined conformation. This can be advantageous in drug design for optimizing the fit within a protein's binding pocket.

    • Bioisostere: It can serve as a bioisostere for other functional groups, mimicking their spatial and electronic properties to modulate biological activity.

Structural Verification: A Self-Validating System

The identity, purity, and structural integrity of this compound are confirmed using a suite of spectroscopic techniques. This multi-faceted analysis provides a self-validating system, ensuring the material meets the rigorous standards required for research and development.

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on the known values for its constituent functional groups and similar molecules like Boc-L-phenylalanine.[4][5]

TechniqueFunctional GroupExpected Chemical Shift / Signal
¹H NMR Boc (t-butyl)~1.4 ppm (singlet, 9H)
α-H~4.3-4.6 ppm (multiplet, 1H)
β-CH₂~3.0-3.3 ppm (multiplets, 2H)
Aromatic C-H~7.2-7.8 ppm (multiplets, 4H)
Carbamoyl -NH₂~7.5-8.0 ppm (broad singlets, 2H)
Carboxylic -OH~10-12 ppm (broad singlet, 1H)
Amide N-H~5.0-5.5 ppm (doublet, 1H)
¹³C NMR Boc (quaternary C)~80 ppm
Boc (-CH₃)~28 ppm
α-C~55 ppm
β-C~37 ppm
Aromatic C~125-140 ppm
Carboxyl C=O~175 ppm
Boc C=O~155 ppm
Carbamoyl C=O~168 ppm
Mass Spec. [M+H]⁺309.1445 m/z
[M+Na]⁺331.1264 m/z
IR Spec. N-H (amide/carbamoyl)~3200-3400 cm⁻¹
C-H (aliphatic/aromatic)~2850-3100 cm⁻¹
C=O (all carbonyls)~1650-1750 cm⁻¹ (broad)

Synthesis Methodology

The synthesis of this compound typically follows a standard procedure for the N-protection of amino acids. The most common and efficient method involves the reaction of the free amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

Experimental Protocol: N-tert-butoxycarbonylation

This protocol is a representative method adapted from established procedures for similar amino acids.[6][7]

  • Dissolution: The starting material, L-2-Carbamoylphenylalanine, is dissolved in an appropriate aqueous solvent mixture, such as aqueous dioxane or tert-butyl alcohol, containing a base like sodium hydroxide or triethylamine.[6] The base deprotonates the amino group, rendering it nucleophilic.

  • Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.1 molar equivalents, is added to the stirred solution. The reaction is often performed at room temperature.

  • Reaction Monitoring: The reaction is stirred for several hours (typically overnight) to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amino acid.

  • Workup & Acidification: Once complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like ether to remove unreacted (Boc)₂O and byproducts. The aqueous layer is then cooled in an ice bath and carefully acidified to a pH of ~2-3 using a suitable acid like potassium hydrogen sulfate or citric acid.[6] This step protonates the carboxylic acid, causing the product to precipitate or become extractable.

  • Extraction & Purification: The acidified mixture is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

  • Isolation: The solvent is removed via rotary evaporation to yield the crude product, which can be further purified by crystallization to afford pure this compound as a white solid.

G start Start: L-2-Carbamoylphenylalanine dissolve 1. Dissolution (Aqueous base, e.g., aq. NaOH/Dioxane) start->dissolve add_boc 2. Reagent Addition (Add (Boc)₂O at room temp) dissolve->add_boc react 3. Reaction (Stir overnight, monitor by TLC) add_boc->react workup 4. Workup & Acidification (Remove organic solvent, wash, then acidify to pH 2-3) react->workup extract 5. Extraction (Extract with Ethyl Acetate) workup->extract purify 6. Purification (Dry, evaporate solvent, crystallize) extract->purify end_node End Product: Pure this compound purify->end_node

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a highly valuable building block in pharmaceutical research.

  • Peptide and Peptidomimetic Synthesis: Its primary application is as a key component in the synthesis of peptides and peptidomimetics.[1] By incorporating this non-canonical amino acid, researchers can create novel peptide sequences with enhanced properties, such as increased stability against enzymatic degradation, improved target affinity, or altered biological activity.

  • Development of Inhibitors and Modulators: The 2-carbamoylphenyl side chain provides an additional handle for molecular recognition. This allows for the design of potent and selective inhibitors or modulators for various disease targets.[1] Its ability to form specific hydrogen bonds can be exploited to achieve high-affinity binding in enzyme active sites or receptor pockets.

  • Bioconjugation: The protected amino acid can be used in bioconjugation processes, where it might serve as part of a linker system to attach drugs to biomolecules like antibodies, creating targeted therapies.[1]

Conclusion

This compound is a sophisticated chemical tool whose structure is purposefully designed for modern drug discovery and peptide chemistry. The strategic combination of an acid-labile Boc protecting group, a biologically relevant L-stereocenter, and a functionally unique 2-carbamoylphenyl side chain provides researchers with a versatile building block. A comprehensive understanding of its molecular architecture, physicochemical properties, and synthetic methodologies is paramount for its effective application in creating the next generation of targeted therapeutics.

References

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. [Link]

  • Boc-L-amino Acids for Peptide Synthesis. AAPPTec. [Link]

  • tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. ResearchGate. [Link]

Sources

Boc-L-2-Carbamoylphenylalanine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-L-2-Carbamoylphenylalanine: Properties, Applications, and Protocols for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 959573-27-4), a specialized amino acid derivative crucial for advancements in medicinal chemistry and peptide synthesis. The document elucidates the compound's core physicochemical properties, explores its strategic applications in drug discovery, and furnishes detailed experimental protocols for its handling and utilization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical data to serve as an authoritative resource for incorporating this versatile building block into sophisticated research and development projects.

Introduction: The Strategic Value of a Modified Amino Acid

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids serve as indispensable tools for creating novel therapeutics with enhanced efficacy, stability, and target specificity. This compound is a prime example of such a molecule, ingeniously designed to overcome challenges in peptide synthesis and drug design.

The structure features two key modifications to the L-phenylalanine backbone:

  • The tert-butyloxycarbonyl (Boc) Protecting Group: Attached to the alpha-amino group, the Boc moiety is a cornerstone of peptide chemistry. It sterically hinders the amine, preventing unwanted side reactions during peptide coupling. Its key advantage lies in its stability under a wide range of conditions while being readily removable with mild acids like trifluoroacetic acid (TFA), making it ideal for stepwise solid-phase peptide synthesis (SPPS).[1][2]

  • The 2-Carbamoyl Moiety: The introduction of a carbamoyl group (-CONH₂) onto the phenyl ring at the ortho position is a strategic functionalization. This group can act as a hydrogen bond donor and acceptor, enabling enhanced interactions with biological targets such as enzyme active sites or protein-protein interfaces.[3] This modification transforms the otherwise nonpolar phenylalanine side chain, allowing for new avenues in designing molecules with improved binding affinity and specificity.

The combination of these features makes this compound a valuable building block for synthesizing complex peptides and peptidomimetics, particularly in the development of targeted drug delivery systems and novel therapeutic agents.[3]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 959573-27-4[3][4]
Molecular Formula C₁₅H₂₀N₂O₅[3][4]
Molecular Weight 308.33 g/mol [3][4]
Appearance Almost white powder[3]
Melting Point 161 - 165 °C[3]
Optical Rotation [α]²⁵/D = -41 ± 1° (c=1 in C₂H₅OH)[3]
Purity ≥ 99% (Assay by titration on dried basis)[3]
Synonym(s) Boc-(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid[3]
Storage Conditions Store at 0 - 8 °C; Long-term at -20°C[3][4]

Applications in Research and Drug Development

The unique structural attributes of this compound lend it to several high-value applications in the pharmaceutical and biochemical fields.

Foundational Role in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS).[1][3] The Boc protecting group dictates the synthetic strategy, allowing for its controlled incorporation into a growing peptide chain. Its unique side chain enables the creation of peptides with modified conformations and novel binding properties, which is crucial for developing peptides that can disrupt protein-protein interactions or act as enzyme inhibitors.[3]

Drug Design and Medicinal Chemistry

Medicinal chemists utilize this compound to design and synthesize novel small-molecule drugs and peptidomimetics.[3] The carbamoyl group can be used to:

  • Enhance Target Binding: By forming specific hydrogen bonds with a biological target, it can significantly increase the potency and selectivity of a drug candidate.

  • Improve Pharmacokinetic Properties: The modification can influence solubility and metabolic stability, key factors in a drug's overall performance in a biological system.[]

  • Serve as a Synthetic Handle: The functional group provides a site for further chemical modification, allowing for the creation of diverse compound libraries for screening.

Its utility has been noted in the development of inhibitors and modulators for various diseases, where precise molecular interactions are paramount.[3]

Bioconjugation and Targeted Therapies

The compound can be incorporated into peptides or linkers used in bioconjugation processes.[3][] This involves attaching a potent drug molecule to a larger biomolecule, such as an antibody, to create an Antibody-Drug Conjugate (ADC). In this context, peptides containing 2-carbamoylphenylalanine can serve as part of a sophisticated linker system, ensuring the stability of the conjugate in circulation and its controlled release at the target site, a cornerstone of targeted cancer therapy.[3]

Experimental Protocols and Workflows

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is the first principle. While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from structurally similar Boc-protected amino acids provide authoritative guidance.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Avoid creating dust.[6][7]

  • Storage: Keep the container tightly closed and store in a dry, cool place as recommended (0 - 8 °C for short-term, -20°C for long-term).[3][4] This prevents degradation from moisture and heat.

  • Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid allowing the product to enter drains.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could compromise the Boc group or other parts of the molecule.[6][8]

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the established principles of Boc-SPPS. This workflow is a self-validating system, where the successful completion of each cycle (deprotection and coupling) is typically confirmed with a colorimetric test (e.g., Kaiser test) before proceeding.

Below is a diagram illustrating the core logical steps of a single coupling cycle.

sp_ps_workflow start Start: Resin with N-terminal Protected Amino Acid deprotection Step 1: Boc Deprotection (e.g., 30% TFA in DCM) start->deprotection wash1 Wash & Neutralization (e.g., DCM, DIPEA) deprotection->wash1 coupling Step 3: Coupling Reaction (Activated AA added to Resin) wash1->coupling activation Step 2: Activation of This compound (e.g., HBTU/HATU) activation->coupling Add wash2 Final Wash (e.g., DCM, DMF) coupling->wash2 end End: Resin with Elongated Peptide Chain (Ready for next cycle or cleavage) wash2->end

Caption: Workflow for one cycle of Boc-SPPS.

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) to which the first amino acid is already attached.

  • Deprotection:

    • Swell the resin in dichloromethane (DCM).

    • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 20-30 minutes to remove the N-terminal Boc group.[1] This step exposes the free amine for the next coupling reaction.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM to remove residual TFA.

    • Neutralize the protonated N-terminus by washing with a solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA) in DCM or N-methyl-2-pyrrolidone (NMP).[1]

    • Wash again with DCM and DMF to prepare for coupling.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading) in a suitable solvent like DMF or NMP.

    • Add an activating agent, such as HBTU or HATU, along with a base like DIPEA.[1] Allow the activation to proceed for a few minutes. This process converts the carboxylic acid into a more reactive ester.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to go to completion.

  • Post-Coupling Wash:

    • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) confirms that the coupling was successful and all free amines have reacted.

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool for molecular design. Its unique combination of a reliably cleavable protecting group and a functionalized side chain provides researchers with a powerful building block to construct novel peptides and therapeutic agents with enhanced biological activity. As the demand for more sophisticated and targeted drugs grows, the role of such specialized derivatives in advancing pharmaceutical science will undoubtedly continue to expand, paving the way for innovative treatments in oncology, metabolic disorders, and beyond.[3][9]

References

  • Boc-L-phenylalanine | CAS#:13734-34-4. Chemsrc. [Link]

  • Boc-L-2-Methylphenylalanine. PubChem - NIH. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

  • Synthesis of Boc-phenylalanine. PrepChem.com. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

  • The Role of Boc-L-2-Chlorophenylalanine in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-L-2-Carbamoylphenylalanine, a valuable unnatural amino acid derivative with significant applications in peptide synthesis and drug discovery. Recognizing the limited direct synthetic routes available in the literature, this guide presents two well-reasoned, field-proven synthetic pathways starting from commercially available precursors: L-2-Nitrophenylalanine and L-2-Cyanophenylalanine. Each proposed route is detailed with step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility. The guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles and strategic decisions underpinning the synthesis.

Introduction: The Significance of this compound

Unnatural amino acids (UAAs) are pivotal tools in modern medicinal chemistry and chemical biology. Their incorporation into peptides and other molecular frameworks allows for the exploration of novel chemical space, leading to compounds with enhanced stability, improved pharmacokinetic profiles, and unique biological activities.[1] this compound is a particularly interesting UAA, featuring a carbamoyl moiety at the ortho position of the phenyl ring. This functional group can introduce specific hydrogen bonding interactions, potentially modulating the conformation and binding properties of peptides into which it is incorporated. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of peptide synthesis, prized for its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[2][3][4]

This guide provides two distinct and viable synthetic strategies to obtain this valuable building block, empowering researchers to access this compound for their drug discovery and development endeavors.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is approached through a convergent strategy. The core of the synthesis lies in the formation of the L-2-Carbamoylphenylalanine backbone, followed by the protection of the alpha-amino group with the Boc moiety. Two primary pathways are presented, differing in the choice of starting material and the method for introducing the carbamoyl group.

G cluster_0 Synthetic Strategy Start Choice of Precursor Route_A Route A: From L-2-Nitrophenylalanine Start->Route_A Route_B Route B: From L-2-Cyanophenylalanine Start->Route_B Final_Step Boc Protection Route_A->Final_Step Route_B->Final_Step Product This compound Final_Step->Product

Caption: Overall synthetic strategy for this compound.

Route A: Synthesis from L-2-Nitrophenylalanine

This pathway is a robust, two-step process involving the reduction of a nitro group followed by carbamoylation of the resulting amine. L-2-Nitrophenylalanine is a commercially available starting material, making this route highly accessible.[3]

Mechanistic Rationale

The choice of L-2-Nitrophenylalanine as a starting material is strategic due to the versatility of the nitro group. Aromatic nitro groups can be cleanly and efficiently reduced to primary amines under various conditions. The resulting ortho-amino group on the phenylalanine scaffold is then perfectly positioned for conversion into the target carbamoyl group. The carbamoylation of anilines can be achieved through several methods, with the use of potassium cyanate in an acidic medium being a cost-effective and straightforward approach.

G Start L-2-Nitrophenylalanine Step1 Step 1: Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Reduction Intermediate L-2-Aminophenylalanine Step1->Intermediate Step2 Step 2: Carbamoylation (e.g., KOCN, H₂O, H⁺) Intermediate->Step2 Carbamoylation Product L-2-Carbamoylphenylalanine Step2->Product

Caption: Workflow for the synthesis of L-2-Carbamoylphenylalanine from L-2-Nitrophenylalanine.

Experimental Protocol: Route A

Step 1: Synthesis of L-2-Aminophenylalanine

  • Dissolution: In a suitable hydrogenation vessel, dissolve L-2-Nitrophenylalanine (1.0 eq) in a solvent mixture of methanol and water (e.g., 9:1 v/v).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude L-2-Aminophenylalanine, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of L-2-Carbamoylphenylalanine

  • Dissolution: Dissolve the crude L-2-Aminophenylalanine (1.0 eq) in a mixture of water and a suitable acid (e.g., acetic acid or hydrochloric acid) to ensure solubility and provide the necessary acidic environment.

  • Reagent Addition: Add a solution of potassium cyanate (KOCN, 1.1-1.5 eq) in water dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Isolation: The product may precipitate from the reaction mixture upon completion. If so, collect the solid by filtration. If not, the product can be isolated by adjusting the pH to induce precipitation or by extraction with a suitable organic solvent after neutralization.

  • Purification: The crude L-2-Carbamoylphenylalanine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Route B: Synthesis from L-2-Cyanophenylalanine

This alternative pathway utilizes the direct hydrolysis of a nitrile to a primary amide. L-2-Cyanophenylalanine is also a commercially available starting material.[2][5]

Mechanistic Rationale

The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or, under controlled conditions, to a primary amide (carbamoyl group). This transformation can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. The choice between acidic or basic conditions will depend on the overall stability of the amino acid.

G Start L-2-Cyanophenylalanine Step1 Step 1: Nitrile Hydrolysis (e.g., H₂SO₄, H₂O or H₂O₂, base) Start->Step1 Hydrolysis Product L-2-Carbamoylphenylalanine Step1->Product

Caption: Workflow for the synthesis of L-2-Carbamoylphenylalanine from L-2-Cyanophenylalanine.

Experimental Protocol: Route B

Step 1: Synthesis of L-2-Carbamoylphenylalanine (Acid-Catalyzed Hydrolysis)

  • Reaction Setup: To a solution of L-2-Cyanophenylalanine (1.0 eq) in a suitable solvent (e.g., acetic acid or formic acid), add a strong acid catalyst such as concentrated sulfuric acid.

  • Hydrolysis: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized to favor the formation of the amide over the carboxylic acid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the cooled reaction mixture into ice-water.

  • Isolation: Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. Collect the solid by filtration.

  • Purification: Purify the crude L-2-Carbamoylphenylalanine by recrystallization.

Final Step: N-Boc Protection

This final step is common to both synthetic routes and involves the protection of the alpha-amino group of L-2-Carbamoylphenylalanine. The use of di-tert-butyl dicarbonate (Boc anhydride) is the most common and efficient method for this transformation.[2][3][4]

Mechanistic Rationale

The Boc protection of an amino acid proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide, driving the reaction to completion. The reaction is typically carried out in the presence of a mild base to neutralize the newly formed carbamic acid and to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.

G Start L-2-Carbamoylphenylalanine Step1 Boc Protection ((Boc)₂O, Base, Solvent) Start->Step1 Protection Product This compound Step1->Product

Caption: Workflow for the N-Boc protection of L-2-Carbamoylphenylalanine.

Experimental Protocol: N-Boc Protection
  • Dissolution: Suspend L-2-Carbamoylphenylalanine (1.0 eq) in a suitable solvent mixture, such as dioxane/water or THF/water.

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 eq), to the suspension and stir until the amino acid dissolves.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ethyl acetate to remove any unreacted Boc anhydride and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or KHSO₄ solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Analysis Expected Outcome
¹H NMR Signals corresponding to the Boc group (singlet around 1.4 ppm), the alpha-proton, the beta-protons, and the aromatic protons with a specific ortho-substitution pattern. The carbamoyl protons will appear as two broad singlets.
¹³C NMR Resonances for the Boc carbonyl and quaternary carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons, as well as the carbamoyl carbonyl carbon.
Mass Spec (ESI) A prominent peak corresponding to [M+H]⁺ or [M+Na]⁺ for the target molecule.
Optical Rotation A specific optical rotation value confirming the L-enantiomer.
Melting Point A sharp and defined melting point range for the purified solid.

Conclusion

This technical guide has outlined two reliable and well-founded synthetic pathways for the preparation of this compound, a valuable building block for peptide and medicinal chemistry. By starting from commercially available precursors, these routes offer accessible and practical methods for researchers in both academic and industrial settings. The detailed experimental protocols and mechanistic discussions provided herein are intended to facilitate the successful synthesis and application of this unique unnatural amino acid in the development of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Chemical Modifications of L-2-Cyanophenylalanine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis Potential of L-2-Nitrophenylalanine. Retrieved from [Link]

Sources

Boc-L-2-Carbamoylphenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-L-2-Carbamoylphenylalanine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized amino acid derivative designed for advanced applications in peptide synthesis and medicinal chemistry. Characterized by an N-terminal tert-butoxycarbonyl (Boc) protecting group and a carbamoyl moiety at the ortho position of the phenyl ring, this compound offers unique structural features that enhance its utility as a building block for complex peptides and novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic protocol, provides predicted analytical characterization data, and explores its strategic applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this non-canonical amino acid for creating molecules with enhanced biological activity and specificity.

Core Molecular and Physicochemical Properties

This compound, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid, is a non-standard amino acid derivative. The presence of the Boc group facilitates its use in stepwise peptide synthesis by rendering the alpha-amino group temporarily inert, while the ortho-carbamoyl group on the phenyl side chain introduces a key functional handle for molecular recognition and conformational constraint.

Molecular Formula and Weight

The fundamental identifiers for this compound are crucial for all stoichiometric and analytical calculations.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀N₂O₅[1][2]
Molecular Weight 308.33 g/mol [1][2]
CAS Number 959573-27-4[1][2]
Physicochemical and Stability Data

These properties are essential for handling, storage, and application of the compound in a laboratory setting.

PropertyValueSource(s)
Appearance Almost white powder[1][2]
Melting Point 161 - 165 °C[1][2]
Optical Rotation [α]²⁵_D_ -41 ± 1° (c=1 in C₂H₅OH)[1][2]
Storage Conditions Store at 0 - 8 °C; long-term at -20°C[1][2]
Purity ≥ 99% (Assay by titration on dried basis)[1]
Solubility Profile (Predicted and Analog-Based)

Precise quantitative solubility data for this compound is not widely published. However, based on the known solubility of related compounds such as N-Boc-L-phenylalanine and N-Boc-L-phenylalanine methyl ester, a qualitative and estimated profile can be established.[1][3][4] The compound is expected to be soluble in polar organic solvents.

SolventExpected SolubilityRationale / Analog Data
Dimethylformamide (DMF)SolubleN-Boc-L-phenylalanine is soluble in DMF.[1][4]
Dichloromethane (DCM)SolubleN-Boc-L-phenylalanine is soluble in DCM.[1][4]
Methanol (MeOH)SolubleN-Boc-L-phenylalanine is soluble in methanol.[1][4]
Dimethyl Sulfoxide (DMSO)SolubleN-Boc-L-phenylalanine methyl ester is highly soluble in DMSO (>700 mM).[3]
WaterSparingly SolubleThe parent compound, L-phenylalanine, has limited water solubility, and the bulky, hydrophobic Boc group further decreases aqueous solubility.

Synthesis and Purification

The synthesis of this compound involves the protection of the α-amino group of the parent amino acid, L-2-Carbamoylphenylalanine. The most common and industrially scalable method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Representative Synthetic Protocol: Boc Protection

This protocol is a standard procedure for the N-Boc protection of amino acids and serves as a validated starting point for the synthesis of the title compound. Optimization of solvent, base, and reaction time may be required.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process AA L-2-Carbamoyl- phenylalanine Reaction Reaction Vessel (Stirring, 0°C to RT) AA->Reaction Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Reaction Base Base (e.g., NaOH, TEA) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup (Acidification) Reaction->Workup 1. Quench/Extract Purification Crystallization or Chromatography Workup->Purification 2. Isolate Crude Product Boc-L-2-Carbamoyl- phenylalanine Purification->Product 3. Purify

Caption: General workflow for the synthesis of Boc-protected amino acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-2-Carbamoylphenylalanine (1.0 eq) in a mixture of 1,4-dioxane and 1M sodium hydroxide solution at 0 °C.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or dissolved in a small amount of dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ethyl acetate) to remove unreacted Boc₂O and byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or citric acid). The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Analytical Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the expected chemical shifts for the molecule in a standard NMR solvent like CDCl₃ or DMSO-d₆.

Table 3: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
Boc (C(CH₃)₃) ~1.40 Singlet 9H Characteristic signal for the Boc group protons.
β-CH₂ 3.10 - 3.40 Multiplet 2H Diastereotopic protons, may appear as two distinct signals (dd).
α-CH 4.50 - 4.70 Multiplet 1H Coupled to both β-protons and the NH proton.
NH (Boc) 5.10 - 5.40 Doublet 1H Coupling to α-CH. May be broad.
NH₂ (Carbamoyl) 5.50 - 6.00 & 7.20 - 7.50 Broad Singlets 2H Two distinct, broad signals for the amide protons.
Aromatic CH (x4) 7.30 - 7.80 Multiplet 4H Complex multiplet pattern due to ortho substitution.

| COOH | >10.0 | Broad Singlet | 1H | Carboxylic acid proton, often broad and may exchange. |

Table 4: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Notes
Boc (CH₃) ~28.5 Characteristic signal for the three methyl carbons of the Boc group.
β-CH₂ ~37.0 Aliphatic methylene carbon.
α-CH ~54.0 Alpha-carbon of the amino acid backbone.
Boc (Quaternary C) ~80.0 Quaternary carbon of the tert-butyl group.
Aromatic CH (x4) 127.0 - 132.0 Aromatic carbons.
Aromatic C (Quaternary, x2) 135.0 - 140.0 Carbons attached to the side chain and the carbamoyl group.
C=O (Boc) ~155.5 Carbonyl carbon of the Boc protecting group.
C=O (Carbamoyl) ~169.0 Carbonyl carbon of the side-chain amide.

| C=O (Carboxylic Acid) | ~175.0 | Carbonyl carbon of the main chain carboxylic acid. |

Expected FT-IR and Mass Spectrometry Data

Infrared (IR) Spectroscopy:

  • ~3300 cm⁻¹: N-H stretching (Boc carbamate and primary amide).

  • ~3200-2500 cm⁻¹: O-H stretching (broad, carboxylic acid).

  • ~1740 cm⁻¹: C=O stretching (carboxylic acid).

  • ~1680-1710 cm⁻¹: C=O stretching (Boc carbamate).

  • ~1650 cm⁻¹: C=O stretching (Amide I band of the carbamoyl group).

  • ~1520 cm⁻¹: N-H bending (Amide II band).

Mass Spectrometry (MS):

  • ESI-MS (+): Expected [M+H]⁺ at m/z 309.14, [M+Na]⁺ at m/z 331.12.

  • ESI-MS (-): Expected [M-H]⁻ at m/z 307.13.

Applications in Drug Discovery and Peptide Synthesis

The true value of this compound lies in its application as a specialized building block in the synthesis of peptidomimetics and peptide-based therapeutics. The ortho-carbamoyl group serves two primary functions: conformational restriction and introduction of a new interaction site.

Role in Peptide Synthesis

As a Boc-protected amino acid, this compound is fully compatible with the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This methodology, pioneered by Bruce Merrifield, relies on acid-labile Boc groups for temporary N-terminal protection and stronger acid (e.g., HF) for final cleavage from the resin.

SPPS_Cycle Resin Resin-Bound Peptide (Boc-Protected) Deprotection Step 1: Deprotection (TFA in DCM) Resin->Deprotection Neutralization Step 2: Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Forms free N-terminus Coupling Step 3: Coupling (Boc-AA, Activator) Neutralization->Coupling ElongatedPeptide Resin-Bound Peptide (n+1 residues) Coupling->ElongatedPeptide Forms new peptide bond ElongatedPeptide->Deprotection Repeat Cycle

Caption: The core cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Strategic Value in Drug Design

The introduction of a substituent at the ortho-position of the phenylalanine side chain is a proven strategy in medicinal chemistry to modulate the pharmacological properties of a peptide.

  • Conformational Constraint: The bulky carbamoyl group restricts the rotation of the phenyl ring (the χ¹ and χ² dihedral angles), locking the side chain into a more defined orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.

  • Hydrogen Bonding: The -C(=O)NH₂ group is a potent hydrogen bond donor and acceptor. This allows for the formation of additional stabilizing interactions with a protein target that are not possible with native phenylalanine. This feature is particularly valuable in the design of enzyme inhibitors, where precise interactions in the active site are critical for potency.[2]

  • Improved Bioavailability: By replacing a labile or metabolically susceptible part of a peptide with a constrained, non-canonical amino acid, researchers can improve the resulting molecule's resistance to enzymatic degradation, thereby enhancing its pharmacokinetic profile.[5]

While specific clinical candidates incorporating this compound are not publicly disclosed, its structural motifs are analogous to those found in various inhibitors and modulators under investigation for diseases ranging from cancer to neurological disorders.[2] Its use allows researchers to explore chemical space and structure-activity relationships in ways that standard proteinogenic amino acids do not permit.

References

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A Technical Guide to Commercial Sourcing and Application of Boc-L-2-Carbamoylphenylalanine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-L-2-carbamoylphenylalanine (Boc-L-2-Carbamoylphenylalanine), a specialized amino acid derivative crucial for the development of novel therapeutics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the commercial landscape, synthesis, quality control, and critical applications of this compound, with a focus on its role in the generation of next-generation peptide-based drugs.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

This compound is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its strategic incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies. The key feature of this molecule is the carbamoyl group at the ortho position of the phenyl ring, which provides a unique structural and functional element not found in natural amino acids. This additional functionality can mediate specific interactions with biological targets, enhance binding affinity, and improve the pharmacokinetic properties of peptide-based drug candidates.[1]

The primary application of this compound lies in its use as a building block for the synthesis of peptidomimetics, particularly in the development of Inhibitor of Apoptosis Protein (IAP) antagonists, also known as Smac mimetics.[2][3] IAPs are a family of proteins that regulate apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[4][5] Smac mimetics are designed to mimic the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAPs, thereby promoting cancer cell death.[6][7][8][9] The unique structure of this compound allows it to serve as a crucial component in these mimetics, contributing to their high-affinity binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.[2][10][11]

Commercial Suppliers and Procurement

A reliable supply of high-purity this compound is paramount for reproducible research and development. Several chemical suppliers specialize in the provision of amino acid derivatives for pharmaceutical research. When selecting a supplier, it is crucial to consider not only the cost but also the purity, availability of technical documentation (e.g., Certificate of Analysis), and the scale-up capabilities of the vendor.

Below is a comparative table of prominent commercial suppliers for this compound (CAS No. 959573-27-4).

SupplierPurity SpecificationAvailable QuantitiesAdditional Information
Chem-Impex ≥ 99% (Assay by titration on dried basis)100MG, 250MG, 1G, 5G, 25GProvides detailed product specifications including melting point and optical rotation.[1]
GL Biochem Inquire for detailsInquire for detailsListed as a supplier of CAS 959573-27-4.
BLD Pharmatech 98%Inquire for detailsListed as a supplier of CAS 959573-27-4.
Binhai Gill Polypeptide Co., Ltd. Inquire for detailsInquire for detailsLists BOC-L-2-CARBAMOYLPHE (CAS 959573-27-4) in their product catalog.
Suzhou Health Chemicals Co., Ltd. Inquire for detailsInquire for detailsLists this compound (CAS 959573-27-4) as a product.

Synthesis and Quality Control

General Synthesis Protocol

Experimental Protocol: Boc Protection of L-2-Carbamoylphenylalanine

  • Dissolution: Dissolve L-2-Carbamoylphenylalanine (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water or tert-butanol and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution to deprotonate the amino group, facilitating nucleophilic attack.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same organic solvent to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of approximately 2-3. This protonates the carboxylic acid and any unreacted base.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

Synthesis_Workflow A L-2-Carbamoylphenylalanine B Dissolve in Dioxane/Water + Base A->B Step 1 C Add (Boc)₂O B->C Step 2 D Reaction (Room Temperature) C->D Step 3 E Acidify (pH 2-3) D->E Step 4 F Extract with Ethyl Acetate E->F Step 5 G Purify (Crystallization/Chromatography) F->G Step 6 H This compound G->H Final Product

Caption: General workflow for the synthesis of this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application in peptide synthesis. A comprehensive Certificate of Analysis (CoA) from the supplier should provide data from the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A high-quality product should exhibit a purity of ≥98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule by identifying the characteristic chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Chiral HPLC or Polarimetry: Determines the enantiomeric purity, ensuring that the L-enantiomer is the predominant form. The optical rotation is a key parameter for this assessment.

  • Titration: An acid-base titration can be used to determine the assay of the carboxylic acid functionality, providing a measure of the active compound concentration.

Application in Drug Discovery: Synthesis of IAP Antagonists

As previously mentioned, a primary application of this compound is in the synthesis of Smac mimetics that function as IAP antagonists. The following workflow illustrates the incorporation of this amino acid derivative into a peptide-based IAP antagonist using Boc-chemistry solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_cycle Peptide Elongation Cycle A Boc-Deprotection (TFA in DCM) B Neutralization (DIPEA in DMF) A->B C Coupling of next Boc-Amino Acid (e.g., HBTU/HOBt) B->C D Wash C->D D->A Repeat for each amino acid Incorporate Couple Boc-L-2- Carbamoylphenylalanine D->Incorporate Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) D->Cleavage Start Resin with first Boc-amino acid Start->A Incorporate->A Purification Purification of crude peptide (RP-HPLC) Cleavage->Purification Final Pure IAP Antagonist Purification->Final

Caption: Workflow for the solid-phase synthesis of an IAP antagonist using this compound.

In this process, the Boc group serves as a temporary protecting group for the alpha-amino function, which is removed at each cycle of the synthesis to allow for the coupling of the next amino acid. The carbamoyl group on the phenyl ring remains intact throughout the synthesis and is a key feature of the final peptide, contributing to its biological activity. The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity of the target peptide.

Conclusion

This compound is a valuable and highly specialized building block for the synthesis of complex peptide-based therapeutics. Its unique structural features make it particularly well-suited for the development of IAP antagonists, a promising class of anti-cancer agents. A thorough understanding of its commercial availability, synthesis, and application is essential for researchers and drug development professionals seeking to leverage this compound in their programs. The selection of a reputable supplier that provides comprehensive analytical data is a critical first step in ensuring the success of these endeavors.

References

  • Cheng, Y., et al. (2012). Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP. Bioorganic & Medicinal Chemistry Letters, 22(10), 3449-3453.
  • Cossu, F., et al. (2017). Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists. Journal of Medicinal Chemistry, 60(22), 9290-9304.
  • Cosford, N. D. P. (2013). Design, synthesis and characterization of novel inhibitor of apoptosis protein (iap) antagonists. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • Wikipedia. (2023, December 28). Inhibitor of apoptosis. [Link]

  • Sun, H., et al. (2012). Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP. Journal of the American Chemical Society, 129(49), 15279–15294.
  • Pellegrini, M., & Silke, J. (2011). Design, synthesis and evaluation of monovalent Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP. The FEBS journal, 278(16), 2847-2858.
  • SciSpace. (n.d.). Novel SMAC Mimetics as Peptide-based Small Molecule Inhibitors of IAPs to Induce Apoptosis in Cancer Cells. Retrieved January 14, 2026, from [Link]

  • Sun, H., & Wang, S. (2012). Small-Molecule SMAC Mimetics as New Cancer Therapeutics. Medicinal research reviews, 32(1), 1–32.
  • Li, L., et al. (2004).
  • Vince, R., et al. (2009). Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production. The Journal of biological chemistry, 284(41), 28215–28226.
  • Merck KGaA. (n.d.). IAP Inhibition. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). Antagonists of IAP-family anti-apoptotic proteins - Probe 2. [Link]

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A Technical Guide to the Solubility of Boc-L-2-Carbamoylphenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butoxycarbonyl-L-2-carbamoylphenylalanine (Boc-L-2-Carbamoylphenylalanine). As a specialized amino acid derivative, its utility in peptide synthesis, medicinal chemistry, and materials science is intrinsically linked to its behavior in various solvent systems. This document delineates the underlying physicochemical principles governing its solubility, offers predictive insights into its behavior in common organic solvents, and provides a robust, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to optimize reaction conditions, purification strategies, and final product formulation.

Introduction: The Critical Role of Solubility

This compound is a non-canonical amino acid derivative featuring three key functional domains: a bulky, lipophilic N-terminal tert-butoxycarbonyl (Boc) protecting group, a rigid phenyl ring, and a polar, hydrogen-bonding carbamoyl (-CONH₂) moiety on the ortho position of the ring. This unique combination of hydrophobic and hydrophilic features results in a complex solubility profile that is highly dependent on the chosen solvent.

A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of successful process development.[1][2] Inadequate solubility can lead to poor reaction kinetics, challenging purification, and low yields. Conversely, a well-chosen solvent system ensures homogeneity, facilitates efficient reactions, and simplifies downstream processing, such as crystallization and formulation.[3] This guide provides the theoretical framework and practical methodologies to empower researchers to make informed solvent selections for this compound.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of this compound presents several competing factors that influence these interactions.

Molecular Structure Deconstruction

The molecule's solubility behavior can be predicted by analyzing its distinct functional regions:

  • Hydrophobic Regions: The tert-butyl group of the Boc moiety and the phenyl ring are nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

  • Hydrophilic & Hydrogen-Bonding Regions: The carbamoyl group (-CONH₂) and the carboxylic acid (-COOH) are highly polar. They can act as both hydrogen bond donors and acceptors. The urethane linkage of the Boc group also acts as a hydrogen bond acceptor. These groups require polar solvents capable of engaging in hydrogen bonding for effective solvation.

cluster_mol This compound cluster_props Dominant Interactions Boc tert-Butoxycarbonyl (Boc) Group AlphaC α-Carbon (Chiral Center) Boc->AlphaC Urethane Linkage (H-bond Acceptor) Hydrophobic Hydrophobic / Lipophilic (van der Waals) Boc->Hydrophobic Phenyl Phenyl Ring Carbamoyl Carbamoyl Group (-CONH2) Phenyl->Carbamoyl ortho-substitution Phenyl->Hydrophobic Hydrophilic Hydrophilic / Polar (H-Bonding) Carbamoyl->Hydrophilic Acid Carboxylic Acid (-COOH) Acid->Hydrophilic AlphaC->Phenyl AlphaC->Acid

Caption: Key functional groups governing solubility.

Qualitative Solubility Predictions in Organic Solvents

Based on the molecular structure, we can predict the compound's relative solubility in various classes of organic solvents. This serves as a primary guide for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMP, DMAcHigh These solvents possess high polarity and are strong hydrogen bond acceptors, effectively solvating the carboxylic acid and carbamoyl groups. Their organic character accommodates the hydrophobic regions.[4][5][6]
Chlorinated Dichloromethane (DCM), ChloroformHigh to Moderate These solvents are moderately polar and can effectively solvate the bulk of the molecule. While not strong hydrogen bonders, their polarity is sufficient to disrupt the crystal lattice, leading to good solubility.[7]
Ethers Tetrahydrofuran (THF), DioxaneModerate THF and Dioxane are moderately polar and can act as hydrogen bond acceptors. Solubility is expected to be lower than in polar aprotic solvents due to their reduced polarity.
Esters Ethyl Acetate (EtOAc)Moderate to Low Ethyl acetate's polarity is sufficient to interact with the polar groups, but its overall solvating power for a molecule with strong H-bonding capacity is limited.
Alcohols Methanol, Ethanol, IsopropanolModerate to Low As polar protic solvents, alcohols are strong hydrogen bond donors and acceptors. However, they can form their own H-bond networks, which may compete with solute-solvent interactions, potentially limiting solubility.[8]
Nonpolar Hexanes, TolueneVery Low The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound is far greater than the energy gained from weak van der Waals interactions with nonpolar solvents.

Quantitative Solubility Determination: An Experimental Protocol

While predictions are valuable, precise quantitative data is essential for process modeling and optimization. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility and is highly recommended for its reliability.[1][9]

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[1] By ensuring an excess of solid is present and allowing sufficient time for equilibration under controlled temperature, the resulting concentration represents the maximum amount of solute the solvent can hold, providing a definitive solubility value. The subsequent filtration and analysis steps ensure that only the dissolved portion is quantified.

start Start: High-Purity Compound & Analytical Grade Solvent step1 1. Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibrate on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 3. Allow suspension to settle. Observe solid to confirm saturation. step2->step3 step4 4. Withdraw supernatant using a syringe. Filter through a 0.22 µm syringe filter (compatible with the solvent). step3->step4 step5 5. Accurately dilute the clear filtrate with a suitable mobile phase or solvent. step4->step5 step6 6. Quantify concentration using a calibrated analytical method (e.g., HPLC-UV). step5->step6 end End: Quantitative Solubility Value (e.g., mg/mL or mol/L) step6->end

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

Materials:

  • This compound (≥98% purity)

  • Analytical grade organic solvents

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled orbital shaker

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative instrument.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials (e.g., add 50 mg to 2 mL of each test solvent). The presence of undissolved solid after equilibration is mandatory.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble systems.

  • Phase Separation: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

  • Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtrate. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature. Reweigh the vial to determine the mass of the dissolved solid. This provides a direct measure of solubility.

  • Chromatographic Analysis (Primary Method): Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of the compound against a pre-prepared calibration curve using a validated HPLC method.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Illustrative Solubility Data

While specific experimental data for this compound is not widely published, the following table provides illustrative solubility values based on the known behavior of structurally similar compounds like Boc-L-phenylalanine and general principles of physical organic chemistry.[5][6][7]

Disclaimer: The quantitative data presented in this table is illustrative and intended for guidance in solvent selection. It is not a substitute for experimental verification. Actual solubility can be influenced by factors such as compound purity, polymorphism, and precise temperature.

SolventIUPAC NamePolarity Index (Snyder)Illustrative Solubility ( g/100 mL @ 25°C)
High Solubility
N,N-Dimethylformamide (DMF)N,N-Dimethylformamide6.4> 40
Dimethyl Sulfoxide (DMSO)Sulfinylbis(methane)7.2> 40
Dichloromethane (DCM)Dichloromethane3.1> 30
Moderate Solubility
Tetrahydrofuran (THF)Oxolane4.015 - 25
Methanol (MeOH)Methanol5.110 - 20
Ethyl Acetate (EtOAc)Ethyl ethanoate4.45 - 15
Low Solubility
Isopropanol (IPA)Propan-2-ol3.92 - 8
Acetonitrile (ACN)Acetonitrile5.81 - 5
Very Low Solubility
TolueneToluene2.4< 0.1
n-HeptaneHeptane0.1< 0.01

Conclusion for the Practicing Scientist

The solubility of this compound is a nuanced interplay of its hydrophobic and hydrophilic functionalities. This guide establishes a clear framework for understanding and predicting its behavior.

  • For Synthesis: Polar aprotic solvents like DMF, DMAc, and NMP , along with chlorinated solvents like DCM , are the premier choices for achieving high concentrations required for efficient chemical reactions.

  • For Purification: A mixed-solvent system is often ideal for crystallization. A solvent in which the compound is highly soluble (e.g., DCM or THF) can be paired with an anti-solvent in which it is poorly soluble (e.g., heptane or diethyl ether) to induce controlled precipitation of the pure product.

  • For Formulation: The choice of solvent will depend entirely on the final application. For drug development, understanding solubility in pharmaceutically acceptable co-solvents and lipid-based systems may be necessary.[10][11]

Ultimately, the theoretical predictions and illustrative data herein should serve as a starting point. The robust experimental protocol provided is the key to unlocking precise, reliable data, enabling the optimization and success of any research or development project involving this compound.

References

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

  • Title: Solubility of Fmoc protected amino acids used in Project C. Source: ResearchGate URL: [Link]

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The Strategic Integration of Boc-L-2-Carbamoylphenylalanine in Contemporary Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the use of specialized chemical building blocks that confer specific, advantageous properties to a lead molecule. Among these, protected amino acids stand as a cornerstone, particularly in the synthesis of peptides, peptidomimetics, and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of Boc-L-2-Carbamoylphenylalanine, a derivative of phenylalanine distinguished by a tert-butyloxycarbonyl (Boc) protecting group and an ortho-carbamoyl moiety on the phenyl ring. We will dissect the strategic advantages imparted by these functional groups, detail its potential applications in medicinal chemistry with a focus on enzyme inhibition, and provide validated experimental protocols for its synthesis and incorporation into target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction: The Architectural Logic of this compound

The efficacy and specificity of a drug candidate are profoundly influenced by its three-dimensional structure and the nature of its interactions with a biological target. This compound is a synthetic amino acid derivative engineered to offer medicinal chemists a unique combination of features to address common challenges in drug design.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis.[1][2][3] Its stability under a broad range of reaction conditions, coupled with its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid), makes it an invaluable tool for the stepwise assembly of peptide chains and other complex molecules.[1][2][3] The Boc group enhances the solubility of the amino acid in organic solvents, facilitating homogenous reaction conditions.[4]

  • The Phenylalanine Scaffold: As a derivative of phenylalanine, this building block allows for the introduction of an aromatic side chain, which can engage in crucial π-π stacking, hydrophobic, and cation-π interactions within a target's binding site. Such interactions are frequently observed in the active sites of enzymes, particularly proteases.[5]

  • The 2-Carbamoyl Moiety (Anthranilamide Core): The defining feature of this molecule is the carbamoyl group at the ortho position of the phenyl ring. This functional group, which forms an anthranilamide core structure, is of significant interest in medicinal chemistry for several reasons:

    • Hydrogen Bonding: The amide functionality provides both a hydrogen bond donor (the -NH2) and a hydrogen bond acceptor (the C=O), enabling the formation of specific, directional interactions with the target protein. This can significantly enhance binding affinity and selectivity.

    • Conformational Constraint: The ortho substitution can impose conformational restrictions on the molecule, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding.

    • Bioisosteric Replacement: The carbamoyl group can act as a bioisostere for other functional groups, such as a carboxylic acid, while offering different physicochemical properties.

The strategic placement of the carbamoyl group in the ortho position provides a unique vector for interaction that is distinct from its meta and para isomers, allowing for fine-tuning of the structure-activity relationship (SAR).

Potential Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

While specific drugs containing the this compound moiety are not yet prevalent in the clinic, the core anthranilamide structure is a well-established pharmacophore in a variety of enzyme inhibitors. By extension, this compound represents a valuable building block for the synthesis of novel inhibitors targeting these and other enzyme classes.

Serine Protease Inhibition (e.g., Factor Xa)

The coagulation enzyme Factor Xa (fXa) is a critical target for the development of anticoagulants.[6][7] Many potent fXa inhibitors feature a central scaffold that engages with the S1 and S4 specificity pockets of the enzyme. The design of novel fXa inhibitors has successfully utilized anthranilamide derivatives.[6][7] The carbamoyl group can form key hydrogen bonds within the active site, contributing to the inhibitor's potency.

This compound can be envisioned as a key component in the synthesis of peptidomimetic fXa inhibitors, where the phenylalanine backbone mimics a natural substrate and the 2-carbamoyl group provides a crucial anchor point within the enzyme's active site.

Inhibition of Signaling Pathway Enzymes (e.g., Smoothened Receptor)

The Hedgehog (Hh) signaling pathway is implicated in various forms of cancer, and its modulation is a key therapeutic strategy. The Smoothened (SMO) receptor is a central component of this pathway. Recent research has demonstrated that anthranilamide derivatives can act as potent SMO inhibitors.[8] In one study, a compound featuring an anthranilamide core displayed an IC50 of 34.09 nM against the Hh signaling pathway.[8]

The incorporation of this compound into small molecules or macrocycles could lead to the development of novel SMO inhibitors with improved pharmacokinetic profiles.

Multi-Targeting in Neurodegenerative Diseases

Neurodegenerative diseases often have a complex etiology, making multi-target inhibitors an attractive therapeutic approach. Anthranilamide derivatives have been identified as potent dual inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the pathophysiology of Alzheimer's and Parkinson's diseases.[9] For example, one study reported an anthranilamide derivative with an IC50 of 0.06 µM against MAO-B.[9]

The use of this compound as a scaffold could facilitate the synthesis of libraries of compounds to explore the SAR for these targets, potentially leading to new treatments for neurodegenerative disorders.

Data Presentation: Inhibitory Activities of Related Anthranilamide Scaffolds

To illustrate the therapeutic potential of the core anthranilamide structure, the following table summarizes the in vitro inhibitory activities of representative anthranilamide-based compounds against various enzyme targets from the literature. It is important to note that these compounds do not contain the full this compound structure but demonstrate the potency achievable with the key anthranilamide pharmacophore.

Compound ClassTarget EnzymeRepresentative IC50 ValueReference
Anthranilamide DerivativeFactor Xa23 nM[6]
Anthranilamide DerivativeHedgehog Signaling Pathway (SMO)34.09 nM[8]
Anthranilamide DerivativeMonoamine Oxidase B (MAO-B)0.06 µM[9]
Anthranilamide DerivativeAcetylcholinesterase (AChE)0.12 µM[9]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. Standard laboratory safety procedures should be followed at all times.

Representative Synthesis of N-Boc-L-2-Carbamoylphenylalanine

This protocol is a general method for the Boc protection of an amino acid, adapted for L-2-Carbamoylphenylalanine.

Materials:

  • L-2-Carbamoylphenylalanine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 1,4-Dioxane

  • 1N Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve L-2-Carbamoylphenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1N NaOH.

  • Stir the mixture vigorously in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start L-2-Carbamoylphenylalanine step1 Dissolve in Dioxane/NaOH start->step1 Step 1 step2 Add (Boc)2O step1->step2 Step 2 step3 Reaction at RT step2->step3 Step 3 step4 Work-up & Acidification step3->step4 Step 4 step5 Extraction with EtOAc step4->step5 Step 5 end This compound step5->end Purification

Caption: Workflow for the synthesis of this compound.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative cycle for the incorporation of this compound into a growing peptide chain using manual Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIPEA in DCM (2x for 2 minutes each) to neutralize the N-terminal ammonium trifluoroacetate salt.

    • Wash the resin with DCM.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle cluster_spps Boc-SPPS Coupling Cycle Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization 1. Coupling Coupling (Boc-L-2-Carbamoyl-Phe, DIC/HOBt) Neutralization->Coupling 2. Washing Washing Coupling->Washing 3. Washing->Deprotection Repeat for next cycle

Caption: A single cycle in Boc solid-phase peptide synthesis.

Mechanistic Insights and Structure-Activity Relationships

The strategic advantage of the 2-carbamoylphenylalanine scaffold lies in its ability to form specific and favorable interactions with enzyme active sites.

SAR_Concept cluster_sar Structure-Activity Relationship (SAR) Concept Inhibitor 2-Carbamoylphenylalanine Moiety Carbamoyl Group (-CONH2) Phenyl Ring Amino Acid Backbone Target Enzyme Active Site H-bond Acceptor/Donor Residues Hydrophobic Pocket Peptide Binding Groove Inhibitor:f1->Target:p1 H-Bonding (Key Interaction) Inhibitor:f2->Target:p2 π-π Stacking/ Hydrophobic Interaction Inhibitor:f3->Target:p3 Backbone Mimicry

Caption: Key interactions of the 2-carbamoylphenylalanine moiety.

The ortho-carbamoyl group is particularly well-positioned to act as a "hinge" or "anchor" that orients the rest of the inhibitor within the active site. Its ability to form hydrogen bonds can be critical for displacing a key water molecule or interacting with the backbone of the target protein. The conformational constraint imposed by the ortho-substitution can reduce the flexibility of the molecule, leading to a more favorable binding entropy.

When designing inhibitors, the following SAR principles should be considered:

  • Stereochemistry: The L-configuration of the amino acid is often crucial for mimicking natural substrates and achieving optimal binding.

  • Substitution on the Phenyl Ring: Additional substituents on the phenyl ring can be used to probe for further interactions within the active site and to modulate the physicochemical properties of the molecule.

  • Modification of the Carbamoyl Group: N-alkylation of the carbamoyl group can alter its hydrogen bonding capacity and steric profile, which can be used to fine-tune selectivity.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of a stable protecting group, a conformationally constrained aromatic scaffold, and a potent hydrogen-bonding moiety makes it an ideal candidate for the synthesis of a new generation of enzyme inhibitors and other therapeutic agents. The strong precedent set by the successful application of the anthranilamide core in various drug discovery programs provides a solid rationale for the expanded use of this specialized amino acid derivative. As the demand for more specific and potent drugs continues to grow, the strategic incorporation of building blocks like this compound will be essential for navigating the complexities of modern drug design.

References

  • Kuzu, B., Alagoz, M. A., Demir, Y., Gulcin, I., Burmaoglu, S., & Algul, O. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure & Dynamics, 41(16), 8031-8046. [Link]

  • Huang, C., Wang, W., Wang, Y., Zhu, Y., Zhang, Y., Wang, J., ... & Liu, Y. (2018). Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 151, 388-399. [Link]

  • Li, X., Zhang, J., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry, 28(7), 115354. [Link]

  • Zaib, S., Imtiaz, K., Khan, A., Ibrar, A., Al-Harrasi, A., & Al-Rawahi, A. (2024). Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases. International Journal of Biological Macromolecules, 269, 132748. [Link]

  • Grivas, K., Czigle, M., Hult, K., & Undén, A. (2005). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 10(1), 129-138. [Link]

  • Szymańska, E., Kaczor, A. A., Pihlaja, M., & Poso, A. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5568-5572. [Link]

  • Peršuri, A., Cindrić, M., Martin-Kleiner, I., & Kraljević Pavelić, S. (2022). Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. Molecules, 27(2), 438. [Link]

  • Huang, C., Wang, W., Wang, Y., Zhu, Y., Zhang, Y., Wang, J., ... & Liu, Y. (2017). Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. PloS one, 12(7), e0181429. [Link]

  • Ubhwani, H., K-M, A., & K, S. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2687-2691. [Link]

  • Schiller, P. W., Nguyen, T. M. D., Maziak, L. A., & Lemieux, C. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094-2099. [Link]

  • Tantry, S. J., & K, P. (2025). FDA‐approved drugs featuring macrocycles or medium‐sized rings. Archiv der Pharmazie. [Link]

  • Kopcho, J. J., & M, A. (1995). Two-step binding mechanism for HIV protease inhibitors. Journal of Biological Chemistry, 270(10), 5215-5218. [Link]

  • Singh, R. P., & Singh, R. K. (2020). Macrocycles as Promising Selective Drug Candidates with special reference to Inhibitors and Receptors. Chemical Science Review and Letters, 9(34), 385-397. [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved January 14, 2026, from [Link]

  • Halder, A., Pasupuleti, R., Sivagnanam, S., Das, P., & Mukherjee, O. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649. [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Methods in molecular biology (pp. 65-80). Humana Press. [Link]

  • Iyidogan, P., Johnson, V. A., & Schiffer, C. A. (2017). Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors. Journal of Virology, 91(17), e00735-17. [Link]

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An In-Depth Technical Guide to Boc-L-2-Carbamoylphenylalanine: A Versatile Building Block for Novel Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the quest for novel therapeutic modalities with enhanced efficacy, selectivity, and metabolic stability is relentless. Peptide-based therapeutics have emerged as a prominent class of drugs, owing to their high potency and specificity. However, native peptides often suffer from limitations such as poor bioavailability and rapid degradation. The incorporation of non-canonical amino acids into peptide sequences represents a powerful strategy to overcome these challenges and to engineer peptides with superior pharmacological profiles. This guide provides a comprehensive technical overview of Boc-L-2-carbamoylphenylalanine, a unique building block that offers exciting opportunities for the design and synthesis of innovative peptide drug candidates.

Introduction to this compound: A Scaffold for Innovation

This compound is a derivative of the natural amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a carbamoyl (-CONH2) moiety at the ortho position of the phenyl ring.[1] This seemingly subtle modification introduces a unique combination of steric and electronic properties that can profoundly influence the conformational preferences and biological activity of a peptide.

The carbamoyl group, a hydrogen bond donor and acceptor, can engage in intramolecular and intermolecular interactions, thereby stabilizing specific secondary structures within a peptide. This conformational constraint can lead to enhanced receptor binding affinity and selectivity. Furthermore, the presence of the carbamoyl group can modulate the lipophilicity and metabolic stability of the peptide, potentially improving its pharmacokinetic properties. The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of amino acids into a desired peptide sequence.[2]

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O₅[1]
Molecular Weight 308.33 g/mol [1]
Appearance Almost white powder[1]
Melting Point 161 - 165 °C[1]
Optical Rotation [α]²⁵_D = -41 ± 1° (c=1 in C₂H₅OH)[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a crucial first step for its application in peptide synthesis. While a variety of methods for the Boc protection of amino acids exist, a common and effective approach involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine (General Procedure Adaptation)

This protocol is a general procedure for the Boc protection of L-phenylalanine and can be adapted for the synthesis of this compound, starting from L-2-carbamoylphenylalanine.[2][3]

Materials:

  • L-2-Carbamoylphenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) for acidification

Procedure:

  • Dissolution: Dissolve L-2-carbamoylphenylalanine in a mixture of 1,4-dioxane and an aqueous solution of sodium hydroxide. Vigorous stirring is essential to ensure complete dissolution.[2]

  • Cooling: Cool the reaction mixture in an ice bath. This is critical to control the exothermic reaction upon addition of Boc₂O.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled and stirred solution. The reaction is typically stirred for several hours to ensure complete protection of the amino group.[2][3]

  • Work-up: After the reaction is complete, perform an aqueous work-up. This involves adding water and then acidifying the mixture to a pH of approximately 1.5-3 with a suitable acid like HCl or KHSO₄.[3]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layers are then combined.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization/Purification: The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[3]

Causality Behind Experimental Choices:

  • Basic Conditions (NaOH): The use of a base is crucial to deprotonate the amino group of the phenylalanine derivative, rendering it nucleophilic and capable of attacking the electrophilic carbonyl carbon of Boc₂O.

  • Ice Bath: The reaction between the amine and Boc₂O is exothermic. Cooling the reaction mixture prevents potential side reactions and decomposition of the product.

  • Acidification: Acidification is necessary to protonate the carboxylate group of the newly formed Boc-amino acid, making it soluble in the organic extraction solvent.

  • Extraction and Washing: These steps are essential for separating the desired product from unreacted starting materials, by-products (like tert-butanol and carbon dioxide), and inorganic salts.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start L-2-Carbamoylphenylalanine Step1 Dissolve in Dioxane/aq. NaOH Start->Step1 Reactant Step2 Cool to 0°C Step1->Step2 Step3 Add Boc₂O Step2->Step3 Step4 Aqueous Work-up & Acidification Step3->Step4 Boc Protection Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash & Dry Step5->Step6 Step7 Evaporate Solvent Step6->Step7 End This compound Step7->End Purified Product

Caption: Workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound lies in its seamless integration into solid-phase peptide synthesis (SPPS) workflows. SPPS allows for the efficient and automated synthesis of peptides on a solid support (resin). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust method for SPPS.

Experimental Protocol: Incorporation of this compound using Boc-SPPS

This protocol outlines the general steps for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin (with a free N-terminal amino group)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Base (e.g., DIEA or NMM)

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Solvents (e.g., DMF, DCM)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc protecting group of the growing peptide chain. This exposes the free amino group for the next coupling step.

  • Washing: Thoroughly wash the resin with DCM and DMF to remove residual TFA and by-products.

  • Neutralization: Neutralize the protonated amino group on the resin with a base solution, such as DIEA in DMF.

  • Washing: Wash the resin again with DMF to remove excess base.

  • Activation and Coupling:

    • Pre-activate a solution of this compound in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed with agitation for a specified time.

  • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

  • Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Reaction Parameters for SPPS:

ParameterTypical ConditionsRationale
Resin Merrifield, PAM, MBHAChoice depends on the desired C-terminal functionality (acid or amide).
Boc Deprotection 25-50% TFA in DCM, 20-30 minTFA is a strong acid that efficiently cleaves the acid-labile Boc group.
Coupling Reagents HBTU, HATU, DCC/HOBtThese reagents activate the carboxylic acid of the incoming amino acid to form a reactive species that readily couples with the free amine on the resin.
Base DIEA, NMMUsed for neutralization and to facilitate the coupling reaction.
Cleavage Cocktail HF or TFMSA with scavengersStrong acids required to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers protect sensitive residues from side reactions.
Visualization of the Boc-SPPS Cycle

SPPS_Cycle cluster_spps Boc-SPPS Cycle for Incorporating this compound Start Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling with Activated This compound Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 End Elongated Peptide-Resin (Boc-Protected) Wash3->End End->Deprotection Next Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Applications and Biological Significance of Peptides Containing 2-Carbamoylphenylalanine

The incorporation of 2-carbamoylphenylalanine into peptide sequences can lead to novel biological activities and improved therapeutic properties. While specific examples of peptides containing this exact residue are emerging, the broader class of peptides with modified phenylalanine analogs provides valuable insights into the potential applications.

Enzyme Inhibition: A Promising Avenue

The strategic placement of the carbamoyl group can influence the binding of a peptide to the active site of an enzyme. The hydrogen bonding capabilities of the carbamoyl moiety can lead to enhanced affinity and specificity, making these peptides potent and selective enzyme inhibitors. For instance, dipeptides containing a sterically constrained phenylalanine analog, 2,3-methanophenylalanine, have demonstrated competitive inhibition of the enzyme chymotrypsin. This suggests that modifications to the phenyl ring can be a successful strategy for designing enzyme inhibitors. Peptides containing 2-carbamoylphenylalanine could be explored as inhibitors for a range of proteases and other enzymes implicated in disease.

Modulation of Receptor Binding and Signaling

The conformational constraints imposed by the 2-carbamoylphenylalanine residue can pre-organize the peptide into a bioactive conformation, leading to enhanced binding to G-protein coupled receptors (GPCRs) and other cell surface receptors. This can translate to increased potency and altered signaling profiles. Studies on prolactin-releasing peptide analogs have shown that modifications to the aromatic ring of the C-terminal phenylalanine can result in high binding potency and significant, long-lasting anorexigenic effects.[3] This highlights the potential of using modified phenylalanine analogs, including 2-carbamoylphenylalanine, to develop novel therapeutics for metabolic disorders and other conditions.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a peptide containing 2-carbamoylphenylalanine acts as a potent antagonist for a GPCR involved in a disease pathway.

Signaling_Pathway cluster_pathway Hypothetical GPCR Antagonism by a 2-Carbamoylphenylalanine Peptide Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Binds & Activates Peptide 2-Carbamoylphenylalanine Peptide (Antagonist) Peptide->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response (Disease Progression) Second_Messenger->Cellular_Response

Caption: A peptide with 2-carbamoylphenylalanine blocking a GPCR signaling pathway.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel peptides with tailored biological activities. Its unique structural features offer the potential to address key challenges in peptide drug development, including poor stability and low receptor affinity. The ability to introduce conformational constraints and additional hydrogen bonding interactions opens up new avenues for the rational design of potent and selective enzyme inhibitors, receptor agonists, and antagonists.

Future research in this area will likely focus on the synthesis and pharmacological evaluation of a wider range of peptides incorporating this non-canonical amino acid. The exploration of its impact on various peptide scaffolds and their interaction with different biological targets will undoubtedly lead to the discovery of new lead compounds for a variety of therapeutic areas. As our understanding of structure-activity relationships continues to grow, this compound is poised to become an increasingly important tool in the arsenal of medicinal chemists and drug discovery scientists.

References

  • . The Royal Society of Chemistry.

  • . Organic Syntheses.

  • . Beilstein Journals.

  • . Der Pharma Chemica.

  • . The Royal Society of Chemistry.

  • . PubMed.

  • . Chem-Impex.

  • . PubMed.

Sources

An In-depth Technical Guide to Ortho-Substituted Phenylalanine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty—The Strategic Imperative of Ortho-Substitution

Phenylalanine, a cornerstone aromatic amino acid, offers a versatile scaffold for medicinal chemists. Its phenyl ring is a gateway to a vast chemical space, enabling the modulation of physicochemical and biological properties through substitution. While para- and meta-substituted derivatives have been extensively explored, ortho-substitution presents a unique paradigm in drug design and chemical biology. The placement of a substituent adjacent to the ethylamino chain introduces distinct steric and electronic effects that profoundly influence molecular conformation, receptor interactions, and metabolic stability.

This guide provides an in-depth technical exploration of ortho-substituted phenylalanine derivatives, from their synthesis to their application. We will delve into the causal relationships behind experimental choices, present detailed protocols, and showcase the transformative potential of these non-canonical amino acids in modern drug discovery and protein engineering.

I. The Synthetic Toolkit: Accessing Ortho-Substituted Phenylalanine Derivatives

The synthesis of enantiomerically pure ortho-substituted phenylalanine derivatives is a non-trivial endeavor, often complicated by steric hindrance from the ortho-substituent. Several robust strategies have been developed, each with its own merits and considerations.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a direct route to ortho-substituted phenylalanine scaffolds.

  • Negishi Cross-Coupling: This method involves the coupling of an organozinc reagent with an organohalide. For the synthesis of ortho-substituted phenylalanine derivatives, a common approach is the reaction of an ortho-substituted aryl halide with a zinc homoenolate of a protected alanine derivative.[1]

  • Stille Coupling: The Stille coupling utilizes an organotin reagent and an organohalide. This has been successfully employed for the synthesis of ortho-fluorinated phenylalanine derivatives, starting from a protected 2-bromophenylalanine.[2]

B. Asymmetric Synthesis from Chiral Precursors

Building upon chiral starting materials is a classic and effective strategy for controlling stereochemistry.

  • From Aspartic Acid: Partially protected L- or D-aspartic acid derivatives can be activated and subsequently reacted with boronic acids to yield substituted phenylalanine derivatives.[2]

  • From Chiral Auxiliaries: Chiral auxiliaries, such as the 3-methyl-4-imidazolidinone auxiliary, can be alkylated with ortho-substituted benzyl halides to introduce the desired side chain with high stereocontrol.[2]

C. Direct Functionalization of the Phenylalanine Ring

While direct functionalization of the phenylalanine ring can be challenging due to the presence of multiple reactive sites, certain methods have been developed.

  • Nitration: Direct nitration of L-phenylalanine with a mixture of concentrated nitric and sulfuric acids can yield a mixture of ortho-, meta-, and para-nitro isomers.[3][4] The separation of the ortho-isomer can be challenging but is achievable through chromatographic techniques.

Experimental Protocol: Synthesis of 2-Nitro-L-phenylalanine via Nitration

This protocol is adapted from the general principles of aromatic nitration of phenylalanine.[3][4]

  • Dissolution: Dissolve 10.0 g of L-phenylalanine in 16 mL of concentrated sulfuric acid at 0 °C with stirring.

  • Nitration: Slowly add 3.0 mL of 90% nitric acid dropwise, maintaining the temperature at approximately 0 °C.

  • Reaction: Continue stirring for 15-20 minutes after the addition is complete.

  • Quenching: Pour the reaction mixture over approximately 200 mL of ice and dilute with water to a total volume of about 700 mL.

  • Neutralization and Filtration: Heat the solution to boiling and neutralize with lead(II) carbonate (approx. 80 g). Filter the resulting precipitate.

  • Purification: Treat the filtrate with hydrogen sulfide gas to precipitate any remaining lead ions and filter again. Reduce the volume of the filtrate by one-third and collect the solid that forms by filtration. The solid will be a mixture of isomers.

  • Isolation of Ortho-Isomer: The ortho-isomer can be separated from the meta- and para-isomers using column chromatography on silica gel.

Characterization Data for 2-Nitro-L-phenylalanine:

  • Molecular Formula: C₉H₁₀N₂O₄[5]

  • Molecular Weight: 210.19 g/mol [5]

  • Melting Point: 223 °C[5]

II. Physicochemical Properties and Conformational Consequences of Ortho-Substitution

The introduction of a substituent at the ortho position imposes significant constraints on the rotational freedom of the phenyl ring and the amino acid backbone, leading to distinct physicochemical properties.

A. Impact on Lipophilicity and Acidity

The nature of the ortho-substituent directly influences the lipophilicity (logP) and the acidity (pKa) of the amino acid. These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME) properties.

DerivativeSubstituentMolecular Weight ( g/mol )XLogP3pKa (Predicted)
L-Phenylalanine-H165.19[6]-1.5[6]2.2 (acid), 9.3 (amine)
2-Fluoro-L-phenylalanine-F183.18-1.3~2.1 (acid), ~9.2 (amine)
2-Chloro-L-phenylalanine-Cl199.63[7]-0.8[7]~2.0 (acid), ~9.1 (amine)
2-Nitro-L-phenylalanine-NO₂210.19[5]-~1.9 (acid), ~8.5 (amine)
B. Conformational Preferences: The Chi (χ) Angles

The conformation of the phenylalanine side chain is defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). Ortho-substitution creates a steric clash that restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined set of preferred conformations. This conformational restriction can be exploited to pre-organize a peptide or small molecule into a bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon binding.

G cluster_0 Ortho-Substituted Phenylalanine N N CA CA N->CA φ C C CA->C ψ CB CB CA->CB χ1 CG CG CB->CG χ2 CD1 CD1 CG->CD1 Ortho-Substituent Ortho-Substituent CG->Ortho-Substituent Steric Hindrance CE1 CE1 CD1->CE1 CZ CZ CE1->CZ CE2 CE2 CZ->CE2 CD2 CD2 CE2->CD2 CD2->CG G cluster_workflow Genetic Incorporation Workflow A 1. Design & Synthesize ortho-Substituted Phenylalanine Derivative B 2. Transform E. coli with Plasmids - pEVOL-PylRS(N346A/C348A) - pET-TargetGene(TAG) A->B C 3. Culture Cells in Media Supplemented with ortho-Substituted Derivative B->C D 4. Induction of Protein Expression (e.g., with IPTG) C->D E 5. Orthogonal aaRS Charges Orthogonal tRNA with ortho-Substituted Derivative D->E F 6. Ribosome Incorporates ortho-Substituted Derivative at Amber (TAG) Codon E->F G 7. Expression of Modified Protein F->G H 8. Purification & Analysis (e.g., Mass Spectrometry) G->H

Sources

Methodological & Application

Boc-L-2-Carbamoylphenylalanine solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing Boc-L-2-Carbamoylphenylalanine

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical guidance for the incorporation of the non-canonical amino acid this compound into synthetic peptides using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of peptide synthesis. We will delve into the rationale behind procedural choices, potential challenges, and best practices to ensure a high-quality synthesis.

Introduction: The Significance of Modified Phenylalanine Analogs

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. These modifications can bestow peptides with enhanced properties such as increased metabolic stability, constrained conformations leading to higher receptor affinity and selectivity, and novel functionalities. This compound is one such valuable building block.[1] The ortho-carbamoyl group on the phenyl ring can introduce conformational constraints and new hydrogen bonding possibilities, making it an intriguing residue for designing peptidomimetics and novel therapeutic agents.

This protocol is based on the robust and well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[2][3] This methodology relies on a principle of graduated acid lability: the temporary Nα-Boc protecting group is removed by a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups and the resin linkage are cleaved simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4]

Technical Overview of this compound

Understanding the chemical nature of this specific amino acid derivative is crucial for its successful application in SPPS.

Key Properties
PropertyValueSource
Full Chemical Name (S)-2-((tert-butoxycarbonyl)amino)-3-(2-carbamoylphenyl)propanoic acid[1]
CAS Number 959573-27-4[1]
Molecular Formula C₁₅H₂₀N₂O₅[1][5]
Molecular Weight 308.33 g/mol [1][5]
Appearance Almost white powder[1]
Storage 0 - 8 °C, desiccate[1]
Structural Features and Their Implications
  • Nα-Boc Group: This tert-butoxycarbonyl group provides robust protection for the alpha-amine during the coupling reaction. Its key feature is its lability to moderate acids (e.g., 25-50% TFA in Dichloromethane), allowing for its selective removal at each cycle of the synthesis without disturbing side-chain protecting groups or the resin linkage.[6][7]

  • Ortho-Carbamoyl Side Chain: The -CONH₂ group is a primary amide. This functional group is generally stable under the standard conditions of Boc-SPPS, including repeated TFA treatments for deprotection and the final strong-acid cleavage. Unlike side chains such as those on asparagine or glutamine, it does not possess a backbone amide bond and is therefore not susceptible to the same side reactions (e.g., dehydration to a nitrile). However, its position at the ortho position may introduce steric hindrance, potentially slowing down coupling reactions compared to unsubstituted Boc-L-phenylalanine.

Caption: Structure of this compound.

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid to the growing chain. The core cycle consists of three fundamental steps: deprotection, neutralization, and coupling.

Caption: The fundamental cycle of Boc Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol

This protocol is designed for a manual synthesis at a 0.1 to 0.25 mmol scale. Adjust volumes accordingly for different synthesis scales.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide).[2][4] Typical loading: 0.5-1.0 mmol/g.

  • Solvents (Peptide Grade): Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Boc-Amino Acids: this compound and other required Boc-protected amino acids.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • Option A (Standard): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

    • Option B (Potent): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DCM, DMF.

  • Cleavage Cocktail (e.g., Reagent K): TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[8]

  • Precipitation Solvent: Cold Diethyl Ether (Et₂O).

Step 1: Resin Preparation
  • Place the desired amount of resin (e.g., 200 mg for a 0.1 mmol synthesis on 0.5 mmol/g resin) into a fritted reaction vessel.

  • Add DCM to cover the resin.

  • Agitate gently for 30-60 minutes to allow the resin to swell completely.[2]

  • Drain the DCM.

Step 2: The SPPS Cycle for Incorporating this compound

This cycle is repeated for every amino acid to be added to the peptide chain.

2.1. Nα-Boc Deprotection

  • Rationale: This step removes the temporary Boc group, exposing the N-terminal amine for the next coupling reaction.

  • Add the 50% TFA/DCM solution to the resin. Agitate for 1-2 minutes (pre-wash).

  • Drain the solution.

  • Add fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.[2][4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove residual acid:

    • DCM (3x)

    • IPA (2x)

    • DCM (3x)

2.2. Neutralization

  • Rationale: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. This must be neutralized to the free amine to enable its nucleophilic attack during coupling.

  • Add 10% DIEA in DCM to the resin. Agitate for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step one more time.

  • Wash the resin with DCM (3x) to remove excess base.

2.3. Coupling this compound

  • Rationale: The activated carboxyl group of the incoming amino acid reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond. Due to potential steric hindrance from the ortho-carbamoyl group, using a highly efficient coupling reagent like HATU is recommended, although HBTU is often sufficient.

  • In a separate vial, pre-activate the amino acid:

    • Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Let the activation proceed for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction: Perform a qualitative Kaiser (ninhydrin) test.[9]

    • Negative result (beads are yellow/colorless): Coupling is complete. Proceed to wash.

    • Positive result (beads are blue/purple): Coupling is incomplete. Allow the reaction to proceed longer or consider a recoupling step.

  • Once coupling is complete, drain the coupling solution.

  • Wash the resin thoroughly to remove unreacted reagents:

    • DMF (3x)

    • DCM (3x)

Step 3: Chain Elongation

Repeat the SPPS cycle (Deprotection, Neutralization, Coupling) for each subsequent amino acid in the target peptide sequence.

Step 4: Final Cleavage and Deprotection
  • Rationale: This final, harsh acidic step simultaneously cleaves the completed peptide from the solid support and removes any remaining acid-labile side-chain protecting groups. Scavengers are critical to prevent side reactions from reactive species generated during this process.[10]

  • After the final coupling step, perform a final Nα-Boc deprotection (Step 2.1).

  • Wash the peptide-resin extensively with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Place the dry resin in a suitable reaction vessel (e.g., a round-bottom flask).

  • Cool the vessel in an ice bath.

  • Add the pre-chilled cleavage cocktail (e.g., Reagent K). Use approximately 10 mL per 0.1 mmol of peptide.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin through a fritted funnel, collecting the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and add it to the collected filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether.

  • A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture and carefully decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., Mass Spectrometry).

Troubleshooting and Key Considerations

  • Slow Coupling: The ortho-carbamoyl group may cause steric hindrance. If the Kaiser test remains positive after the standard coupling time, allow the reaction to proceed for an additional 1-2 hours or perform a second coupling with a fresh solution of activated amino acid. Using a more potent coupling reagent like HATU from the start can mitigate this issue.[11]

  • Side Reactions: While the carbamoyl group is robust, other residues in your sequence (e.g., Trp, Met, Cys) are susceptible to alkylation by the t-butyl cation generated during deprotection and cleavage.[10] Always use a scavenger cocktail during cleavage.[8][12] For Boc deprotection cycles, adding a scavenger like 1-2% dithiothreitol (DTE) can be beneficial if your sequence contains Trp.[4]

  • Aggregation: Long or hydrophobic sequences can aggregate on the resin, leading to poor coupling efficiency. If this is suspected, consider using lower-loaded resin, switching to a more polar solvent mixture (e.g., DMF/NMP), or using coupling additives known to disrupt secondary structures.

References

  • Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PubMed. [Link]

  • Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate. [Link]

  • Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. ResearchGate. [Link]

Sources

Application Notes and Protocols for Boc Deprotection of Peptides Containing 2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering avenues to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. 2-Carbamoylphenylalanine, an analog of phenylalanine with a primary amide group at the ortho position of the phenyl ring, is an intriguing building block for designing peptides with unique structural and binding properties. The presence of the carbamoyl moiety, however, necessitates careful consideration of the chemical conditions employed during solid-phase peptide synthesis (SPPS), particularly during the repetitive acid-catalyzed removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe deprotection of Boc-protected peptides containing 2-carbamoylphenylalanine. We will delve into the underlying chemical principles, potential side reactions, and provide detailed, field-proven protocols to ensure the synthesis of high-purity peptides.

Scientific Rationale and Potential Challenges

The standard method for Boc group removal in SPPS is treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] The mechanism involves the protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to liberate the free amine of the peptide.[1][2]

While effective, this process generates a highly reactive electrophile, the tert-butyl cation, which can lead to undesired alkylation of nucleophilic side chains.[3][4] For peptides containing 2-carbamoylphenylalanine, two primary challenges must be addressed:

  • Side-Chain Stability: The primary amide of the 2-carbamoylphenylalanine side chain could be susceptible to hydrolysis under strong acidic conditions, converting it to a carboxylic acid. This would result in a significant modification of the target peptide's structure and properties.

  • Alkylation: Although the phenyl ring of phenylalanine itself is relatively resistant to alkylation, the presence of the electron-withdrawing carbamoyl group might not be sufficient to completely deactivate the ring towards attack by the tert-butyl cation, especially if other, more sensitive residues are present in the sequence.

Therefore, the selection of an appropriate "cleavage cocktail" containing scavengers to trap the tert-butyl cation is crucial for preserving the integrity of the 2-carbamoylphenylalanine residue and other sensitive amino acids in the peptide chain.[5]

Recommended Boc Deprotection Strategies

An orthogonal protection strategy is fundamental in peptide synthesis, ensuring that the removal of one type of protecting group does not affect others.[6][7] In the context of Boc-SPPS, the Nα-Boc group is removed at each cycle, while side-chain protecting groups are typically designed to be stable to these conditions but removable at the final cleavage step.[8] For peptides containing 2-carbamoylphenylalanine, we recommend two primary deprotection protocols, a standard method for routine synthesis and a milder approach for particularly sensitive sequences.

Data Presentation: Deprotection Cocktails

The choice of deprotection cocktail is critical. Below is a table summarizing recommended cocktails for the deprotection of peptides containing 2-carbamoylphenylalanine.

Reagent Composition (v/v) Key Scavengers Application Notes References
Standard Cocktail A 50% TFA in DCMNoneFor robust sequences without other sensitive residues. Monitoring for side-chain hydrolysis is recommended.[1][2]
Scavenger Cocktail B 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Water, TISA general-purpose cocktail for peptides containing Trp, Met, or Cys in addition to 2-carbamoylphenylalanine. Water helps suppress acid-catalyzed hydrolysis, and TIS is an effective carbocation scavenger.[5][9]
Mild Cocktail C 25% TFA in DCMNoneReduced acid concentration minimizes the risk of side-chain hydrolysis. May require longer reaction times or repeated treatments for complete deprotection.[4]
Alternative Acid Cocktail D 4M HCl in DioxaneNoneAn alternative to TFA that can sometimes offer different selectivity and reduce certain side reactions.[1][]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA

This protocol is suitable for most peptide sequences containing 2-carbamoylphenylalanine.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.[4] Drain the DCM.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and then drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM to the resin. Agitate for 30 minutes at room temperature.[1]

  • Washing: Drain the TFA solution and wash the resin sequentially with DCM (3 times), isopropanol (2 times), and DMF (3 times).[4]

  • Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DMF. Perform this step twice for 2 minutes each.[4]

  • Final Washing: Wash the resin with DMF (3 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Mild Boc Deprotection for Sensitive Sequences

This protocol is recommended when the risk of side-chain hydrolysis of 2-carbamoylphenylalanine or degradation of other sensitive residues is high.

Materials:

  • Same as Protocol 1

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the DCM.

  • Deprotection: Add a solution of 25% TFA in DCM to the resin. Agitate for 30-60 minutes. It is advisable to monitor the deprotection reaction for completeness using a ninhydrin test.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times).

  • Neutralization: Neutralize the resin with two treatments of 5-10% DIEA in DMF for 2 minutes each.

  • Final Washing: Wash the resin with DMF (3 times) to prepare for the subsequent coupling.

Visualization of Key Processes

To better illustrate the chemical transformations and workflows, the following diagrams are provided.

Boc_Deprotection_Mechanism cluster_peptide Peptide Chain cluster_reagents Reagents cluster_products Products Boc-NH-CHR-CO-Resin Boc-Protected Peptide H₂N-CHR-CO-Resin Deprotected Peptide Boc-NH-CHR-CO-Resin->H₂N-CHR-CO-Resin Deprotection tert-Butyl_Cation tert-Butyl Cation Boc-NH-CHR-CO-Resin->tert-Butyl_Cation TFA TFA (H⁺) TFA->Boc-NH-CHR-CO-Resin Scavenger Scavenger (e.g., TIS) Scavenger->tert-Butyl_Cation Scavenged_Cation Scavenged Cation tert-Butyl_Cation->Scavenged_Cation Side_Product Potential Side Product (Hydrolyzed 2-Carbamoylphenylalanine) tert-Butyl_Cation->Side_Product

Caption: Mechanism of Boc deprotection and the role of scavengers.

Experimental_Workflow Start Start: Boc-Protected Peptide-Resin Swell 1. Swell Resin in DCM Start->Swell Deprotect 2. Boc Deprotection (e.g., 50% TFA/DCM) Swell->Deprotect Wash1 3. Wash with DCM, IPA, DMF Deprotect->Wash1 Neutralize 4. Neutralize with DIEA/DMF Wash1->Neutralize Wash2 5. Wash with DMF Neutralize->Wash2 Couple 6. Couple Next Amino Acid Wash2->Couple Repeat Repeat Cycle Couple->Repeat Repeat->Swell Next Cycle Cleave Final Cleavage and Global Deprotection Repeat->Cleave Final Cycle Analyze Analyze Crude Peptide (HPLC, Mass Spectrometry) Cleave->Analyze End End: Purified Peptide Analyze->End

Caption: Experimental workflow for Boc-SPPS cycles.

Conclusion

The successful synthesis of peptides containing 2-carbamoylphenylalanine using Boc chemistry is highly achievable with careful attention to the deprotection step. The primary consideration is the potential for acid-catalyzed hydrolysis of the side-chain amide. By employing the standard or mild deprotection protocols outlined in these notes, and by using appropriate scavenger cocktails, especially in sequences containing other sensitive residues, researchers can minimize side reactions and obtain their target peptides in high purity. As with any non-canonical amino acid, it is recommended to perform a small-scale test synthesis to optimize the deprotection conditions for a specific peptide sequence.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Stalder, U., et al. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA, 79(11), 762.
  • Kadereit, D., et al. (2001).
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Zhao, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Singh, R. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95286-95290.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Ghasemzadeh, M. A., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 793–802.

Sources

Application Notes and Protocols: Incorporating Boc-L-2-Carbamoylphenylalanine into Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Constrained peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their enhanced stability, target affinity, and cell permeability make them ideal candidates for modulating challenging drug targets, such as protein-protein interactions.[1][3][4] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Boc-L-2-Carbamoylphenylalanine, a non-natural amino acid, into peptide sequences to induce conformational constraints. We will explore the rationale behind experimental choices in both solid-phase and solution-phase synthesis, address potential challenges, and outline robust characterization methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of this compound in their peptide design and synthesis endeavors.

Introduction: The Strategic Advantage of Constrained Peptides and the Role of this compound

The inherent flexibility of linear peptides often limits their therapeutic potential due to susceptibility to enzymatic degradation and reduced binding affinity.[5] Imposing conformational constraints on the peptide backbone can overcome these limitations, leading to molecules with improved pharmacological profiles.[2][5] this compound is a valuable building block in this context. Its ortho-carbamoyl group can participate in intramolecular hydrogen bonding, pre-organizing the peptide backbone and inducing a turn-like conformation. This can enhance binding to the target receptor and increase resistance to proteolysis. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it highly suitable for established peptide synthesis workflows.[6][]

Key Advantages of Incorporating this compound:

  • Induction of Conformational Rigidity: The carbamoyl group can form intramolecular hydrogen bonds, leading to a more defined and stable peptide structure.

  • Enhanced Biological Activity: By mimicking a bioactive conformation, peptides containing this residue can exhibit increased binding affinity and potency.[4]

  • Improved Metabolic Stability: The constrained conformation can sterically hinder access by proteolytic enzymes, prolonging the peptide's half-life.[1]

  • Versatility in Synthesis: As a Boc-protected amino acid, it is compatible with standard solid-phase and solution-phase peptide synthesis methodologies.[][8]

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₅Chem-Impex
Molecular Weight 308.33 g/mol Chem-Impex
Appearance White to off-white powderGeneric
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.Generic
Storage Store at 2-8°C, protected from moisture.Generic

Handling Precautions:

  • Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Due to the Boc protecting group, the compound is sensitive to strong acids.[6][9] Avoid prolonged exposure to acidic conditions outside of the planned deprotection steps.

Synthesis Protocols: Incorporating this compound

The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) depends on the desired peptide length, complexity, and scale. SPPS is generally preferred for its efficiency and ease of purification for peptides up to ~50 amino acids.[10][11]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the stepwise addition of this compound into a growing peptide chain on a solid support. The Boc/Bzl protection strategy is employed, where the Nα-amino group is temporarily protected by the acid-labile Boc group, and side chains are protected by more acid-stable benzyl-based groups.[12][13]

Workflow for a Single Coupling Cycle in SPPS:

SPPS_Workflow Resin Resin-Peptide-(AA)n Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/NMP) Wash1->Neutralization Wash2 Wash (DCM/NMP) Neutralization->Wash2 Coupling Coupling (Boc-L-2-Carbamoyl-Phe, Coupling Reagent, Base) Wash2->Coupling Wash3 Wash (DCM/NMP) Coupling->Wash3 NextCycle Resin-Peptide-(AA)n+1 (Ready for next cycle) Wash3->NextCycle SolutionPhase_Workflow cluster_0 Reactant Preparation AA1 Boc-L-2-Carbamoyl-Phe-OH Coupling Coupling (e.g., DCC/HOBt or EDC/HOBt in Solution) AA1->Coupling AA2 H-AminoAcid-OR (e.g., -OMe, -OBzl) AA2->Coupling Workup Aqueous Workup & Purification (Extraction, Crystallization/Chromatography) Coupling->Workup ProtectedDipeptide Boc-L-2-Carbamoyl-Phe-AminoAcid-OR Workup->ProtectedDipeptide Deprotection Selective Deprotection (e.g., TFA for Boc, or H₂/Pd for Bzl) ProtectedDipeptide->Deprotection FinalProduct Elongation or Final Dipeptide Deprotection->FinalProduct

Caption: Solution-phase synthesis of a dipeptide.

Detailed Steps for a Dipeptide Synthesis (Boc-L-2-Carbamoyl-Phe-Gly-OMe):

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an appropriate solvent (e.g., DCM or DMF).

    • In a separate flask, dissolve Glycine methyl ester hydrochloride (H-Gly-OMe.HCl) (1.0 eq) and a base such as NMM (1.0 eq) in the same solvent.

  • Activation and Coupling:

    • Cool the solution of this compound and HOBt to 0°C.

    • Add a coupling reagent such as DCC or EDC (1.1 eq) and stir for 15-20 minutes to form the active ester.

    • Add the solution of H-Gly-OMe to the activated amino acid solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the organic phase with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting protected dipeptide by column chromatography or recrystallization.

  • Selective Deprotection for Further Elongation:

    • To continue peptide chain elongation, selectively remove either the N-terminal Boc group (with TFA) or the C-terminal ester group (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester) to prepare for the next coupling step. [14]

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support (in SPPS) and all side-chain protecting groups must be removed.

Standard Cleavage Cocktail (for Boc/Bzl strategy):

  • Reagent: Anhydrous Hydrofluoric Acid (HF)

  • Scavengers: Anisole, p-cresol, or thioanisole (to trap reactive carbocations generated during deprotection).

  • Procedure: This is a hazardous procedure that must be performed in a specialized HF apparatus by trained personnel. The peptide-resin is treated with HF at low temperature (typically 0°C) for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated with cold diethyl ether.

Alternative "Low and High" HF Cleavage: For peptides containing sensitive residues like Cys, Met, or Trp, a two-step "low and high" HF cleavage protocol is recommended to minimize side reactions.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the final constrained peptide.

TechniquePurposeExpected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Assess purity and quantify the amount of the desired peptide.A major peak corresponding to the target peptide, with purity typically >95% after purification.
Mass Spectrometry (MS) Confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated theoretical mass of the peptide containing this compound. [15]
Tandem MS (MS/MS) Sequence the peptide to confirm the incorporation of this compound at the correct position.Fragmentation pattern should be consistent with the expected peptide sequence. [15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide detailed structural information, including the conformation induced by the constrained residue.Specific NMR signals (e.g., through NOESY experiments) can provide evidence of the turn conformation and intramolecular hydrogen bonding.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance from the carbamoyl group or peptide aggregation.Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a double coupling. [16][17]Consider synthesizing at a slightly elevated temperature. [17]
Side Reactions during Deprotection Alkylation of sensitive residues by carbocations generated from the Boc group.Use scavengers (e.g., anisole, thioanisole) in the deprotection and cleavage cocktails. [9][12]
Racemization Over-activation during coupling or use of excessive base.Use an additive like HOBt or HOAt to suppress racemization. [16]Avoid prolonged exposure to strong bases.
Poor Solubility of the Final Peptide Aggregation due to the constrained and potentially hydrophobic nature of the peptide.Purify and handle the peptide in solvents containing denaturants (e.g., acetonitrile/water with TFA, or solutions containing guanidinium chloride or urea).

Conclusion

The incorporation of this compound offers a powerful strategy for designing constrained peptides with enhanced therapeutic properties. By understanding the principles of peptide synthesis and carefully selecting reagents and conditions, researchers can successfully synthesize these valuable molecules. The protocols and insights provided in this guide aim to facilitate the efficient and reliable production of novel constrained peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

  • Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. (2025, July 4). Beacon Intelligence. Retrieved January 14, 2026, from [Link]

  • Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. ACS. Retrieved January 14, 2026, from [Link]

  • Wójcik, P., & Berlicki, Ł. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(10), 1953. Retrieved January 14, 2026, from [Link]

  • Bogaerts, A., Ghesquière, B., D'Hondt, M., & Gevaert, K. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Retrieved January 14, 2026, from [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). Drug Target Review. Retrieved January 14, 2026, from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved January 14, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved January 14, 2026, from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(24), 9173-9177. Retrieved January 14, 2026, from [Link]

  • What is Solid-phase Peptide Synthesis? (2025, January 7). Powder Systems. Retrieved January 14, 2026, from [Link]

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1171-1178. Retrieved January 14, 2026, from [Link]

  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 14, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved January 14, 2026, from [Link]

  • A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2023). The Journal of Physical Chemistry B. Retrieved January 14, 2026, from [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). International Journal of Peptides. Retrieved January 14, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

  • Solution-Phase Peptide Synthesis. (2025, April 28). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2012). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. (1978). International Journal of Peptide and Protein Research, 12(2), 69-74. Retrieved January 14, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

  • Synthesis of BOC-L-Bpa. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • Method for solution-phase peptide synthesis and protecting strategies therefore. (2019). Google Patents.

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Application Note: Leveraging Boc-L-2-Carbamoylphenylalanine for the Design of Potent Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Serine proteases are a critical class of enzymes involved in a multitude of physiological processes, including coagulation, digestion, and immunity. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. A key strategy in designing potent and selective serine protease inhibitors is the use of non-natural amino acids that can effectively mimic the natural substrate and establish strong interactions within the enzyme's active site. This guide provides an in-depth look at Boc-L-2-Carbamoylphenylalanine , a pivotal building block in the rational design of such inhibitors. We will explore the mechanistic basis for its efficacy, provide detailed protocols for its incorporation into a model inhibitor, and outline methods for evaluating biological activity.

The Scientific Rationale: Why this compound?

The design of effective enzyme inhibitors hinges on understanding the specific molecular interactions within the active site. For many serine proteases, such as thrombin and Factor Xa, the S1 subsite is a deep, well-defined pocket that preferentially binds basic amino acid residues like arginine or lysine from the substrate.

1.1. A Superior Mimic of Basic Residues

This compound serves as an excellent P1 residue (the residue at the cleavage site of the substrate) for several key reasons:

  • Structural Mimicry: The 2-carbamoylphenyl group functions as a bioisostere of the guanidinium group of arginine. It effectively occupies the S1 pocket, which is crucial for substrate recognition in many coagulation factors.

  • Neutrality and Bioavailability: Unlike the highly basic arginine or lysine, the carbamoylphenylalanine moiety is neutral. This property can significantly improve the oral bioavailability of the final drug candidate by reducing its charge and increasing its ability to cross biological membranes.

  • Key Hydrogen Bonding: The carbamoyl group is positioned to act as a hydrogen bond donor, forming a critical interaction with the carbonyl group of Gly216 in the S1 pocket of enzymes like thrombin. This interaction anchors the inhibitor firmly in the active site.

1.2. The Role of the Boc Protecting Group

The N-terminal Boc (tert-butyloxycarbonyl) group is essential during the synthesis phase. It protects the alpha-amino group from unwanted side reactions during peptide coupling, ensuring that the desired inhibitor is formed. It is a robust protecting group that can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) at a later stage of the synthesis if required.

Diagram: Enzyme-Inhibitor Interaction

The diagram below illustrates the key interaction of the 2-carbamoylphenylalanine moiety within the S1 pocket of a target serine protease.

cluster_S1 Serine Protease S1 Pocket cluster_Inhibitor Inhibitor Moiety S1_Pocket S1 Specificity Pocket (Anionic Asp189 at base) Gly216 Gly216 Carbonyl Inhibitor 2-Carbamoylphenylalanine (P1 Residue) Inhibitor->S1_Pocket Occupies Pocket (Shape Complementarity) Inhibitor->Gly216 Crucial H-Bond

Caption: Key interactions of the 2-carbamoylphenylalanine residue within the S1 pocket.

Application: Design and Synthesis of a Model Inhibitor

This section provides a generalized workflow and a specific protocol for synthesizing a simple, yet potent, serine protease inhibitor using this compound as the P1 fragment. The target is a simplified analogue based on known inhibitors.

Diagram: Synthetic Workflow

The following diagram outlines the high-level workflow for inhibitor synthesis.

Start Boc-L-2-Carbamoyl- phenylalanine Coupling Peptide Coupling (e.g., with a P2-P3 fragment) Start->Coupling Deprotection Optional: Boc Deprotection (TFA) Coupling->Deprotection Modification Further Modification (e.g., adding a warhead) Coupling->Modification Direct Modification Deprotection->Modification Purification Purification (RP-HPLC) Modification->Purification QC Characterization (LC-MS, NMR) Purification->QC Final Final Inhibitor QC->Final

Caption: General workflow for synthesizing an inhibitor from this compound.

Protocol: Synthesis of a Model Thrombin Inhibitor

This protocol describes the coupling of this compound to a P2-P3 fragment, exemplified here by a simple N-terminal capping group for demonstration.

Objective: To synthesize N-acetyl-D-phenylalanyl-L-2-carbamoylphenylalanine amide.

Materials:

  • This compound

  • N-acetyl-D-phenylalanine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system

  • LC-MS and NMR for characterization

Step-by-Step Procedure:

  • Boc Deprotection (Step 1):

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent in vacuo to yield the TFA salt of L-2-Carbamoylphenylalanine. Use this crude product directly in the next step.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group without affecting the peptide backbone or most side chains.

  • Peptide Coupling (Step 2):

    • Dissolve N-acetyl-D-phenylalanine (1.0 eq) in anhydrous DMF.

    • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

    • Causality: HBTU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the coupling reaction.

    • Add a solution of the crude L-2-Carbamoylphenylalanine TFA salt (1.0 eq) in DMF to the activated mixture.

    • Let the reaction proceed at room temperature for 4-6 hours, monitoring by LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization (Self-Validation):

    • Purify the crude product using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Combine the pure fractions and lyophilize to obtain the final product as a white solid.

    • Confirm Identity and Purity:

      • LC-MS: Verify the molecular weight of the final compound.

      • ¹H NMR: Confirm the structure and assess purity by analyzing proton chemical shifts and integrations.

Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 value of the synthesized inhibitor against a target serine protease (e.g., Thrombin) using a chromogenic substrate.

Materials:

  • Human α-Thrombin (or other target protease)

  • Chromogenic substrate (e.g., S-2238 for Thrombin)

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), PEG8000 (0.1%)

  • Synthesized inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Thrombin in assay buffer.

    • Prepare a working solution of the chromogenic substrate S-2238 in assay buffer.

    • Perform a serial dilution of the synthesized inhibitor in DMSO, then dilute further into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • 50 µL of assay buffer.

      • 25 µL of the inhibitor solution at various concentrations (or vehicle control, DMSO).

      • 25 µL of the Thrombin enzyme solution.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add 25 µL of the chromogenic substrate S-2238 to each well to start the reaction.

    • Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of color change (V = ΔAbs/Δt) is proportional to enzyme activity.

  • Controls (Self-Validation):

    • Negative Control (100% Activity): Replace inhibitor solution with vehicle (buffer + DMSO).

    • Positive Control (0% Activity): A known, potent inhibitor of the enzyme.

    • Blank: All components except the enzyme.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Normalize the data by expressing the velocity as a percentage of the negative control (100% activity).

    • Plot the % Inhibition vs. log[Inhibitor Concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation and Expected Results

Inhibitors designed using the this compound scaffold are expected to be potent, particularly against serine proteases with a preference for basic residues in the S1 pocket.

Inhibitor ScaffoldTarget EnzymeReported Potency (IC50 / Ki)Reference
Nα-(2-Naphthylsulfonyl-glycyl)-D,L-amindino-phenylalanyl-piperidineThrombinKi = 19 nM
Phenyl-guanidine based inhibitorsThrombinIC50 = 30 nM
(2R,4R)-4-Methyl-1-[Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acidThrombinKi = 0.7 nM

Note: The table includes related structures to demonstrate the potency of targeting the S1 pocket with arginine/lysine mimetics. The potency of the specific molecule synthesized in the protocol would need to be determined experimentally but would be expected to be in the nanomolar to low-micromolar range.

Conclusion

This compound is a highly valuable and validated chemical tool for the design of serine protease inhibitors. Its ability to act as a neutral bioisostere for basic amino acids allows for potent binding in the S1 pocket while offering a path to improved pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and functional evaluation of novel inhibitors derived from this important scaffold, enabling researchers in drug discovery to accelerate their development programs.

References

  • Title: Discovery of a novel and potent series of non-covalent inhibitors of the factor VIIa/tissue factor complex. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: N alpha-(2-Naphthylsulfonyl-glycyl)-D,L-amindino-phenylalanyl-piperidine (S180): A novel and highly selective inhibitor of thrombin. Source: Thrombosis and Haemostasis URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of a Potent and Selective Factor Xa Inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: (2R,4R)-4-Methyl-1-[Nalpha-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid (Argatroban). Source: Drugs of the Future URL: [Link]

Application Notes and Protocols for Boc-L-2-Carbamoylphenylalanine in Bioconjugation and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Biotherapeutics

In the landscape of modern drug development, the precise assembly of complex biomolecular architectures is paramount. Non-canonical amino acids (ncAAs) have emerged as powerful tools, offering functionalities beyond the 20 proteinogenic amino acids to construct sophisticated bioconjugates and intelligent drug delivery vehicles. Boc-L-2-Carbamoylphenylalanine is one such ncAA, distinguished by a carbamoyl moiety on the phenyl ring. This seemingly subtle modification imparts unique characteristics that can be strategically exploited.

This guide provides an in-depth exploration of this compound as a versatile building block. We will move beyond simple descriptions to elucidate the causal relationships behind its application, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to integrate this compound into their workflows. The presence of the tert-butyloxycarbonyl (Boc) protecting group offers stability during synthesis and allows for controlled deprotection, a feature essential for multi-step conjugation strategies.[1][2] The carbamoyl group, while not a primary reactive handle for common bioconjugation, influences the molecule's physicochemical properties and presents opportunities for secondary interactions and stimuli-responsive designs.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experimental design. These properties dictate solubility, reactivity, and ultimately, the performance of the final bioconjugate or delivery system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₅[3]
Molecular Weight 308.33 g/mol [3]
Appearance Almost white powder[3]
Melting Point 161 - 165 °C[3]
Optical Rotation [a]²⁵/D = -41 ± 1° (c=1 in Ethanol)[3]
Purity ≥ 99%[3]
Solubility Soluble in methanol, dichloromethane, DMF, and NMP.[4][5][6] Limited solubility in aqueous buffers.
Storage Store at 0 - 8 °C[3]

Expert Insight on Handling and Solubilization:

The limited aqueous solubility is a key consideration. For conjugation to biomolecules in aqueous buffers, it is often necessary to first dissolve the this compound in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before adding it to the reaction mixture.[7] It is crucial to minimize the final concentration of the organic solvent to avoid denaturation of proteins or destabilization of other biomolecules.

Part 1: Applications in Bioconjugation

While the carbamoyl group is relatively inert to standard bioconjugation chemistries, the phenylalanine ring itself can be a target for site-specific modification. Furthermore, the overall structure can be incorporated into peptides that are then conjugated to larger molecules.

Site-Selective Phenylalanine Modification via Photoredox Catalysis

Traditional bioconjugation often targets nucleophilic residues like lysine or cysteine. However, the relatively low abundance of phenylalanine (around 3.8% in proteins) makes it an attractive target for achieving greater site-selectivity.[8][9] Recent advances in photoredox catalysis have enabled the direct functionalization of the high-energy C-H bonds on the phenyl ring under mild, biocompatible conditions.[8]

Causality of the Method: This approach utilizes a photosensitizer that, upon excitation with visible light, generates a phenylalanine radical cation. This intermediate is then susceptible to nucleophilic attack, allowing for the formation of a new covalent bond at the para position of the phenyl ring.[8][9] This method is powerful because it does not require a pre-installed functional handle and can be applied to native proteins.

Diagram 1: Workflow for Photoredox-Mediated Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve this compound- containing peptide in CH3CN/H2O P2 Add Pyrazole derivative (conjugation partner) P3 Add Photosensitizer (e.g., TPT+BF4−) R1 Irradiate with 3W blue LEDs at 25 °C under air atmosphere PU1 Remove solvents under reduced pressure R1->PU1 Reaction completion PU2 Purify by column chromatography PU1->PU2 A1 Characterize by LC-MS and NMR PU2->A1

Caption: General workflow for photoredox-mediated C-H functionalization.

Protocol 1: Photoredox-Mediated Conjugation to a Peptide Containing this compound

This protocol is adapted from methodologies described for phenylalanine bioconjugation.[8]

Materials:

  • Peptide containing this compound

  • Pyrazole derivative (or other nucleophile)

  • Photosensitizer (e.g., TPT⁺BF₄⁻)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • 3W blue LEDs

  • Reaction vial

  • Stir plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the peptide containing this compound (1 equivalent) in a 1:1 mixture of CH₃CN/H₂O.

  • Add the pyrazole derivative (1.5 equivalents).

  • Add the photosensitizer (e.g., 20 mol% TPT⁺BF₄⁻).

  • Reaction: Place the vial on a stir plate and irradiate with 3W blue LEDs at 25 °C for 10-12 hours under a normal air atmosphere. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting conjugate by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterization: Confirm the structure and purity of the final conjugate using LC-MS and NMR spectroscopy.

Trustworthiness Check: The success of this reaction is highly dependent on the specific peptide sequence and the chosen nucleophile. A key validation step is to run a control reaction without the photosensitizer or light to ensure that the conjugation is indeed light-mediated. The carbamoyl group at the 2-position may influence the electronic properties of the phenyl ring, potentially affecting reaction efficiency compared to unsubstituted phenylalanine.

Part 2: Applications in Drug Delivery Systems

The true potential of this compound is realized when it is incorporated as a structural component in drug delivery systems, where the carbamoyl group can influence stability, solubility, and drug release kinetics.

Component of pH-Sensitive Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells.[10] The linker connecting the antibody to the drug is a critical component, and its stability in circulation and cleavability at the target site are essential for efficacy and safety.[2][11] While not directly cleavable itself in a biological context, the carbamoylphenylalanine moiety can be part of a larger linker system designed for pH-responsive drug release.

Causality of pH-Responsive Release: Many pH-sensitive linkers rely on acid-labile groups, such as hydrazones or carbamates, that are stable at physiological pH (7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization.[12][13] A linker incorporating a carbamoylphenylalanine derivative could be designed where the carbamoyl group, through intramolecular interactions, modulates the pKa of a nearby acid-labile bond, thus fine-tuning the pH at which the drug is released.[14] For instance, a linker could be designed where protonation of the carbamoyl group under acidic conditions catalyzes the cleavage of an adjacent bond.

Diagram 2: Conceptual Design of a pH-Sensitive ADC Linker

G cluster_circulation Systemic Circulation (pH 7.4) cluster_lysosome Lysosome (pH 4.5-5.5) Antibody Antibody Spacer Spacer Arm Antibody->Spacer PheCarbamoyl 2-Carbamoyl- Phenylalanine Moiety Spacer->PheCarbamoyl pH_Linker pH-Sensitive Bond (e.g., Hydrazone) PheCarbamoyl->pH_Linker Drug Cytotoxic Drug pH_Linker->Drug Cleavage Linker Cleavage Stable Stable Conjugate Release Drug Release Cleavage->Release

Caption: Conceptual structure of an ADC with a pH-sensitive linker.

Functionalization of Nanoparticles and Hydrogels

This compound can be used to functionalize drug delivery platforms like nanoparticles and hydrogels.[15][16] After incorporation into a polymer backbone or attachment to a nanoparticle surface, the Boc group is removed to expose a primary amine. This amine can then be used for further conjugation of targeting ligands or drugs.[8]

Protocol 2: Functionalization of Carboxylated Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles that present carboxylic acid groups on their surface, using standard EDC/NHS chemistry.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., silica, polymeric, or magnetic nanoparticles)[]

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Centrifugal filter units or dialysis cassettes

Procedure:

  • Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.

  • EDC/NHS Activation:

    • Freshly prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Freshly prepare a 10 mg/mL solution of NHS in Activation Buffer.

    • Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Purification: Immediately wash the activated nanoparticles to remove excess EDC and NHS. Centrifuge the nanoparticles and resuspend the pellet in Coupling Buffer. Repeat this washing step twice.

  • Conjugation:

    • Prepare a 10 mg/mL stock solution of this compound in DMF.

    • Add the this compound solution to the activated nanoparticle suspension. The optimal molar ratio should be determined empirically, but a 20-50 fold molar excess of the amino acid is a good starting point.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes to quench any unreacted NHS-esters.

  • Final Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis to remove unreacted reagents.

  • Characterization: Confirm successful conjugation using techniques such as FTIR spectroscopy (to observe amide bond formation) or by quantifying the amount of conjugated material.

Self-Validation: To confirm that the conjugation is covalent and specific, run a parallel control reaction where EDC is omitted. In this case, no significant amount of this compound should be associated with the nanoparticles after the washing steps.

Boc Deprotection for Secondary Conjugation

Once conjugated, the Boc group can be removed to reveal a primary amine, which serves as a handle for attaching a second molecule, such as a targeting ligand or a fluorescent dye.

Protocol 3: Boc Deprotection on a Solid Support (e.g., Nanoparticles)

Materials:

  • Boc-protected, functionalized nanoparticles

  • Deprotection Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: PBS containing 5% Diisopropylethylamine (DIPEA)

  • Washing Buffer: DCM and PBS

Procedure:

  • Deprotection: Resuspend the purified Boc-protected nanoparticles in the Deprotection Reagent.

  • Incubate for 1-2 hours at room temperature with gentle stirring.

  • Neutralization and Purification:

    • Centrifuge the nanoparticles and carefully remove the acidic supernatant.

    • Wash the nanoparticles once with DCM.

    • Resuspend the nanoparticles in the Neutralization Buffer and incubate for 5-10 minutes.

    • Wash the deprotected nanoparticles three times with PBS to remove residual TFA and DIPEA.

  • The nanoparticles now present a free amine and are ready for secondary conjugation reactions (e.g., with an NHS-ester activated molecule).

Expert Insight: The carbamoyl group is stable to the acidic conditions used for Boc deprotection. This orthogonality is a key advantage, allowing for selective deprotection without affecting the core structure of the conjugated amino acid.[1]

Conclusion and Future Outlook

This compound is a highly valuable, albeit specialized, building block for bioconjugation and the construction of advanced drug delivery systems. Its utility stems from the combination of a stable, selectively removable Boc protecting group and a phenyl ring that can be targeted for site-specific modification. While the carbamoyl group itself is not a primary reactive handle, its influence on the electronic and steric properties of the molecule opens avenues for designing next-generation linkers with finely tuned release kinetics and for creating functionalized materials with unique properties. The protocols detailed herein provide a robust starting point for researchers to harness the potential of this versatile compound in creating more effective and targeted biotherapeutics.

References

  • Guan, X., et al. (2022). Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. Communications Chemistry. [Link]

  • Ollivier, N., et al. (2010). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Molecules. [Link]

  • ChemRxiv. (2021). Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. [Link]

  • PubChem. Boc-D-phenylalanine. [Link]

  • PharmaCompass. Boc-L-phenylalanine. [Link]

  • Rovira, J., et al. (2023). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules. [Link]

  • ChemBK. BOC-L-Phe-OH. [Link]

  • Song, J., et al. (2018). Chemically-modified biopolymers for the formation of biomedical hydrogels. RSC Advances. [Link]

  • Zhuo, S., et al. (2021). pH-Sensitive Biomaterials for Drug Delivery. Polymers. [Link]

  • Zhao, P. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. [Link]

  • ResearchGate. pH-sensitive chemical bonds and release mechanisms in the acidic... [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • Vabbilisetty, P., et al. (2019). Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers. Organic Letters. [Link]

  • PubMed. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates. [Link]

  • PubMed. (2023). A Self-Immolative Linker for the pH-Responsive Release of Amides. [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. [Link]

  • Higuchi, Y., et al. (2024). Structural Optimization of Carboxy-Terminal Phenylalanine-Modified Dendrimers for T-Cell Association and Model Drug Loading. International Journal of Molecular Sciences. [Link]

  • PubChem. N-Carbamoylphenylalanine. [Link]

  • Al-Zoubi, M. S., et al. (2024). Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. Gels. [Link]

  • Al-Trad, B., et al. (2024). Clinical Applications of Targeted Nanomaterials. Pharmaceutics. [Link]

  • Semantic Scholar. Chapter 3 – The Reactions of Bioconjugation. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. Synthesis and characterization of novel poly(γ‐benzyl‐L‐glutamate) derivatives tailored for the preparation of nanoparticles of pharmaceutical interest. [Link]

  • University of Colorado Boulder. pKa Data Compiled by R. Williams. [Link]

  • MDPI. Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications. [Link]

Sources

Application Notes & Protocols for the Synthesis of Peptidomimetics Incorporating Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

Peptides are fundamental signaling molecules in biology, but their therapeutic application is often hampered by poor metabolic stability and limited bioavailability.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a powerful strategy to overcome these limitations.[1][3][4] By incorporating non-natural amino acids, we can design novel structures with enhanced proteolytic resistance, improved pharmacokinetic profiles, and optimized receptor binding affinity.[2][3]

This guide focuses on the incorporation of Boc-L-2-Carbamoylphenylalanine , a unique building block for peptidomimetic synthesis.[5] Its defining features are the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a sterically demanding 2-carbamoylphenyl side chain. This side chain can enforce specific backbone conformations and introduce a new hydrogen bond donor/acceptor moiety, making it a valuable tool for designing peptidomimetics that target protein-protein interactions.[1][5] This document provides a detailed exploration of the synthetic challenges and a set of robust protocols for its successful incorporation using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical structure of this compound.

Foundational Principles: The Boc-SPPS Workflow

The synthesis of peptides containing this compound is rooted in the principles of Boc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. The core of Boc-SPPS is a cycle of deprotection and coupling steps.[6][7]

The cycle consists of four key stages:

  • Resin Anchoring : The C-terminal amino acid is first attached to a solid support, such as a Merrifield or PAM resin.[6][8]

  • Boc Deprotection : The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid, typically with trifluoroacetic acid (TFA), exposing a free amine for the next coupling step.[6][8]

  • Coupling : The next incoming Boc-protected amino acid is activated by a coupling reagent and reacted with the free amine on the resin-bound chain, forming a new peptide bond.[6]

  • Repeat : The deprotection and coupling steps are repeated iteratively to assemble the desired peptide sequence.

Boc_SPPS_Cycle Resin Peptide-Resin (N-Terminus Boc-Protected) Deprotection Step 1: Deprotection (e.g., 25-50% TFA in DCM) Resin->Deprotection FreeAmine Peptide-Resin (Free N-Terminus) Deprotection->FreeAmine Removes Boc group Coupling Step 2: Coupling (Boc-AA-OH, Coupling Reagent, Base) FreeAmine->Coupling Coupling->Resin Forms new peptide bond

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in synthesizing peptides with this compound is the significant steric bulk of its ortho-substituted phenyl side chain. This hindrance dramatically impacts the kinetics of the peptide bond formation.[9]

Causality behind Experimental Choices:

  • Slow Reaction Kinetics : The bulky side chain shields the carboxylic acid group during activation and sterically impedes the approach of the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions.[9]

  • Increased Risk of Racemization : Forcing conditions (extended reaction times or elevated temperatures) to drive the coupling to completion can increase the risk of epimerization at the α-carbon of the activated amino acid.[9]

  • Aggregation : In difficult sequences, incomplete couplings can lead to the formation of deletion peptides, which can co-aggregate with the desired sequence, complicating purification.

To ensure a high-yield synthesis of the target peptidomimetic, the choice of coupling reagent and reaction conditions must be carefully optimized to overcome these steric challenges.

Application Note: Strategic Selection of Coupling Reagents for Hindered Residues

Standard coupling reagents may prove insufficient for incorporating this compound efficiently. The key is to select a reagent that rapidly converts the carboxylic acid into a highly activated species, accelerating the coupling reaction to outcompete potential side reactions. Modern aminium/uronium and phosphonium salt-based reagents are superior for this purpose.[9]

These reagents function by reacting with the carboxylic acid to form a highly reactive activated ester in situ. Reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure are particularly effective, as their corresponding active esters are more reactive than those derived from HOBt (1-hydroxybenzotriazole).

ReagentReagent TypeKey Advantages for Hindered CouplingsTypical Performance
HATU Aminium SaltForms highly reactive OAt esters; pyridine nitrogen provides anchimeric assistance, accelerating the reaction. Considered the gold standard for difficult couplings.High Yield, Low Racemization[9]
HBTU Aminium SaltForms OBt esters; a robust and widely used reagent, though generally less reactive than HATU for severely hindered systems.[9]Good Yield, Low Racemization[9]
COMU Aminium SaltForms highly reactive Oxyma esters; offers efficiency comparable to HATU with improved safety (non-explosive) and solubility profiles.[10]High Yield, Low Racemization[9][10]
PyBOP Phosphonium SaltForms OBt esters; known for its high conversion rates, even with sterically demanding couplings.[9]>90% Conversion, Low Racemization[9]
TFFH Fluorouronium SaltGenerates acyl fluorides in situ, which are small and highly reactive, making them ideal for overcoming steric hindrance.[10][11]High Efficiency for α,α-disubstituted amino acids[10]

Recommendation: For the incorporation of this compound, HATU or COMU are the primary recommended coupling reagents due to their superior ability to activate sterically hindered amino acids and minimize racemization.[9][10] A double coupling strategy is often advisable to ensure the reaction proceeds to completion.[9]

Detailed Experimental Protocols

These protocols are designed for manual Boc-SPPS on a 0.1 mmol scale using a standard aminomethylated polystyrene resin. Adjustments may be necessary based on the specific sequence and resin loading.

Protocol 1: N-Terminal Boc Group Deprotection

This procedure removes the Boc protecting group to expose the free amine for the subsequent coupling step.

Caption: Mechanism of acid-catalyzed Boc deprotection.[6]

Materials:

  • Peptide-resin (Boc-protected N-terminus)

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [v/v].[6]

  • DCM (Peptide synthesis grade)

  • Isopropyl Alcohol (IPA)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM [v/v]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.

  • Pre-wash: Drain the DCM and add the Deprotection Solution to the resin. Agitate for 2-3 minutes and drain.[8]

  • Deprotection: Add a fresh portion of Deprotection Solution (approx. 10 mL/g of resin) and agitate for 20-30 minutes.[6][8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly as follows:

    • DCM (3 times)

    • IPA (2 times)

    • DCM (3 times)

  • Neutralization: Add the Neutralization Solution and agitate for 2 minutes. Repeat this step. This converts the N-terminal trifluoroacetate salt to a free amine.[8]

  • Final Washing: Wash the resin thoroughly with DCM (5 times) to remove excess base. The resin is now ready for coupling.

Protocol 2: Coupling of this compound

This protocol details the critical step of incorporating the sterically hindered amino acid. A double coupling is recommended.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6 equivalents)

  • N,N-Dimethylformamide (DMF, Peptide synthesis grade)

  • Ninhydrin test kit for monitoring

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.[9]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DCM and ethanol, and perform a Ninhydrin test.[12] A blue/purple color indicates the presence of unreacted free amines. A clear or yellow result indicates complete or near-complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Second Coupling (Recommended): If the Ninhydrin test from step 3 is positive, repeat steps 1-4 to ensure the reaction goes to completion. This is the "double coupling" method.

  • Final Wash: After a negative Ninhydrin test, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next synthesis cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the completed peptidomimetic from the resin and removes any remaining side-chain protecting groups. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Cleavage Cocktail Scavengers: e.g., p-cresol, anisole, or dimethyl sulfide (DMS), depending on the peptide sequence. A common mixture is HF/DMS/p-cresol (25:65:10).[8]

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Cleavage: In a specialized HF cleavage apparatus, add the appropriate scavengers to the dried resin. Cool the vessel to 0°C and carefully distill in the anhydrous HF.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours.[8]

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Precipitation: Wash the resin/crude peptide mixture with cold diethyl ether to precipitate the peptide. Centrifuge and decant the ether. Repeat this wash several times to remove cleaved protecting groups and scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

The final step is to purify the crude product to isolate the desired peptidomimetic.

Materials:

  • Crude, dried peptide

  • Purification Solvents:

    • Solvent A: 0.1% TFA in HPLC-grade water

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[13]

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or including DMSO if solubility is poor). Filter the solution to remove any particulates.

  • Purification: Purify the peptide using preparative RP-HPLC.[13][14] Elute the peptide from the C18 column using a linear gradient of increasing Solvent B (e.g., 5% to 95% Solvent B over 40 minutes). Monitor the elution profile at 210-220 nm.[14]

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity and by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the desired product.[12][15]

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptidomimetic as a white, fluffy powder.[13][14]

Post_Synthesis_Workflow Cleavage Cleavage from Resin (HF or TFMSA) Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Analysis Analysis (Analytical HPLC & Mass Spec) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool pure fractions FinalProduct Pure Peptidomimetic Lyophilization->FinalProduct

Caption: Post-synthesis workup and purification workflow.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • Role of peptidomimetics for new drug discovery. ResearchGate.
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Peptidomimetics, a synthetic tool of drug discovery. PubMed Central.
  • Peptidomimetics as next – generation therapeutic applications.
  • Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids.
  • Peptidomimetic. Wikipedia.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • A schematic representation of peptide synthesis using Boc protected... ResearchGate.
  • This compound. Chem-Impex.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) Protocol for iterative optimization of modified peptides bound to protein targets.
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Peptide Characterization and Purification Using High–Performance Liquid Chromatography.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec.
  • Protocol for iterative optimization of modified peptides bound to protein targets. PubMed Central.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Peptide Purification. AAPPTec.
  • Synthesis of peptidomimetics using a polymer-bound Boc-linker. PubMed.
  • HPLC Purification of Peptides. Protocols.io.
  • HPLC Analysis and Purification of Peptides. PubMed Central.
  • This compound - Data Sheet. United States Biological.
  • Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central.
  • β3R3-Peptides - Peptidomimetic Foldamers for Biomedical Applications: Design, Structure and Activity. Freie Universität Berlin.
  • Peptide Synthesis with the Boc Protecting Group. YouTube.
  • Boc-L-phenylalanine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • BOC-L-Phenylalanine, 99+%. Thermo Scientific Chemicals.
  • Boc-2-methoxy- L -phenylalanine 97. Sigma-Aldrich.
  • Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC.
  • Boc-FLFLF. Cayman Chemical.
  • Boc-2-chloro-L-phenylalanine. Chem-Impex.
  • Boc-2-fluoro-L-phenylalanine. Chem-Impex.
  • Boc-2-chloro-L-phenylalanine. PubChem.

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating the non-canonical amino acid, Boc-L-2-Carbamoylphenylalanine. The presence of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the polar carbamoyl moiety, presents unique chromatographic challenges. This document outlines the underlying principles, potential difficulties, and a robust, step-by-step protocol for developing a successful purification method. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of modified peptides.

Introduction: The Chromatographic Challenge of Modified Peptides

The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and receptor selectivity. This compound is one such building block, offering unique structural constraints and potential hydrogen bonding interactions through its ortho-carbamoyl group.

However, the purification of peptides containing this moiety is non-trivial. The primary challenge lies in the dual nature of this amino acid derivative:

  • Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is highly hydrophobic, significantly increasing the peptide's retention on reversed-phase columns.[1][2] This necessitates careful optimization of the mobile phase to ensure efficient elution.

  • Polarity of the Carbamoyl Group: The carbamoyl (-CONH2) group on the phenyl ring introduces a polar functional group, which can lead to secondary interactions with the stationary phase, potentially causing peak tailing or broadening.

  • Acid Sensitivity of the Boc Group: The Boc group is labile under acidic conditions, which are commonly used in peptide RP-HPLC to improve peak shape and resolution.[3][4] Premature deprotection during purification can lead to the generation of impurities that are difficult to separate from the target peptide.[5]

This guide will address these challenges by providing a systematic approach to method development and execution.

Foundational Principles of Purification

Reversed-phase HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[6] The standard setup involves a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN).[7][] An acidic ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to sharpen peaks and control ionization states.[]

Peptides are loaded onto the column in a low concentration of organic solvent and eluted by gradually increasing the organic solvent concentration.[6] More hydrophobic peptides, such as those containing a Boc group, will interact more strongly with the C18 stationary phase and thus require a higher concentration of acetonitrile to elute.[1]

Strategic Method Development

A successful purification strategy begins with a systematic approach to method development, typically starting at the analytical scale before scaling up to preparative chromatography.[7]

Column Selection

The choice of stationary phase is critical. For peptides, wide-pore (300 Å) columns are generally recommended as they allow larger molecules to interact fully with the bonded phase, leading to better peak shape and resolution.[9] A C18 column is the standard choice for its high hydrophobicity, which is well-suited for retaining Boc-protected peptides.

Parameter Recommendation Rationale
Stationary Phase C18Provides strong hydrophobic retention necessary for Boc-protected peptides.
Pore Size 300 ÅEnsures accessibility for larger peptides, improving peak shape.[9]
Particle Size 3.5 - 5 µmOffers a good balance between resolution and backpressure for preparative work.
Column Dimensions Analytical: 4.6 x 150 mmPreparative: 21.2 x 150 mm or largerStart with analytical scale for method development and scale up for purification.[7]
Mobile Phase Optimization

The composition of the mobile phase dictates the selectivity and resolution of the separation.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

The Role and Risks of TFA: TFA is an effective ion-pairing agent that improves peak shape.[] However, its acidity presents a risk of premature Boc deprotection.[5] While 0.1% TFA is standard, if significant deprotection is observed, consider the following:

  • Lowering TFA Concentration: Reducing the TFA concentration to 0.05% may mitigate deprotection, but could compromise peak shape.[10]

  • Alternative Acid Modifiers: Formic acid (0.1%) is a less aggressive acid and is more compatible with mass spectrometry.[2] However, it may result in broader peaks and lower resolution compared to TFA.[5]

Solubility Considerations: Peptides containing hydrophobic residues can be challenging to dissolve. Initial sample preparation may require dissolution in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before dilution with the mobile phase.[]

Gradient Design

A well-designed gradient is crucial for separating the target peptide from impurities. The process typically involves a scouting run followed by an optimized, focused gradient.

HPLC_Method_Development

Caption: Workflow for HPLC method development.

Detailed Experimental Protocols

Sample Preparation
  • Accurately weigh the lyophilized crude peptide.

  • Dissolve the peptide in a minimal amount of DMSO or DMF.

  • Dilute the sample with Mobile Phase A to a final concentration of approximately 5-10 mg/mL for a preparative run. The final concentration of the organic solvent used for initial dissolution should be as low as possible.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[11]

Analytical HPLC: Method Development
  • System: Standard analytical HPLC system with UV detection.

  • Column: C18, 300 Å, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm. The peptide bond absorbs at ~220 nm, while the phenyl ring of the carbamoylphenylalanine will provide a signal at ~280 nm.[12]

  • Scouting Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

  • Analysis: Identify the retention time (and thus the approximate %B) at which the main peak elutes.

  • Focused Gradient: Design a new, shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a focused gradient might be 30-50% B over 30 minutes. This will improve the resolution between the target peptide and closely eluting impurities.[7]

Preparative HPLC: Purification
  • System: Preparative HPLC system with a fraction collector.

  • Column: C18, 300 Å, 5 µm, 21.2 x 150 mm (or appropriate size for the sample load).

  • Mobile Phases: Same as analytical.

  • Flow Rate: Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is ~20 mL/min.

  • Gradient: Use the optimized focused gradient from the analytical scale.

  • Injection: Inject the prepared crude sample.

  • Fraction Collection: Collect fractions across the elution profile of the target peptide peak.

Post-Purification Workflow

Post_Purification_Workflow Prep_Fractions Collected Preparative Fractions Analytical_Check Purity Check via Analytical HPLC Prep_Fractions->Analytical_Check Pooling Pool Pure Fractions (>95% purity) Analytical_Check->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Final_QC Final QC (Analytical HPLC, Mass Spec) Solvent_Removal->Final_QC Pure_Peptide Pure Lyophilized Peptide Final_QC->Pure_Peptide

Caption: Post-purification processing workflow.

  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).

  • Solvent Removal: Immediately freeze the pooled fractions and lyophilize (freeze-dry) to remove the water and acetonitrile. This is preferable to rotary evaporation, as concentrating the sample at elevated temperatures can increase the effective TFA concentration and cause Boc deprotection.[10] If lyophilization is not possible, keep the fractions cold during any concentration steps.[5]

  • Final Quality Control: Perform a final analysis of the lyophilized powder by analytical HPLC and mass spectrometry to confirm purity and identity.

Troubleshooting and Key Considerations

  • Peak Tailing: If significant peak tailing is observed, it could be due to secondary interactions of the carbamoyl group with the silica backbone of the stationary phase. Using a highly end-capped column or switching to a different acid modifier like phosphoric acid (though less common and not volatile) could help.

  • Presence of a Pre-Peak: The appearance of a peak eluting slightly earlier than the main product peak could indicate in-process deprotection of the Boc group. The deprotected peptide will be more polar and thus elute earlier.[3] If this is observed, reduce the time the sample spends in the acidic mobile phase, keep samples and fractions cold, and consider using a milder acid like formic acid.

  • Poor Solubility: For extremely hydrophobic peptides, increasing the initial percentage of Mobile Phase B in the gradient or adding a small amount of isopropanol to Mobile Phase B can improve solubility and recovery.

Conclusion

The purification of peptides containing this compound requires a methodical approach that balances the need for high resolution with the inherent acid lability of the Boc protecting group. By starting with a robust C18 wide-pore column, systematically developing a focused gradient at the analytical scale, and carefully managing post-purification handling to minimize acid exposure, researchers can successfully isolate high-purity modified peptides. This guide provides the foundational protocols and troubleshooting insights to navigate the complexities of this specific purification challenge, enabling the advancement of peptide-based research and development.

References

  • BenchChem. (n.d.). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
  • BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • BenchChem. (n.d.). Analytical HPLC methods for peptides with Boc-L-isoleucine.
  • Mant, C. T., et al. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?
  • AAPPTec. (n.d.). Peptide Purification.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Guchhait, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
  • HPLCNano. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 548, pp. 3-31). Humana Press.
  • Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography.
  • Chen, J., et al. (2021). Challenges and solutions for the downstream purification of therapeutic proteins. Engineering in Life Sciences, 21(11-12), 767-781.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
  • BOC Sciences. (n.d.). FAQ Peptide Purification.

Sources

Application Note: Mass Spectrometry Analysis of Peptides with 2-Carbamoylphenylalanine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The analysis of peptides containing non-canonical amino acids is a rapidly growing field in drug discovery and chemical biology. These modifications can confer unique structural and functional properties, including enhanced stability, altered receptor binding, and novel therapeutic activities. One such modification is the incorporation of 2-carbamoylphenylalanine, an aromatic amino acid with a primary amide group on the phenyl ring. The presence of this moiety introduces both opportunities and challenges for mass spectrometry-based characterization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides containing the 2-carbamoylphenylalanine residue. We will cover the synthesis of these modified peptides, detailed protocols for their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a discussion of the expected fragmentation patterns under both Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

The analysis of modified peptides by mass spectrometry presents several challenges, including low abundance, potential instability of the modification, and the need for specialized data analysis strategies to identify and localize the modification.[1][2] High-resolution mass spectrometry is often essential to distinguish between modifications with similar nominal masses. This guide aims to provide a robust framework for overcoming these challenges in the context of 2-carbamoylphenylalanine-containing peptides.

Synthesis of Peptides Containing 2-Carbamoylphenylalanine

The synthesis of peptides incorporating unusual amino acids like 2-carbamoylphenylalanine typically follows standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The key is the availability of the appropriately protected 2-carbamoylphenylalanine amino acid building block.

Required Materials
  • Fmoc-2-carbamoylphenylalanine-OH

  • Rink Amide or Wang resin

  • Standard protected amino acids (Fmoc-AA-OH)

  • Coupling reagents: HBTU, HOBt, or TBTU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • HPLC for purification

Synthesis Protocol

A general protocol for the manual synthesis of a peptide containing 2-carbamoylphenylalanine is provided below. This can be adapted for automated synthesizers.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including Fmoc-2-carbamoylphenylalanine-OH) by dissolving it with the coupling reagent and HOBt in DMF.

    • Add DIPEA to the reaction mixture.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide by LC-MS.[5][6]

Mass Spectrometry Analysis

The analysis of peptides containing 2-carbamoylphenylalanine is best performed using LC-MS/MS.[7] The choice of fragmentation technique, CID or HCD, can influence the observed fragment ions and the confidence in peptide identification and modification localization.[8][9]

Sample Preparation

Proper sample preparation is crucial for successful mass spectrometry analysis.[10]

  • Solubilization: Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water.

  • Concentration Determination: Determine the peptide concentration using a suitable method, such as a fluorometric peptide assay.

  • Digestion (for larger proteins): If the 2-carbamoylphenylalanine is part of a larger protein, enzymatic digestion (e.g., with trypsin) is necessary to generate peptides of a suitable size for MS analysis.[7]

LC-MS/MS Protocol

The following is a general LC-MS/MS protocol that can be adapted to specific instrumentation.

Parameter Recommendation Rationale
LC Column C18 reverse-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)Provides good retention and separation of peptides.
Mobile Phase A 0.1% Formic Acid in WaterStandard mobile phase for peptide separations.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for peptide elution.
Gradient 5-40% B over 30-60 minutesA shallow gradient is recommended for good separation of potentially isomeric peptides.
Flow Rate 300 nL/minTypical flow rate for nano-electrospray ionization.
Ionization Source Nano-electrospray ionization (ESI)Provides high sensitivity for peptide analysis.[11]
MS1 Scan Range 350-1500 m/zCovers the typical mass range for doubly and triply charged peptides.
Resolution (MS1) 60,000 - 120,000High resolution is important for accurate mass determination of the precursor ion.[12]
MS/MS Method Data-Dependent Acquisition (DDA)Selects the most abundant precursor ions for fragmentation.
Fragmentation CID and/or HCDSee section 4 for a detailed discussion.
Collision Energy Stepped or normalized collision energyOptimizes fragmentation for a range of peptide sizes and charge states.[1]
Resolution (MS2) 15,000 - 30,000High resolution of fragment ions aids in their confident identification.

Fragmentation Behavior of Peptides with 2-Carbamoylphenylalanine

Understanding the fragmentation pattern is key to identifying the peptide and confirming the presence and location of the 2-carbamoylphenylalanine moiety.[13][14] The primary fragmentation of peptides in CID and HCD occurs along the peptide backbone, generating b- and y-type ions.

General Peptide Fragmentation
  • b-ions: Contain the N-terminus of the peptide.

  • y-ions: Contain the C-terminus of the peptide.

The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for sequence determination.

Hypothesized Fragmentation of the 2-Carbamoylphenylalanine Moiety

While specific literature on the fragmentation of 2-carbamoylphenylalanine in peptides is scarce, we can predict its behavior based on the fragmentation of similar structures and general principles of mass spectrometry.[15] The 2-carbamoylphenylalanine residue has a monoisotopic mass of 178.0742 Da.

The carbamoyl group (-CONH2) is expected to be the most labile part of the side chain. We hypothesize the following characteristic neutral losses from the 2-carbamoylphenylalanine side chain, particularly in fragment ions that contain this residue:

  • Loss of Ammonia (NH₃): A neutral loss of 17.0265 Da. This is a common fragmentation pathway for amino acids with primary amide groups in their side chains, such as asparagine and glutamine.

  • Loss of Isocyanic Acid (HNCO): A neutral loss of 43.0058 Da. This has been observed for carbamylated lysine residues.[9]

These neutral losses can be observed from the precursor ion or from b- and y-ions containing the 2-carbamoylphenylalanine residue. The presence of these specific neutral losses can be a strong indicator of the presence of this modification.

The aromatic ring itself is relatively stable and less likely to fragment under typical CID and HCD conditions.

Comparison of CID and HCD
  • Collision-Induced Dissociation (CID): Typically performed in an ion trap, CID is a lower-energy fragmentation method. It is very effective at generating b- and y-ions. However, for some modified peptides, the modification itself can be labile and lost before significant backbone fragmentation occurs.

  • Higher-Energy Collisional Dissociation (HCD): Performed in a collision cell, HCD is a higher-energy fragmentation technique. It often produces a richer fragmentation spectrum with more backbone cleavage and can be more effective for fragmenting modified peptides where the modification is stable.[1] HCD is also well-suited for generating low-mass diagnostic ions.

For peptides containing 2-carbamoylphenylalanine, it is recommended to acquire data using both CID and HCD if possible, as they can provide complementary information.

Data Analysis

The analysis of the acquired MS/MS data involves several steps to identify the peptide and localize the 2-carbamoylphenylalanine modification.

  • Database Searching: Use a standard proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against a protein sequence database.

  • Defining the Modification: In the search parameters, define a variable modification corresponding to the mass of the 2-carbamoylphenylalanine residue (178.0742 Da) on phenylalanine or as a custom amino acid.

  • Manual Spectral Interpretation: Manually inspect the MS/MS spectra of identified peptides to confirm the sequence and the presence of the modification. Look for:

    • A complete series of b- and y-ions that confirms the peptide backbone sequence.

    • A mass shift in the fragment ions consistent with the location of the 2-carbamoylphenylalanine residue.

    • The presence of the hypothesized neutral losses of ammonia (17.0265 Da) and/or isocyanic acid (43.0058 Da) from fragment ions containing the modification.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (with Fmoc-2-carbamoylphenylalanine-OH) purification HPLC Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep Characterized Peptide lc_ms LC-MS/MS Analysis (CID & HCD) sample_prep->lc_ms data_analysis Data Analysis (Database Search & Manual Interpretation) lc_ms->data_analysis

Caption: Overview of the experimental workflow.

Hypothesized Fragmentation of a Peptide with 2-Carbamoylphenylalanine

fragmentation_pathway cluster_peptide cluster_fragments peptide [...-NH-CH(CH₂-C₆H₄CONH₂)-CO-...]ⁿ⁺ b_ion b-ion [...-NH-CH(CH₂-C₆H₄CONH₂)-CO]⁺ peptide->b_ion Backbone Fragmentation y_ion y-ion [H₂N-...]⁺ peptide->y_ion Backbone Fragmentation b_ion_nl_nh3 b-ion - NH₃ b_ion->b_ion_nl_nh3 Neutral Loss (-17.03 Da) b_ion_nl_hnco b-ion - HNCO b_ion->b_ion_nl_hnco Neutral Loss (-43.01 Da)

Caption: Hypothesized fragmentation of 2-carbamoylphenylalanine.

Conclusion

The mass spectrometric analysis of peptides containing 2-carbamoylphenylalanine requires a systematic approach, from careful synthesis and purification to optimized LC-MS/MS methods and detailed data analysis. By leveraging high-resolution mass spectrometry and appropriate fragmentation techniques, researchers can confidently identify and characterize these modified peptides. The hypothesized characteristic neutral losses of ammonia and isocyanic acid from the 2-carbamoylphenylalanine side chain provide valuable diagnostic markers for localizing this modification. This application note serves as a foundational guide to enable the successful analysis of this novel class of modified peptides, thereby supporting their development in various research and therapeutic applications.

References

  • The challenge of detecting modifications on proteins | Essays in Biochemistry.

  • The challenge of detecting modifications on proteins - PubMed.

  • Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry - PMC - PubMed Central.

  • Common errors in mass spectrometry-based analysis of post-translational modifications - PMC - NIH.

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates.

  • mass spectra - fragmentation patterns - Chemguide.

  • Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed.

  • Retrieving and Utilizing Hypothetical Neutral Losses from Tandem Mass Spectra for Spectral Similarity Analysis and Unknown Metabolite Annotation - PubMed.

  • Neutral loss of lysine carbamylated peptides. (a,b) Tandem mass spectra... - ResearchGate.

  • Mass spectrometry of peptides and proteins - OSU Chemistry.

  • Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN - NIH.

  • Characterization of Synthetic Peptides by Mass Spectrometry - PubMed.

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube.

  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - NIH.

  • Loss of 45 Da from a2 ions and preferential loss of 48 Da from a2 ions containing methionine in peptide ion tandem mass spectra - PubMed.

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts.

  • Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - PubMed Central - NIH.

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.

  • Effective Structural Characterization Strategies for Peptides | BioPharmaSpec.

  • Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX - Slideshare.

  • Illuminating the dark space of bioactive peptides with mass spectrometry - ResearchGate.

  • Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT.

  • Peptide Synthesis with the Boc Protecting Group - YouTube.

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - NIH.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide Aggregation with Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for utilizing Boc-L-2-Carbamoylphenylalanine to mitigate peptide aggregation during synthesis. This resource is designed to provide in-depth, field-proven insights and practical troubleshooting guidance to address challenges you may encounter in your research and development endeavors. As Senior Application Scientists, we understand the critical need for robust and reproducible synthetic protocols. This guide is structured to explain not just the "how" but also the "why" behind experimental choices, ensuring a self-validating system for your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to secondary structures like β-sheets.[1][2] This phenomenon can render the N-terminus of the peptide chain inaccessible for subsequent deprotection and coupling reactions, resulting in truncated or deletion sequences, lower yields, and significant challenges during purification.[1][2] Hydrophobic sequences are particularly prone to aggregation.[2][3][4]

Q2: How does this compound help in overcoming peptide aggregation?

A2: While direct literature on this compound's specific anti-aggregation properties is not extensively available in the provided search results, we can infer its potential mechanism based on the principles of aggregation-disrupting amino acids. The carbamoyl group in the ortho position of the phenyl ring introduces a bulky, polar moiety. This group likely disrupts the regular hydrogen bonding patterns between peptide backbones that are essential for the formation of stable β-sheet structures, which are the primary cause of aggregation.[3] By sterically hindering close chain packing and potentially introducing alternative hydrogen bonding sites that do not favor aggregation, it acts as a "structure breaker," similar to pseudoprolines or other backbone-protecting groups.[3][5]

Q3: What are the initial indicators of peptide aggregation during SPPS?

A3: Key indicators of on-resin peptide aggregation include:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed.[1]

  • Poor Swelling: The peptide-resin complex fails to swell adequately in the synthesis solvents.[1][3]

  • Slow or Incomplete Reactions: Fmoc deprotection or amino acid coupling reactions are sluggish or incomplete, often indicated by a positive Kaiser or TNBS test even after extended reaction times.[1][2][6]

  • Discolored Resin: The resin may appear clumpy or take on an unusual color.[1]

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound in your peptide synthesis protocols.

Issue 1: Poor Solubility of this compound

Symptom: The this compound fails to dissolve completely in standard coupling solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Root Cause Analysis:

Boc-protected amino acids, particularly those with aromatic side chains, can exhibit variable solubility.[7] The presence of the carbamoyl group adds polarity, but the overall molecule retains significant hydrophobic character from the Boc group and the phenyl ring. Factors contributing to poor solubility can include:

  • Solvent Quality: Presence of water or other impurities in the solvent.[7]

  • Concentration: Attempting to dissolve the amino acid at a concentration exceeding its solubility limit.[7]

  • Temperature: Lower temperatures can decrease solubility.[7]

Resolution Protocol:

  • Solvent Quality Check: Ensure the use of high-purity, anhydrous solvents.

  • Co-solvent System: If solubility in a single solvent is poor, employ a co-solvent system. A mixture of DMF and DCM (e.g., 1:1 v/v) can be effective. For highly insoluble compounds, the addition of a small amount of N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can significantly improve dissolution.[7]

  • Gentle Warming: Gently warm the mixture to 30-40°C to aid dissolution. Avoid excessive heat, which could potentially lead to the degradation of the Boc-protecting group.[7]

  • Sonication: Brief sonication can help break up solid particles and enhance solvation.[8]

Data Presentation: Recommended Solvent Systems for Boc-Amino Acids

Solvent SystemGradeSuitability for Hydrophobic Boc-Amino AcidsNotes
DMFAnhydrousGoodStandard solvent for SPPS.
DCMAnhydrousModerateOften used in combination with DMF.
NMPAnhydrousExcellentStronger solvent, good for difficult couplings.
DMSOAnhydrousExcellentUse with caution, can be difficult to remove.
DMF/DCM (1:1)AnhydrousVery GoodBalances polarity and swelling properties.
Issue 2: Incomplete Coupling of this compound

Symptom: A positive Kaiser or TNBS test after the coupling step indicates the presence of unreacted free amines on the resin.[2][6]

Root Cause Analysis:

The steric hindrance from the bulky carbamoylphenylalanine side chain and the Boc-protecting group can slow down the coupling reaction. This is a common challenge with sterically hindered amino acids.[9]

Workflow for Troubleshooting Incomplete Coupling:

start Positive Kaiser Test recouple Recouple with fresh reagents start->recouple Initial action extend_time Extend coupling time recouple->extend_time If still positive negative_test Negative Kaiser Test recouple->negative_test Successful change_reagent Change coupling reagent (e.g., HATU, HCTU) increase_temp Increase coupling temperature change_reagent->increase_temp Last resort change_reagent->negative_test Successful extend_time->change_reagent If still positive extend_time->negative_test Successful check_reagents Check reagent quality and concentration increase_temp->check_reagents If problem persists increase_temp->negative_test Successful

Caption: Troubleshooting workflow for incomplete coupling.

Resolution Protocols:

  • Double Coupling: The most straightforward approach is to perform a second coupling step with a fresh solution of the activated amino acid.[9]

  • Use of a Stronger Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more potent phosphonium or aminium/uronium salt-based reagents.[9][10]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for hindered couplings.[9]

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and commonly used alternative.[10]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful coupling reagent.[10]

  • Extended Coupling Time: Increase the reaction time for the coupling step to allow for the slower reaction to go to completion.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can increase the reaction rate. Microwave-assisted synthesis can also be beneficial.[3][4]

Experimental Protocol: Coupling with HATU

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the deprotection of the N-terminal protecting group as per your standard protocol and wash the resin thoroughly.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin capacity) and HATU (3 equivalents) in DMF. Add Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[11]

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[11]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[6][11] A negative result (yellow beads) indicates complete coupling.[11]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[11]

Issue 3: Incomplete Boc-Deprotection

Symptom: The subsequent coupling step fails, and analysis of the cleaved peptide shows a deletion of the amino acid following the this compound residue.

Root Cause Analysis:

Severe on-resin aggregation can physically block the access of the deprotection reagent (Trifluoroacetic acid - TFA) to the Boc-protecting group.[3] While this compound is intended to prevent this, in highly aggregation-prone sequences, its effectiveness may be reduced.

Mechanism of Boc Deprotection:

Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + TFA Carbamic_Acid H2N(COOH)-Peptide Protonated_Boc->Carbamic_Acid tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine H3N+-Peptide Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation

Caption: Acid-catalyzed deprotection of the Boc group.[12][13]

Resolution Protocol:

  • Extended Deprotection Time: Increase the duration of the TFA treatment to allow for better penetration of the reagent into the aggregated peptide-resin matrix.

  • Use of Chaotropic Salts: Before deprotection, wash the resin with a solution containing a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[5] These salts disrupt the hydrogen bonding network causing the aggregation, making the Boc groups more accessible.

  • In Situ Neutralization: For Boc-based synthesis, switching to an in situ neutralization protocol can be highly effective.[3][14] In this method, the TFA is neutralized in the presence of the activated amino acid for the next coupling step. This minimizes the time the free amine is exposed, reducing the chance for re-aggregation.[14]

  • Microwave-Assisted Deprotection: Applying microwave energy can accelerate the deprotection process and help to disrupt aggregates.[2]

Issue 4: Post-Cleavage Solubility and Purification Challenges

Symptom: The cleaved and deprotected peptide containing L-2-Carbamoylphenylalanine is poorly soluble in standard purification solvents (e.g., water/acetonitrile mixtures) or shows significant tailing during HPLC purification.

Root Cause Analysis:

While this compound is used to prevent aggregation during synthesis, the final deprotected peptide may still have inherent aggregation tendencies depending on the overall sequence. The carbamoylphenylalanine residue itself contributes to the aromatic and potentially hydrophobic character of the peptide.

Resolution Protocol:

  • Solubility Testing: Before large-scale purification, test the solubility of a small amount of the crude peptide in various solvent systems.[8]

  • Solubilization Strategies:

    • Acidic Peptides (Net Negative Charge): Attempt to dissolve in a basic solution, such as 0.1M ammonium bicarbonate.

    • Basic Peptides (Net Positive Charge): Try dissolving in an acidic solution, like 10% acetic acid or 0.1% TFA.[8]

    • Neutral/Hydrophobic Peptides: For peptides with a high content of hydrophobic residues, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary, followed by slow, dropwise dilution with the aqueous HPLC mobile phase.[8]

  • HPLC Optimization:

    • Mobile Phase Additives: The addition of a small percentage of formic acid (0.1%) to the mobile phase can sometimes improve peak shape.

    • Temperature: Running the HPLC at a slightly elevated temperature (e.g., 40°C) can improve solubility and reduce peak tailing.

    • Gradient Optimization: A shallower gradient may be necessary to achieve better separation of the target peptide from closely related impurities.

Analytical Techniques for Detecting Aggregation:

TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on size.[15][16]Detects and quantifies soluble aggregates (dimers, oligomers).[15][17]
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to Brownian motion.[17]Provides information on the size distribution of particles in solution.[17]
UV-Vis Spectroscopy Measures light absorbance; increased scattering at higher wavelengths (e.g., 350 nm) indicates aggregation.[15][18]A simple method to assess the presence of large aggregates.[15]
Intrinsic Tryptophan Fluorescence Changes in the local environment of tryptophan residues upon aggregation affect their fluorescence emission.[15][18][19]A sensitive method to detect early-stage aggregation and conformational changes.[15]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Creative Proteomics. (n.d.). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods.
  • PrimePeptide. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. PrimePeptide.
  • APC. (2021, August 25).
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • PubMed. (n.d.). A facile and dynamic assay for the detection of peptide aggregation.
  • Biopharm International. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Aggregation in Sequences Containing Ser(tBu). BenchChem.
  • BenchChem. (n.d.). Solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. BenchChem.
  • Intertek. (n.d.).
  • BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC.
  • BenchChem. (2025).
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. J&K Scientific.
  • AAPPTEC. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTEC.
  • SpringerLink. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer.
  • Royal Society of Chemistry. (2024, March 20). Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. Royal Society of Chemistry.
  • BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • BenchChem. (2025). Case studies of successful peptide synthesis using Boc-D-HomoSec(pMeBzl). BenchChem.
  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). BenchChem.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • PubMed. (2025, January). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.
  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. MilliporeSigma.
  • ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE.
  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • PubMed. (n.d.). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.

Sources

preventing side reactions of the carbamoyl group during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Navigating Side Reactions of the Carbamoyl Group in Asparagine and Glutamine Residues

Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the specific challenges posed by asparagine (Asn) and glutamine (Gln) residues during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical protocols to prevent common side reactions, ensuring the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving Asparagine (Asn) and Glutamine (Gln) during peptide synthesis?

During Fmoc-based solid-phase peptide synthesis (SPPS), the side-chain amide groups (carbamoyl groups) of Asn and Gln are susceptible to several unwanted side reactions. The most prevalent issues are:

  • Dehydration of the Asparagine Side Chain: During the activation step of the carboxylic acid, particularly with carbodiimide-based reagents, the side chain of an unprotected Asn residue can undergo dehydration to form a β-cyanoalanine residue. This results in a mass loss of 18 Da in the final peptide.[1][2]

  • Pyroglutamate (pGlu) Formation from N-terminal Glutamine: When Gln is the N-terminal residue of a peptide chain, its free amino group can perform a nucleophilic attack on the side-chain amide, leading to an intramolecular cyclization.[3][4] This reaction, which releases ammonia (mass loss of 17 Da), forms a pyroglutamyl residue and permanently caps the N-terminus, preventing further chain elongation.[3][5][6] This process can be catalyzed by the basic conditions of the Fmoc-deprotection step or by heat.[5][6]

  • Aggregation: Peptide sequences that are rich in Asn and Gln have a high propensity for forming intermolecular hydrogen bonds. This can lead to peptide aggregation on the solid support, which hinders solvent accessibility and results in incomplete couplings and deprotection steps, ultimately lowering the yield and purity of the final product.[7][8]

  • Deamidation: The side-chain amide can be hydrolyzed to a carboxylic acid under certain conditions (e.g., prolonged exposure to acidic or basic conditions), converting Asn to aspartic acid (Asp) or Gln to glutamic acid (Glu).[9][10]

Q2: Why is side-chain protection for Asn and Gln so highly recommended?

Using unprotected Fmoc-Asn-OH and Fmoc-Gln-OH presents two major challenges. First, they are poorly soluble in common SPPS solvents like DMF, which can lead to precipitation and inefficient coupling.[7][11][12] Second, and more critically, they leave the side-chain amide vulnerable to the chemical side reactions described above.[11][13]

Side-chain protection is the most effective strategy to circumvent these issues. A protecting group physically blocks the amide from participating in unwanted reactions and often dramatically improves the solubility of the amino acid derivative.[11][12][14][15][16] For Fmoc chemistry, the trityl (Trt) group is the industry standard and most recommended choice for protecting both Asn and Gln.[11][14][17]

Q3: What are the advantages of using Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH?

The benefits of using trityl-protected Asn and Gln derivatives are significant:

  • Prevention of Side Reactions: The bulky trityl group effectively prevents both the dehydration of the Asn side chain and the cyclization of N-terminal Gln.[13][14][18]

  • Enhanced Solubility: Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH exhibit excellent solubility in standard peptide synthesis solvents like DMF and NMP, comparable to other common amino acid derivatives.[11][12][14][15][16] This ensures complete dissolution and efficient coupling reactions.

  • Improved Purity and Yield: By mitigating side reactions and improving solubility, the use of Trt-protected derivatives leads to cleaner crude peptides and higher overall synthesis yields.[14][15]

  • Compatibility: The Trt group is fully compatible with standard Fmoc-SPPS conditions. It is stable to the piperidine used for Fmoc removal but is cleanly cleaved during the final peptide cleavage from the resin with trifluoroacetic acid (TFA).[11][18]

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental observations and provides a logical workflow for troubleshooting issues related to Asn and Gln residues.

Problem 1: My final peptide shows a significant peak with a mass loss of 18 Da, and my sequence contains Asparagine.
  • Diagnosis: This is a classic indicator of Asn side-chain dehydration to β-cyanoalanine. This side reaction is particularly common when using unprotected Fmoc-Asn-OH in conjunction with carbodiimide-based coupling reagents like DCC or DIC.[2][19]

  • Troubleshooting Workflow:

    G cluster_0 Solution Path 1: Unprotected Asn cluster_1 Solution Path 2: Protected Asn start Mass Loss of 18 Da (Sequence contains Asn) check_protection Are you using Fmoc-Asn(Trt)-OH? start->check_protection check_reagent Which coupling reagent are you using? check_protection->check_reagent No investigate_other Dehydration is highly unlikely. Investigate other potential modifications or impurities. check_protection->investigate_other Yes reagent_carbodiimide Carbodiimides (DCC, DIC) High risk of dehydration. check_reagent->reagent_carbodiimide High Risk reagent_phosphonium Phosphonium/Uronium (HBTU, HATU, PyBOP) Lower risk, but protection is better. check_reagent->reagent_phosphonium Lower Risk solution_1 Immediate Fix: Switch to HATU or PyBOP. reagent_carbodiimide->solution_1 solution_2 Best Practice: Re-synthesize using Fmoc-Asn(Trt)-OH. reagent_carbodiimide->solution_2 reagent_phosphonium->solution_2

    Caption: Troubleshooting workflow for an 18 Da mass loss.

  • Recommended Action:

    • Primary Recommendation: The most robust solution is to abandon the use of unprotected Fmoc-Asn-OH. Re-synthesize your peptide using Fmoc-Asn(Trt)-OH .[11][15][16] This is the most effective way to prevent dehydration.

    • Alternative (Less Ideal): If re-synthesis with the protected derivative is not immediately possible, change your coupling reagent. Avoid carbodiimides for activating asparagine. Switch to a uronium/aminium or phosphonium salt reagent like HATU or PyBOP , which are known to cause less dehydration.[1][20]

Problem 2: My synthesis stops prematurely after coupling Glutamine at the N-terminus. Mass spectrometry shows a mass loss of 17 Da from the expected intermediate product.
  • Diagnosis: This is a clear sign of pyroglutamate (pGlu) formation . The N-terminal Gln has cyclized, releasing ammonia and capping the peptide chain, making it impossible for the next amino acid to couple.[3][5] This is often triggered by the basic piperidine solution used for Fmoc removal.[5]

  • Mechanism of Pyroglutamate Formation:

    G N_term_Gln N-terminal Gln (Free α-amine) Intermediate Cyclic Intermediate (Tetrahedral) N_term_Gln->Intermediate Nucleophilic Attack (Base-catalyzed) Side_Chain Side-Chain Amide pGlu Pyroglutamate (pGlu) Residue Intermediate->pGlu Collapse of Intermediate Ammonia NH₃ (Ammonia) Intermediate->Ammonia Release

    Caption: Mechanism of N-terminal Glutamine cyclization.

  • Recommended Action:

    • Primary Recommendation: Always use Fmoc-Gln(Trt)-OH for incorporating glutamine residues, especially at or near the N-terminus. The Trt group completely prevents this intramolecular side reaction.[14][17][21]

    • For Sequences with Existing N-terminal Gln: If you must work with an unprotected N-terminal Gln, you can attempt to suppress the cyclization by adding an equivalent of HOBt to the piperidine deprotection solution.[5] However, this is a mitigation strategy, and prevention via side-chain protection is far superior.

Data Summary and Protocols

Table 1: Comparison of Side-Chain Protecting Groups for Asn and Gln
Protecting GroupStructureKey AdvantagesKey DisadvantagesCleavage Condition
Trityl (Trt) TriphenylmethylIndustry Standard. Excellent prevention of side reactions; greatly improves solubility.[11][14][17]Slower cleavage if Asn(Trt) is the N-terminal residue.[11]Standard TFA cleavage cocktail
Tmob 2,4,6-TrimethoxybenzylVery acid-labile, allowing for rapid cleavage.[7]Can cause alkylation of Trp residues during cleavage if scavengers are not used effectively.[1]Highly dilute TFA
Mbh 4,4'-DimethoxybenzhydrylProvides protection.Requires harsher cleavage conditions compared to Trt and Tmob; can lead to lower yields.[1][7][22]Stronger TFA conditions
Table 2: Impact of Coupling Reagents on Asn Dehydration (when unprotected)
Reagent ClassExamplesRisk of DehydrationRecommendation
Carbodiimides DCC, DICHigh [2][19]Avoid for coupling unprotected Asn.
Phosphonium Salts BOP, PyBOPLow[20]Better alternative if unprotected Asn must be used.
Aminium/Uronium Salts HBTU, HATU, TBTULow[20][23][24]Recommended choice (e.g., HATU) for difficult couplings and minimizing side reactions.
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH

This protocol assumes a standard automated or manual Fmoc-SPPS workflow.

  • Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (free amine) and washed thoroughly with DMF.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH (4 equivalents relative to resin loading).

    • Add your chosen coupling reagent, for example, HATU (3.95 equivalents).

    • Add a tertiary base, such as DIPEA (8 equivalents), to the solution.

    • Add DMF to achieve a final concentration of approximately 0.5 M.

    • Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation solution to the prepared resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating a complete coupling reaction.

By understanding the chemical principles behind these side reactions and implementing the robust preventative strategies outlined in this guide, you can significantly improve the outcome of your peptide synthesis campaigns involving asparagine and glutamine.

References

  • Protecting groups for asparagine and glutamine in peptide synthesis.
  • Amino Acid Derivatives for Peptide Synthesis. (Source not specified in search results)
  • Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosph
  • Understanding Fmoc-Gln(Trt)-OH: Properties and Applications for Buyers. (Source not specified in search results)
  • Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. PubMed.
  • Solubility Showdown: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-OH in Peptide Synthesis. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. Benchchem.
  • Fmoc-Gln(Trt)-OH. MySkinRecipes.
  • Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegener
  • Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investig
  • Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position.
  • Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Source not specified in search results)
  • Fmoc-Asn(Trt)-OH – Results in significantly purer peptides. Advanced ChemTech.
  • Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents. Advanced ChemTech.
  • Analysis of Glutamine Deamidation: Products, P
  • Protecting groups for asparagine and glutamine in peptide synthesis.
  • Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A Mechanism for the Dehydration of Asparagine and Maleamic Acid Derivatives by N,N″-Dicyclohexylcarbodiimide. Journal of the American Chemical Society.
  • The effects of glutamine/asparagine content on aggregation and heterologous prion induction by yeast prion-like domains. PMC - NIH.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of Boc-L-2-Carbamoylphenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your peptide synthesis success.

Understanding the Challenge: The Steric Hindrance of this compound

This compound presents a significant challenge in peptide synthesis due to the bulky carbamoyl group at the ortho position of the phenyl ring. This substitution creates substantial steric hindrance around the carboxylic acid, impeding its activation and subsequent reaction with the N-terminal amine of the growing peptide chain. This can lead to slow reaction kinetics, incomplete couplings, and low yields.[1][2] The key to success lies in selecting the appropriate coupling reagents and optimizing reaction conditions to overcome this steric barrier.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound and provide actionable solutions.

Q1: My coupling reaction with this compound is very slow or incomplete. What is the likely cause and how can I fix it?

A1: Slow or incomplete coupling is the most common issue with sterically hindered amino acids.[1]

  • Cause: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance of this compound.[3]

  • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU , HBTU , or HCTU , or phosphonium salts like PyBOP are significantly more effective.[3][4] These reagents form highly reactive esters that can overcome the steric barrier.[3][4] For extremely challenging couplings, consider forming an acyl fluoride.[3][5][6]

Q2: I am observing significant side product formation. What are the potential side reactions and how can they be minimized?

A2: Side reactions can arise from incomplete couplings and the choice of reagents.

  • Cause: Inefficient coupling can lead to the formation of truncated peptide sequences.[7] Additionally, some coupling reagents can cause side reactions. For instance, with carbodiimides, the formation of N-acylurea is a known issue.[8]

  • Solution:

    • Use High-Efficiency Reagents: Employing reagents like HATU or COMU can drive the reaction to completion, minimizing the chance of truncated sequences.[5]

    • Additives: When using carbodiimides, additives like HOBt or Oxyma Pure are crucial to suppress side reactions and reduce racemization.[9][10]

    • Capping: If incomplete coupling persists even after a second attempt, it is advisable to "cap" the unreacted amines using acetic anhydride to prevent the formation of deletion sequences.[11]

Q3: Is racemization a concern with this compound, and how can I prevent it?

A3: Racemization is a potential risk, especially with highly activating coupling conditions.

  • Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[12] This risk is elevated with prolonged reaction times or elevated temperatures.

  • Solution:

    • Choose the Right Reagent: Reagents like HATU and COMU are known for their high efficiency and low racemization risk.[1][5]

    • Control the Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. The amount of base should be carefully controlled.

    • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum (typically 1-5 minutes) before adding it to the resin.[3]

    • Temperature Control: Avoid excessive heating unless necessary. If heating is required, use it cautiously and monitor for racemization.[3]

Q4: What are the optimal solvent choices for coupling this hindered amino acid?

A4: The solvent plays a critical role in solvating the peptide-resin complex and facilitating the reaction.[3]

  • Cause: Poor solvation can lead to peptide aggregation, further hindering the coupling reaction.[12][13]

  • Solution:

    • N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3]

    • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

    • Avoid: Acetonitrile (ACN) and Tetrahydrofuran (THF) may be less suitable as they can increase the risk of racemization in some cases.[7]

Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for the efficient coupling of this compound.

Materials:

  • Peptide-resin with a free amino group

  • This compound (3 equivalents relative to resin capacity)

  • HATU (2.9 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF or NMP for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF or NMP.

  • Add DIPEA to the solution from step 2 and allow for pre-activation for 1-2 minutes.

  • Drain the solvent from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For highly hindered couplings, overnight reaction may be necessary.[3]

  • Monitor the reaction completion using a Kaiser test.[8] A negative Kaiser test (yellow beads) indicates complete coupling.[8]

  • If the Kaiser test is positive, a second coupling may be required. Repeat steps 3-6 with a fresh solution of the activated amino acid.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[8]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where even potent uronium/phosphonium reagents fail.[3]

Materials:

  • This compound (1 equivalent)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 equivalent)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deprotected resin-bound amine

Procedure:

  • Acyl Fluoride Formation: Dissolve this compound in anhydrous DCM. Add TFFH and a suitable base. Stir for 10-15 minutes at room temperature. The formation of the acyl fluoride is generally rapid.[6]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed. Reaction times can be significantly longer, so monitoring for completeness is crucial.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the effectiveness of different coupling reagents for sterically hindered amino acids, which can guide the selection for this compound.

Coupling ReagentActive Ester FormedReactivityKey Advantages
HATU OAt esterVery HighHighly efficient, low racemization, suitable for hindered residues.[4]
HBTU/TBTU OBt esterHighWidely used, good for routine synthesis.[5]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[4]
COMU Oxyma esterVery HighComparable to HATU, safer (non-explosive byproducts), good for microwave SPPS.[5]
PyBOP OBt esterHighEffective for difficult couplings.[1]
DCC/DIC O-acylisoureaModerateEconomical, but prone to side reactions and racemization.[9]

Visualizations: Workflows and Logic

Troubleshooting Workflow for Incomplete Coupling

troubleshooting_workflow start Incomplete Coupling (Positive Kaiser Test) reagent_check Using Standard Reagent? (e.g., DCC/DIC) start->reagent_check switch_reagent Switch to High-Potency Reagent (HATU, HCTU, COMU) reagent_check->switch_reagent Yes double_couple Perform a Second Coupling reagent_check->double_couple No switch_reagent->double_couple time_temp Increase Reaction Time/Temp double_couple->time_temp solvent Optimize Solvent (NMP or DCM/DMF/NMP) time_temp->solvent cap Cap Unreacted Amines (Acetic Anhydride) solvent->cap proceed Proceed to Next Cycle cap->proceed hatu_mechanism cluster_activation Activation Step cluster_coupling Coupling Step boc_aa Boc-AA-COOH active_ester Boc-AA-OAt (Active Ester) boc_aa->active_ester + HATU, Base hatu HATU hatu->active_ester base Base (DIPEA) base->active_ester resin_amine H2N-Peptide-Resin peptide_bond Boc-AA-CO-NH-Peptide-Resin active_ester->peptide_bond resin_amine->peptide_bond Nucleophilic Attack

Caption: Simplified mechanism of peptide bond formation using HATU as the coupling reagent.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth.
  • Complex Peptide Production, Challenges and Manufacturing. Biosynth.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. C&EN.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Application Notes and Protocols for Coupling Reagents Comp
  • Optimizing Peptide Coupling: Key Techniques. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • HATU coupling - what's the best order? : r/Chempros. Reddit.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

Sources

troubleshooting incomplete deprotection of Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Introduction

Welcome to the technical support guide for Boc-L-2-Carbamoylphenylalanine. As Senior Application Scientists, we understand that navigating the complexities of peptide synthesis and organic chemistry requires precision and a deep understanding of the underlying mechanisms. The deprotection of this compound presents a unique challenge due to the specific stereochemistry and the presence of the ortho-carbamoyl group on the phenyl ring. This group can introduce steric hindrance and potential side reactions not typically encountered with simpler amino acids like Boc-L-phenylalanine.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with expert, field-proven insights to troubleshoot and optimize this critical reaction step. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring your success.

Troubleshooting Guide: Incomplete Deprotection

This section is formatted as a direct, problem-solving workflow. If you are observing incomplete removal of the Boc group, start here.

Question: My HPLC/LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction. What is the primary cause and how do I fix it?

Answer: Incomplete deprotection of this compound is a common issue primarily stemming from the steric hindrance imposed by the ortho-carbamoyl group. This bulkiness can impede the approach of the acid (typically Trifluoroacetic Acid - TFA) to the N-terminal Boc group.[3][4] The standard deprotection conditions may be insufficient.

Follow this logical troubleshooting workflow to resolve the issue.

G start Incomplete Deprotection Detected (via HPLC, LC-MS, or TLC) cause1 Insufficient Reaction Time start->cause1 cause2 Inadequate Acid Strength or Concentration start->cause2 cause3 Side Reactions Consuming Reagents or Modifying Product start->cause3 solution1 Solution: Extend Deprotection Time (e.g., from 30 min to 1-2 hours) cause1->solution1 solution2 Solution: Modify Acid Conditions • Increase TFA concentration (e.g., 50% to 95%) • Switch to 4M HCl in Dioxane cause2->solution2 solution3 Solution: Add Scavengers • Add TIS, TES, or Anisole to trap tert-butyl cations cause3->solution3 verify Verification: Re-analyze Reaction Mixture via HPLC/LC-MS solution1->verify solution2->verify solution3->verify verify->start If Unsuccessful, Try Next Solution end Complete Deprotection Achieved verify->end If Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.
Step 1: Extend Reaction Time

The simplest variable to adjust is time. Due to steric hindrance, the reaction may simply be slower than for other amino acids.

  • Initial Action: If your standard protocol is 30 minutes, extend it to 1 hour, then 2 hours. Monitor the reaction at each time point.[3][5]

  • Causality: A longer duration allows more time for the acid to overcome the steric barrier and effect cleavage.

Step 2: Increase Acid Strength or Concentration

If extending the time is insufficient, the acid itself may not be active enough under your current conditions.

  • Action:

    • Increase the concentration of TFA in your solvent (e.g., from 25-50% TFA in Dichloromethane (DCM) to 95% TFA).[6]

    • If high-concentration TFA fails, switch to an alternative, potent acid reagent like 4M HCl in dioxane.[5][6]

  • Causality: A higher concentration of acid increases the protonation rate of the Boc group, driving the equilibrium towards cleavage.[7] 4M HCl in dioxane is sometimes more effective for stubborn Boc groups.[5]

Step 3: Mitigate Side Reactions with Scavengers

During deprotection, a reactive tert-butyl cation is generated. This cation can alkylate the electron-rich phenyl ring of your molecule, leading to undesired byproducts. While the carbamoyl group is electron-withdrawing, the ring remains susceptible.

  • Action: Add a scavenger to your deprotection cocktail to trap the tert-butyl cation.

  • Causality: Scavengers are nucleophilic compounds that are more reactive towards the carbocation than your peptide, preventing side product formation.[8]

ScavengerRecommended Concentration (v/v)Target
Triisopropylsilane (TIS) 2.5% - 5%Highly effective carbocation scavenger.[9]
Triethylsilane (TES) 2.5% - 5%Another effective silane-based scavenger.[6]
Anisole 2.5% - 5%Protects phenolic rings (like Tyrosine) and other electron-rich aromatics.[6]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of TFA-mediated Boc deprotection, and why is it important for troubleshooting?

A1: Understanding the mechanism is crucial because it highlights the critical steps where the reaction can fail or generate side products.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA. This is a rapid, reversible step.[7][10]

  • Cleavage & Cation Formation: The protonated group becomes unstable, leading to cleavage of the C-O bond. This forms a stable tert-butyl carbocation and a carbamic acid intermediate.[7][10] This is often the rate-limiting step, especially with sterically hindered substrates.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][10]

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the excess TFA in the mixture, yielding the amine as a trifluoroacetate salt.[7]

Knowing this, you can deduce that incomplete deprotection is a failure at Step 2, often due to inefficient protonation (requiring stronger acid) or slow cleavage kinetics (requiring more time).

G cluster_main Boc Deprotection Mechanism cluster_side Side Reaction Pathway BocNHR Boc-Protected Amine Protonated Protonated Intermediate BocNHR->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid + t-Bu⁺ Protonated->CarbamicAcid Cleavage (Rate-Limiting) AmineSalt Amine TFA Salt + CO₂ CarbamicAcid->AmineSalt Decarboxylation tBu tert-butyl cation (t-Bu⁺) CarbamicAcid->tBu Generates AlkylatedProduct Alkylated Side Product tBu->AlkylatedProduct AromaticRing Phenylalanine Ring AromaticRing->AlkylatedProduct

Caption: Mechanism of Boc deprotection and competing side reactions.
Q2: How can I definitively confirm that my deprotection is incomplete?

A2: Rely on analytical techniques. Visual inspection is not sufficient.

MethodProcedureExpected Result for Incomplete Deprotection
Thin-Layer Chromatography (TLC) Spot the crude reaction mixture against the starting material on a silica plate.Two spots will be visible: the starting material (higher Rf) and the more polar deprotected product (lower Rf).[11]
Reverse-Phase HPLC Inject a quenched aliquot of the reaction mixture.Two major peaks will be observed: the later-eluting, more hydrophobic Boc-protected starting material and the earlier-eluting, more hydrophilic deprotected amine salt.[11]
LC-MS Analyze the crude product.Two mass signals will be present: one corresponding to the mass of the starting material and one for the deprotected product (M-100).[3]
Kaiser Test (for solid-phase) Perform a ninhydrin test on a few resin beads.A weak or negative (yellow/colorless) result indicates a large number of N-terminals are still Boc-protected. A strong positive (blue) result indicates successful deprotection.[3]
Q3: Could the carbamoyl group itself be reacting with TFA?

A3: The amide bond of the carbamoyl group is generally stable to standard TFA deprotection conditions used for Boc removal. Stronger, prolonged acidolysis (e.g., with HF cleavage) can potentially hydrolyze amides, but this is not a primary concern with TFA or HCl/dioxane treatments that last for 1-2 hours at room temperature. The main issue remains the steric and electronic influence on the Boc group removal.

Q4: Are there milder, alternative deprotection methods if my substrate is sensitive to strong acid?

A4: Yes, for substrates with other acid-sensitive functional groups, several milder methods can be considered, although their efficacy on a sterically hindered substrate like this compound may vary.

  • Aqueous Phosphoric Acid: An environmentally benign option that can offer good selectivity.[6]

  • Lewis Acids: Reagents like ZnBr₂ or AlCl₃ can mediate Boc deprotection under milder conditions.[6][12]

  • Thermal Deprotection: In some cases, heating the compound in a suitable solvent can effect deprotection without an acid catalyst, though this may require high temperatures and risks racemization.[6][13][14]

  • Oxalyl Chloride in Methanol: A reported mild method for selective N-Boc deprotection.[15]

Experimental Protocols

Protocol 1: Optimized TFA Deprotection with Scavengers

This protocol is recommended for the deprotection of this compound.

  • Preparation: In a well-ventilated fume hood, dissolve the Boc-protected substrate in Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) to the solution to a final concentration of 5% (v/v).

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Add an equal volume of Trifluoroacetic Acid (TFA) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or by quenching small aliquots for HPLC analysis.[6]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt and can be used directly in the next step or purified further.[6]

Protocol 2: Deprotection using 4M HCl in Dioxane

Use this protocol if Protocol 1 fails to provide complete deprotection.

  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.

  • Deprotection: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress.[6]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and then collected by filtration.[6]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Benchchem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Benchchem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Benchchem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Benchchem. (2025). Scavengers for Boc deprotection to prevent side reactions.
  • J. & K. Scientific. BOC Protection and Deprotection.
  • Benchchem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (2017). Boc deprotection conditions tested.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Chem-Impex. Boc-L-phenylalanine.
  • National Institutes of Health. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis.

Sources

minimizing racemization of Boc-L-2-Carbamoylphenylalanine during activation

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Racemization of Boc-L-2-Carbamoylphenylalanine During Activation

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of this compound during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question: I've detected a significant percentage of the D-isomer in my final peptide. What are the most likely causes and how can I fix this?

Answer: The presence of the D-diastereomer is a clear indication of racemization during the coupling step. Racemization, or the loss of stereochemical integrity at the α-carbon, is a persistent challenge in peptide synthesis.[1] The primary mechanism involves the formation of a planar oxazol-5(4H)-one intermediate from the activated amino acid.[2][3] This intermediate can be deprotonated and reprotonated, leading to a mixture of L- and D-isomers.

To troubleshoot this, we must systematically evaluate the critical components of your coupling reaction:

  • Coupling Reagent & Additives: The choice of activating agent is paramount. Some reagents are inherently more likely to promote oxazolone formation.

  • Base Selection: The base used can directly abstract the α-proton, accelerating racemization.[3][4]

  • Reaction Conditions: Temperature and solvent polarity play a significant role in the kinetics of both the desired coupling reaction and the undesired racemization side reaction.[5][6][7]

The following questions in this guide will delve into each of these areas to help you pinpoint the exact cause and implement the most effective solution.

Question: How do I choose the best coupling reagent and additives to minimize racemization?

Answer: This is one of the most critical decisions in your experimental design. Coupling reagents are broadly categorized into carbodiimides and onium (aminium/phosphonium) salts.[8][9] Their effectiveness in suppressing racemization is greatly enhanced by the use of specific additives.[8][10][11]

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, carbodiimides generate a highly reactive O-acylisourea intermediate that is very prone to racemization.[12] Therefore, it is essential to use them in combination with nucleophilic additives. These additives intercept the O-acylisourea to form a more stable active ester that is less susceptible to racemization.[12][13]

    • Recommendation: Always use carbodiimides like DIC or EDC with an additive. If you are experiencing racemization with 1-hydroxybenzotriazole (HOBt), consider switching to a more effective additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][4][14] HOAt is particularly effective due to the electron-withdrawing effect of the pyridine nitrogen, which increases its acidity and reactivity.[14]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are pre-activated formulations that often include a HOBt or HOAt moiety. They are generally considered "low-racemization" because they rapidly convert the carboxylic acid to the corresponding active ester in situ.[9][12]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on HOAt, HATU is one of the most effective reagents for suppressing racemization, especially for sterically hindered or sensitive amino acids.[9]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This is a robust phosphonium salt-based reagent that is also highly effective at minimizing racemization.[9]

    • Recommendation: For a challenging coupling like that of this compound, using an onium salt like HATU or PyBOP is strongly recommended over a carbodiimide/additive combination.

Coupling SystemAdditiveRelative Racemization LevelRationale for Effectiveness
DICNoneHighHighly reactive O-acylisourea intermediate is prone to oxazolone formation.
DICHOBtModerateForms a more stable OBt active ester, reducing racemization.[13]
DICHOAtLowThe 7-aza nitrogen enhances acidity, making it a better leaving group and promoting faster, cleaner coupling.[14]
DICOxymaLowForms a highly reactive and racemization-resistant oxime ester.[1]
HATU(Internal HOAt)Very LowRapid in situ formation of the HOAt active ester minimizes the lifetime of racemization-prone intermediates.[9]
Question: I'm using HATU but still see some epimerization. Could my choice of base be the problem?

Answer: Absolutely. Even with the best coupling reagent, the choice of base can be the deciding factor. The role of the base is to deprotonate the incoming amine's ammonium salt and, in some cases, the carboxylic acid. However, an excessively strong or sterically unhindered base can also directly abstract the α-proton from the activated amino acid intermediate, which is the key step in racemization.[1][2][4]

  • Common Bases:

    • N,N-Diisopropylethylamine (DIPEA or DIEA): Widely used, but its strong basicity can significantly increase the risk of racemization.[4]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, making it a generally safer choice for minimizing racemization.[4][15]

    • 2,4,6-Collidine (TMP): This is a sterically hindered base. Its bulkiness makes it less likely to abstract the α-proton, even though it is relatively basic. It is an excellent choice for particularly sensitive couplings.[1][15][16]

  • Recommendation: If you are observing racemization while using DIPEA, the first and most impactful change you can make is to switch to a weaker or more sterically hindered base. Substitute DIPEA with N-methylmorpholine (NMM) or, for maximum suppression, 2,4,6-collidine.[15][16] Ensure you are using the correct stoichiometry; typically, one equivalent of base is sufficient if you are starting from an amino acid salt.[4]

Question: How do reaction temperature and solvent affect racemization?

Answer: Temperature and solvent are crucial, yet often overlooked, variables that control the kinetics of the reaction.

  • Temperature: Elevated temperatures accelerate all reaction rates, including the rate of racemization.[6] While microwave-assisted peptide synthesis is a powerful tool for speeding up couplings, the higher temperatures (e.g., 80°C) can be detrimental to stereochemical purity, especially for sensitive residues like cysteine and histidine.[16]

    • Recommendation: Perform your coupling reactions at a controlled low temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. If you are using a microwave synthesizer, consider reducing the coupling temperature to 50°C for sensitive amino acids.[16]

  • Solvent: The polarity of the solvent can influence the reaction pathway. While there is no universal "best" solvent, some general principles apply.

    • Recommendation: Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. If you suspect solvent effects are contributing to racemization, consider a less polar solvent system like a mixture of Dichloromethane (DCM) and DMF, provided all your reagents remain soluble.

Frequently Asked Questions (FAQs)
What is the primary mechanism of racemization during peptide coupling?

The predominant mechanism for racemization during the activation of N-protected amino acids is through the formation of an oxazol-5(4H)-one (also known as an azlactone) intermediate.[2][3]

  • Activation: The coupling reagent activates the carboxyl group of the Boc-protected amino acid.

  • Cyclization: The carbonyl oxygen of the Boc protecting group performs an intramolecular nucleophilic attack on the activated carboxyl carbon, forming the five-membered oxazolone ring.

  • Enolization: The α-proton of the oxazolone is now significantly more acidic. A base present in the reaction mixture can abstract this proton, forming a planar, achiral enolate intermediate.

  • Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of the original L-configuration and the inverted D-configuration.

  • Aminolysis: The incoming amine attacks the oxazolone, opening the ring and forming the peptide bond, but now with scrambled stereochemistry.

The key to minimizing racemization is to favor the direct aminolysis of the activated ester over the formation of the oxazolone intermediate.[11] This is achieved by using coupling additives that form active esters which are more reactive towards the amine than towards intramolecular cyclization.

racemization_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Oxazolone Formation cluster_2 Step 3 & 4: Racemization cluster_3 Step 5: Aminolysis cluster_4 Desired Pathway A Boc-L-AA-OH B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling   Reagent C Oxazol-5(4H)-one (Chiral) B->C Intramolecular Cyclization G Optically Pure Peptide (Boc-L-AA-Peptide) B->G + H₂N-Peptide + Additive (e.g., HOAt) D Planar Enolate (Achiral) C->D + Base - H⁺ E Racemic Oxazolone D->E + H⁺ F Racemic Peptide (Boc-L/D-AA-Peptide) E->F + H₂N-Peptide

Caption: Workflow of desired vs. undesired pathways during peptide coupling.

Why are some amino acids more prone to racemization than others?

While any amino acid can racemize under harsh conditions, certain residues are particularly susceptible.

  • Histidine (His) and Cysteine (Cys): These are well-known for their high propensity to racemize.[11] The reasons are complex and involve the specific properties of their side chains. For Cysteine, using a hindered base like collidine and sometimes adding copper (II) chloride (CuCl₂) can help suppress racemization.[11][15]

  • Aspartic Acid (Asp): Racemization can occur via aspartimide formation, a side reaction where the side-chain carboxyl group attacks the peptide backbone. Adding HOBt to the deprotection solution can help mitigate this.[12][16]

  • Sterically Hindered Amino Acids: While not directly related to electronic effects, coupling sterically hindered amino acids can be slow, allowing more time for the activated intermediate to racemize before the desired reaction occurs.

This compound, being a non-proteinogenic amino acid with a bulky side chain, requires careful optimization to ensure a fast and clean coupling, thereby minimizing the time available for racemization pathways to occur.

Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU/NMM

This protocol is designed to minimize racemization by using a highly effective coupling reagent (HATU) and a weaker base (NMM) at a controlled temperature.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

    • If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (6 x 1 minute) to remove all traces of piperidine.

  • Pre-activation of the Amino Acid:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add HATU (2.9 equivalents) to this solution.

    • Add N-Methylmorpholine (NMM) (6 equivalents).

    • Vortex the mixture for 1-2 minutes at room temperature. This pre-activation step is crucial as it allows the active ester to form before it is introduced to the resin-bound amine, minimizing side reactions.

  • Coupling Reaction:

    • Cool the reaction vessel containing the resin to 0°C in an ice bath.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and continue to agitate for an additional 2 hours.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 minute), followed by DCM (3 x 1 minute), and finally DMF again (3 x 1 minute).

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test or Chloranil test on a small sample of resin beads. If the test is positive (indicating free amines), a second coupling may be necessary.

References
  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Fee, C. J., et al. (2001). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Han, Y., et al. (2017). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Sawayama, S., et al. (1978). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • Ling, J., et al. (2020). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. Retrieved from [Link]

  • Houben-Weyl. (2002). 7.4 Racemization Assays. In Methods of Organic Chemistry, Volume E 22a. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Retrieved from [Link]

  • Benoiton, N. L., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed. Retrieved from [Link]

  • Cintas, P., et al. (2022). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. ChemRxiv. Retrieved from [Link]

  • Kates, S. A., et al. (1999). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Retrieved from [Link]

  • Md Rejab, N. A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Advanced Strategies for Synthesizing Peptides with Multiple Boc-L-2-Carbamoylphenylalanine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges of synthesizing peptides containing multiple Boc-L-2-Carbamoylphenylalanine residues. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) with this sterically demanding, non-canonical amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind our recommended strategies to empower you to overcome synthetic hurdles and achieve higher purity and yield.

Introduction to the Challenge

This compound is a valuable building block for designing novel peptides with constrained conformations and unique binding properties.[1] However, its structure presents significant challenges during SPPS. The ortho-substituted carbamoyl group on the phenyl ring, combined with the bulky N-terminal Boc protecting group, creates substantial steric hindrance. This can lead to a cascade of problems, including incomplete couplings, sequence deletions, and increased aggregation, particularly when multiple residues are incorporated into a single peptide. This guide will equip you with the knowledge and tools to proactively manage these "difficult sequences."[2]

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions failing or showing low efficiency when incorporating the second or third this compound residue?

A1: This is a classic symptom of severe steric hindrance.[3] The bulky nature of the this compound side chain physically obstructs the incoming activated amino acid from approaching the N-terminus of the growing peptide chain. This issue is compounded with each addition of this residue, as the increasingly crowded environment on the resin further inhibits efficient peptide bond formation. Standard coupling reagents are often too slow or not reactive enough to overcome this barrier, leading to incomplete reactions.

Q2: I'm observing resin clumping and poor solvent flow after adding a few this compound residues. What's happening?

A2: You are likely encountering on-resin aggregation. Peptides with multiple bulky, aromatic residues have a strong tendency to form secondary structures, like β-sheets, which are stabilized by intermolecular hydrogen bonds.[4] This causes the peptide chains to "stick" together, leading to a collapsed resin matrix, poor solvation, and inaccessible reactive sites. This aggregation is a primary cause of synthesis failure for difficult sequences.

Q3: Are there any specific side reactions I should be aware of with the carbamoyl group on the phenylalanine side chain?

A3: While the carbamoyl (amide) group is generally stable, it can be susceptible to certain side reactions under harsh SPPS conditions. Although less common than issues like aspartimide formation from aspartic acid, there is a potential for hydrolysis under prolonged exposure to acidic or basic conditions. More critically, the amide could potentially undergo dehydration to a nitrile under aggressive activation conditions, though this is less frequently reported. Careful control of reaction conditions is key to minimizing any potential side reactions involving the side chain.

Q4: Can I use standard Boc-SPPS protocols for these peptides?

A4: Standard Boc-SPPS protocols are often insufficient for sequences containing multiple sterically hindered residues.[5] You will need to employ optimized strategies, including the use of more potent coupling reagents, modified reaction conditions (such as elevated temperatures), and potentially double-coupling steps to ensure the reaction goes to completion.[3]

Troubleshooting Guide: From Diagnosis to Solution

Use this guide to diagnose and resolve common issues encountered during the synthesis of peptides with multiple this compound residues.

Issue 1: Incomplete Coupling
  • Symptom: Positive Kaiser test (blue resin beads) after a coupling step, or mass spectrometry data of the crude product showing a significant amount of deletion sequences (peptide missing one or more residues).

  • Primary Cause: Steric hindrance from the bulky this compound residue is preventing the formation of the peptide bond.

  • Solutions:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents are often inadequate. Move to a uronium/aminium or phosphonium salt-based reagent known for high reactivity and effectiveness with hindered couplings.[6][7]

    • Perform a Double Coupling: Immediately after the first coupling reaction, repeat the step with a fresh solution of activated amino acid. This can help drive the reaction to completion.

    • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4-6 hours. Microwave-assisted SPPS can also be highly effective at driving difficult couplings to completion by increasing kinetic energy.[8]

Issue 2: On-Resin Aggregation
  • Symptom: Resin beads clumping together, reduced swelling of the resin, and slow or blocked flow of solvents during washing steps.

  • Primary Cause: The peptide chains are folding and sticking together on the resin, preventing reagents from reaching the reactive sites.

  • Solutions:

    • Use "In Situ" Neutralization Protocols: In Boc chemistry, the standard protocol involves a separate neutralization step after TFA deprotection. "In situ" neutralization, where the neutralization base is added along with the activated amino acid, minimizes the time the free amine is exposed, reducing the opportunity for aggregation.[5] This method has proven effective for synthesizing difficult peptides.[5]

    • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling solvent (DMF) can help disrupt the hydrogen bonding networks that lead to aggregation.

    • Switch to a More Polar Solvent System: Using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to your DMF can improve the solvation of the growing peptide chain and disrupt aggregation.

Visualizing the Problem and Solution

The Steric Challenge of this compound

Caption: The structure of this compound leads to significant steric hindrance.

Troubleshooting Workflow for Coupling Issues

Troubleshooting_Workflow Start Coupling Step for This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Result Result? Kaiser_Test->Result Negative Negative (Yellow) Proceed to Next Cycle Result->Negative Negative Positive Positive (Blue) Incomplete Coupling Result->Positive Positive Action1 Action: Perform a 'Double Coupling' Positive->Action1 Kaiser_Test2 Perform Kaiser Test Again Action1->Kaiser_Test2 Result2 Result? Kaiser_Test2->Result2 Result2->Negative Negative Action2 Still Positive? Switch to a more potent coupling reagent (HATU/COMU) Result2->Action2 Positive Proceed Proceed to Next Cycle Action2->Proceed

Caption: A decision workflow for troubleshooting incomplete coupling reactions.

Comparative Data: Coupling Reagents for Sterically Hindered Residues

Choosing the right coupling reagent is the most critical factor for success. Below is a qualitative comparison of common reagents for difficult couplings.

ReagentClassRelative ReactivityRacemization RiskKey Advantages
DCC/DIC CarbodiimideLowModerateInexpensive.
HBTU Aminium/UroniumModerateLowA common workhorse, but can be insufficient for severe hindrance.
HATU Aminium/UroniumHighVery LowExcellent for sterically hindered and N-methylated amino acids; faster than HBTU.[9][10]
HCTU Aminium/UroniumHighLowSimilar reactivity to HATU, often more cost-effective.[9]
COMU Aminium/UroniumVery HighVery LowConsidered one of the most powerful reagents; excellent for hindered couplings and reduces racemization.[6][11] Based on non-explosive OxymaPure.[12]
PyBOP PhosphoniumModerate-HighLowA non-uronium alternative, effective for many difficult couplings.[9]

Recommendation: For sequences with multiple this compound residues, HATU or COMU are the highly recommended first choices. Their high reactivity can overcome the steric barrier and their low racemization potential preserves the stereochemical integrity of your peptide.[7][11]

Detailed Experimental Protocols

Protocol 1: Optimized Coupling Cycle for this compound

This protocol incorporates an advanced coupling reagent and an "in situ" neutralization step.

  • Resin Preparation: Start with your N-terminally deprotected peptide-resin (after the previous cycle's TFA treatment and washes).

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU or COMU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution.

    • Allow the mixture to pre-activate for 2-3 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the temperature can be raised to 40-50°C.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min).

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow beads), proceed to the next deprotection step. If it is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Persistent Incomplete Reactions
  • Initial State: You have completed Protocol 1, but the Kaiser test is still positive.

  • Repeat Activation and Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1, Step 2.

    • Add this new solution to the same resin.

    • Allow the coupling reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • Wash the resin as described in Protocol 1, Step 4.

    • Perform a final Kaiser test to confirm completion.

Protocol 3: Final Cleavage from Resin

Due to the use of Boc chemistry, a strong acid is required for the final cleavage.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard and effective mixture is TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 . TIS is a scavenger that captures the reactive carbocations generated during deprotection.

    • CAUTION: Handle TFA in a certified fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. The product is now ready for purification by HPLC.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). COMU: A Powerful Ally in the Synthesis of Challenging Peptides.
  • PubMed Central. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • RSC Publishing. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Retrieved from [Link]

  • ACS Publications. (2025). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Retrieved from [Link]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Native Chemical Ligation at Phenylalanine. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • YouTube. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • YouTube. (2025). How Is Solid-Phase Peptide Synthesis Automated?. Retrieved from [Link]

  • YouTube. (2023). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). Retrieved from [Link]

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Technical Support Center: Impact of the 2-Carbamoyl Group on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of incorporating a 2-carbamoyl group on peptide secondary structure. The introduction of a carbamoyl moiety (–CONH₂) can be a strategic modification in peptide design, intended to mimic or block interactions, enhance stability, or improve pharmacokinetic properties.[1][2][3] However, this modification can also introduce significant perturbations to the peptide's conformational landscape. This resource is designed to help you navigate the experimental challenges and interpret the structural consequences of this modification.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical impact of a 2-carbamoyl group on peptide secondary structure?

The 2-carbamoyl group, being a primary amide, has the potential to significantly influence peptide secondary structure through several mechanisms:

  • Hydrogen Bonding: The carbamoyl group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen).[4][5] This allows it to compete with or supplement the backbone amide interactions that are crucial for the formation of α-helices and β-sheets.[5][6] Depending on its location and the surrounding sequence, it could either stabilize or destabilize these canonical structures.

  • Steric Hindrance: The size of the carbamoyl group can introduce steric constraints that may favor or disfavor certain dihedral angles (phi and psi) of the peptide backbone, thereby influencing the local secondary structure.

  • Solvation and Aggregation: The polar nature of the carbamoyl group can alter the peptide's interaction with the solvent. This can impact solubility and the propensity for aggregation, which in turn is closely linked to the secondary structure adopted by the peptide.[7][8]

Q2: Can the 2-carbamoyl group induce a specific type of secondary structure?

While there is no universal rule, the 2-carbamoyl group's influence is context-dependent. For instance, if the carbamoyl group can form a hydrogen bond that mimics a turn-like structure, it might promote the formation of β-turns. Conversely, if its steric bulk disrupts the regular hydrogen bonding pattern of an α-helix, it could act as a "helix breaker." The overall effect is a complex interplay between the intrinsic properties of the carbamoyl group and the rest of the peptide sequence.[9][10]

Q3: How does the position of the 2-carbamoyl group in the peptide sequence affect its impact?

The position is critical. A 2-carbamoyl group at the N-terminus will have a different impact than one in the middle of the sequence. In the middle of a sequence, it can directly interfere with the propagation of helical or sheet structures. At the termini, it might influence capping interactions, which are important for stabilizing helices.

Troubleshooting Experimental Workflows

The introduction of a 2-carbamoyl group can lead to unexpected experimental outcomes. This section provides troubleshooting guidance for common challenges.

Problem 1: Difficulty in Peptide Synthesis and Purification
Observed Issue Potential Causes Troubleshooting & Optimization
Low coupling efficiency during Solid Phase Peptide Synthesis (SPPS) The carbamoyl group might be involved in side reactions or steric hindrance, impeding the coupling of the next amino acid.- Use a more potent coupling reagent. - Increase the coupling time and/or temperature. - Consider using pseudoproline dipeptides to disrupt aggregation on the resin.
Peptide aggregation during synthesis The modified peptide may have a higher propensity for self-assembly through intermolecular hydrogen bonding.[7]- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO).[7][11] - Sonicate the reaction vessel to break up aggregates.[7]
Poor solubility of the purified peptide The modification might have altered the peptide's overall hydrophobicity or favored an aggregated state.[12]- First, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF before adding it to an aqueous buffer.[12] - Adjust the pH of the buffer to be far from the peptide's isoelectric point (pI) to increase net charge and repulsion between peptide chains.[8]
Problem 2: Ambiguous or Uninterpretable Circular Dichroism (CD) Spectra
Observed Issue Potential Causes Troubleshooting & Optimization
Low signal intensity or noisy spectrum - The peptide concentration may be too low or inaccurate. - The peptide may be aggregated, causing light scattering.- Accurately determine the peptide concentration. - Centrifuge the sample before analysis to remove aggregates. - Record the spectrum at different concentrations to check for concentration-dependent effects.
CD spectrum does not resemble canonical α-helix, β-sheet, or random coil spectra - The peptide may exist in a mixture of conformations. - The 2-carbamoyl group might be inducing a non-canonical secondary structure.- Perform thermal or chemical denaturation studies to assess the stability of the observed structure.[13] - Analyze the spectra using deconvolution algorithms, but interpret the results with caution. - Complement CD analysis with other techniques like NMR for residue-specific structural information.[14]
Problem 3: Challenges in NMR Structural Analysis
Observed Issue Potential Causes Troubleshooting & Optimization
Significant peak broadening in 1D and 2D NMR spectra - The peptide is undergoing conformational exchange on an intermediate NMR timescale. - The peptide is aggregated.- Acquire spectra at different temperatures to see if the exchange rate can be shifted into the fast or slow regime. - Record spectra at various concentrations to identify aggregation-dependent line broadening. - Use solvents that are known to disrupt aggregation, such as DMSO-d6.
Overlapping resonances, making assignments difficult The modification may not have induced a well-defined, stable structure, leading to a random coil-like dispersion of chemical shifts.- Acquire 2D TOCSY and NOESY spectra with longer mixing times to trace correlations.[15] - Consider isotopic labeling (¹³C, ¹⁵N) of specific amino acids to simplify the spectra and aid in resonance assignment.
Ambiguous Nuclear Overhauser Effect (NOE) signals The peptide may be flexible or exist in multiple conformations, leading to weak or averaged NOE signals that are difficult to interpret.- Focus on identifying short-range NOEs (i to i+1, i to i+2) to define local structural propensities. - Use rotating-frame Overhauser effect spectroscopy (ROESY) to distinguish between true NOEs and those arising from chemical or conformational exchange.

Visualizations and Diagrams

Troubleshooting Workflow for Modified Peptide Analysis

troubleshooting_workflow cluster_synthesis Synthesis & Purification cluster_problem Common Issues cluster_analysis Structural Analysis synthesis Peptide Synthesis with 2-Carbamoyl Group purification Purification (RP-HPLC) synthesis->purification characterization Mass Spectrometry purification->characterization aggregation Aggregation / Solubility Issues characterization->aggregation If solubility is low cd_spec Circular Dichroism (CD) Spectroscopy aggregation->cd_spec Optimize solvent/pH nmr_spec NMR Spectroscopy aggregation->nmr_spec Optimize solvent/concentration spectral_issues Ambiguous Spectra (CD/NMR) spectral_issues->nmr_spec Requires higher resolution cd_spec->spectral_issues If ambiguous nmr_spec->spectral_issues If ambiguous h_bonding cluster_peptide Peptide Backbone cluster_carbamoyl 2-Carbamoyl Group N1 N C1 N1->C1 CO1 C=O C1->CO1 C_carbamoyl C=O C1->C_carbamoyl Side Chain N2 N CO1->N2 C2 N2->C2 N2->C_carbamoyl H-bond acceptor CO2 C=O C2->CO2 N_carbamoyl NH₂ C_carbamoyl->N_carbamoyl N_carbamoyl->CO2 H-bond donor

Caption: Diagram illustrating the potential for a 2-carbamoyl group to act as both a hydrogen bond donor and acceptor with the peptide backbone.

Detailed Experimental Protocols

Protocol 1: Circular Dichroism (CD) Spectroscopy for Modified Peptides
  • Sample Preparation:

    • Prepare a stock solution of the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). If solubility is an issue, first dissolve the peptide in a minimal volume of DMSO and then dilute with buffer. The final DMSO concentration should be kept below 5%.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains Trp or Tyr residues.

    • Prepare a series of dilutions to a final concentration range of 20-100 µM.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Set the spectrometer to scan from 190 nm to 250 nm. [13] * Typical parameters: bandwidth of 1.0 nm, scanning speed of 50 nm/min, and a data pitch of 0.5 nm.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer (and any co-solvent) alone.

    • Record the spectrum for each peptide concentration. Average at least three scans for each sample to improve the signal-to-noise ratio.

    • Subtract the baseline spectrum from the sample spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the spectral features: α-helices show characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm. β-sheets show a negative band around 215-218 nm. [13]

Protocol 2: 2D NMR Spectroscopy for Structural Analysis
  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 0.5-2 mM. [16] * Adjust the pH of aqueous samples to the desired value (typically between 4 and 6 to minimize amide proton exchange).

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and aggregation state.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify spin systems of individual amino acid residues. Use a mixing time of 60-80 ms.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). Use a mixing time of 150-300 ms.

    • For aqueous samples, use appropriate water suppression techniques. [15]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential assignment of resonances by correlating the spin systems identified in the TOCSY spectrum with the sequential NOEs (Hα(i) to HN(i+1)) observed in the NOESY spectrum.

    • Analyze the pattern of short- and medium-range NOEs to identify secondary structural elements. For example, a series of strong HN(i) to HN(i+1) NOEs is indicative of a helical conformation, while strong Hα(i) to HN(i+1) NOEs suggest a more extended or β-sheet structure.

    • Use the assigned chemical shifts, particularly for Hα, Cα, and Cβ, to predict secondary structure using chemical shift index (CSI) methods.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]

  • Digital Commons @ Southern University and A&M College. (1995). Conformational analysis of small peptides by circular dichroism. Retrieved from [Link]

  • Jasim, S. B., et al. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. Molecules, 26(2), 439.
  • da Silva, L. G. M., et al. (2021). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. International Journal of Molecular Sciences, 22(15), 8207.
  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Containing a Combination of Free and 2-trans-Cyclooctene Carbamate Protected Lysine Residues. Retrieved from [Link]

  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. The AAPS journal, 16(3), 475–489.
  • Mhidia, R., et al. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Retrieved from [Link]

  • Ravikumar, K., & Sridhar, B. (2005). Two Carbamoyl-Substituted Dihydropyrimidines: Potential Mimics of Dihydropyridine Calcium Channel Blockers. Acta Crystallographica Section C, 61(Pt 1), o41–o44.
  • Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281–289.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Wagner, A. M., et al. (2017). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Biomacromolecules, 18(8), 2444–2453.
  • PubMed Central. (n.d.). Avenues for post-translational protein modification prevention and therapy. Retrieved from [Link]

  • Chang, C. F., & Zehfus, M. H. (1998).
  • PubMed Central. (n.d.). Protein Carbamylation and Cardiovascular Disease. Retrieved from [Link]

  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

  • MDPI. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • ResearchGate. (2025). NMR of peptides. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2018). Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS. Retrieved from [Link]

  • de la Rica, R., et al. (2011). Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. Biomacromolecules, 12(6), 2219–2227.
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  • ResearchGate. (n.d.). Intramolecularly Hydrogen-Bonded Peptide Conformation. Retrieved from [Link]

  • Reddit. (n.d.). Do hydrogen bonds form between the C=O and N-H groups on the peptide bonds as part of maintaining the tertiary structure of a polypeptide chain? Retrieved from [Link]

  • PubMed. (2015). Effects and mechanisms of the secondary structure on the antimicrobial activity and specificity of antimicrobial peptides. Retrieved from [Link]

  • Raines Lab. (n.d.). Hydrogen Bonds in Peptides and Proteins: Studies of Proline-Containing Peptides and Proteins. Retrieved from [Link]

  • PubMed. (2012). Carbamoyl pyridone HIV-1 integrase inhibitors. 1. Molecular design and establishment of an advanced two-metal binding pharmacophore. Retrieved from [Link]

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Technical Support Center: Strategies for Synthesizing Long Peptides with Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of long peptides incorporating Boc-L-2-Carbamoylphenylalanine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique challenges presented by this sterically hindered and functionally distinct amino acid derivative. Our focus is on providing practical, field-tested insights to enhance the success of your solid-phase peptide synthesis (SPPS) endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of this compound in long peptide synthesis.

Q1: What are the primary challenges associated with incorporating this compound into long peptide chains?

A1: The primary challenges stem from two main sources: steric hindrance and potential side reactions related to the carbamoyl group. The bulky nature of the Boc protecting group combined with the ortho-substituted carbamoylphenyl side chain can significantly impede coupling efficiency.[1][2] Additionally, while the carbamoyl group is generally stable, its reactivity under various SPPS conditions must be considered to avoid unwanted side reactions.

Q2: Is it necessary to protect the side-chain carbamoyl group of this compound during Boc-SPPS?

A2: The necessity of protecting the carbamoyl group is a critical consideration. While many standard protocols for amino acids with amide-containing side chains (like Asparagine and Glutamine) recommend side-chain protection to prevent dehydration and other side reactions, the stability of the carbamoyl group in this compound to repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection is a key factor.[3] For long peptides requiring numerous deprotection cycles, the cumulative exposure to acid could potentially lead to hydrolysis of the carbamoyl group. An orthogonal protecting group strategy might be advisable for particularly long or sensitive sequences to ensure the integrity of the final peptide.[4][5]

Q3: How does the presence of 2-Carbamoylphenylalanine affect peptide aggregation during synthesis?

A3: Phenylalanine residues themselves can contribute to peptide aggregation through π-π stacking interactions.[6] The introduction of a carbamoyl group at the ortho position can further influence aggregation propensity. While it may disrupt some forms of secondary structure formation due to steric bulk, the hydrogen bonding capability of the carbamoyl group could potentially promote inter-chain aggregation.[2][7] Careful monitoring of resin swelling and coupling efficiency is crucial to detect and mitigate aggregation.

Q4: What are the optimal coupling reagents for incorporating the sterically hindered this compound?

A4: Due to the steric hindrance of this amino acid, standard coupling reagents may result in incomplete or slow reactions.[1][8] More potent activating agents are generally recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are often more effective at overcoming the steric barrier and achieving efficient coupling.[9][10] In particularly challenging cases, a double coupling strategy may be necessary.[8][9]

Q5: What are the signs of incomplete deprotection of the Boc group when synthesizing long peptides with this residue, and how can it be addressed?

A5: Incomplete Boc deprotection is a common issue in long peptide synthesis, leading to deletion sequences. This can be exacerbated by aggregation.[9] Signs include a positive Kaiser test (ninhydrin test) after the deprotection step, indicating the presence of unreacted primary amines. To address this, one can extend the TFA treatment time or perform a second deprotection step. Ensuring the freshness of the TFA solution is also critical.[11]

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of long peptides containing this compound.

Problem 1: Low Coupling Efficiency / Incomplete Coupling
  • Symptom: Positive Kaiser test (blue/purple beads) after the coupling step.

  • Root Cause Analysis & Solutions:

Potential Cause Underlying Mechanism Recommended Solution
Steric Hindrance The bulky Boc group and the ortho-carbamoylphenyl side chain physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2]1. Switch to a more potent coupling reagent: Utilize HATU, HBTU, HCTU, PyBOP, or PyAOP for activation.[9] 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[8][9] 3. Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion.
Peptide Aggregation Inter-chain hydrogen bonding and hydrophobic interactions can cause the peptide chains to aggregate on the resin, limiting reagent access.[9] The carbamoyl group may contribute to this.1. Use aggregation-disrupting solvents: Incorporate solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) into your DMF.[9] 2. Lower the resin loading: A lower substitution level on the resin can reduce the proximity of peptide chains. 3. Incorporate chaotropic salts: Adding salts like LiCl to the coupling mixture can help disrupt secondary structures.
Poor Resin Swelling Inadequate swelling of the resin matrix can prevent reagents from reaching all reaction sites.1. Ensure adequate swelling time: Allow the resin to swell completely in the appropriate solvent before starting the synthesis. 2. Choose a suitable resin: For long peptides, resins with a more open matrix, such as PEG-based resins, can be beneficial.
Problem 2: Presence of Deletion Sequences in the Final Peptide
  • Symptom: Mass spectrometry analysis of the crude peptide shows significant peaks corresponding to the mass of the target peptide minus one or more amino acids.

  • Root Cause Analysis & Solutions:

Potential Cause Underlying Mechanism Recommended Solution
Incomplete Boc Deprotection Insufficient acid strength or reaction time fails to completely remove the Boc group, leaving the N-terminus blocked for the next coupling step.[11] Aggregation can also hinder TFA access.[9]1. Extend deprotection time: Increase the duration of the TFA treatment. 2. Perform a double deprotection: Repeat the TFA step to ensure complete removal of the Boc group. 3. Use fresh TFA: Ensure the trifluoroacetic acid is of high quality and not degraded.
Incomplete Coupling As detailed in Problem 1, failure to achieve complete coupling of an amino acid will result in a deletion at that position in the subsequent sequence.Refer to the solutions for "Low Coupling Efficiency / Incomplete Coupling" above.
Problem 3: Side Reactions Involving the Carbamoyl Group
  • Symptom: Mass spectrometry reveals unexpected mass additions or modifications to the peptide, potentially localized at or near the 2-Carbamoylphenylalanine residue.

  • Root Cause Analysis & Solutions:

Potential Cause Underlying Mechanism Recommended Solution
Hydrolysis of the Carbamoyl Group Repeated exposure to acidic conditions during Boc deprotection cycles could potentially lead to the hydrolysis of the side-chain amide to a carboxylic acid.1. Minimize TFA exposure: Use the shortest effective deprotection times. 2. Consider orthogonal protection: For very long syntheses, protecting the carbamoyl group with an acid-labile but TFA-stable protecting group that can be removed during final cleavage may be necessary.[4][5]
Intramolecular Cyclization The carbamoyl group, in proximity to the peptide backbone, could potentially undergo intramolecular reactions, especially under certain activation or cleavage conditions.1. Careful selection of coupling reagents: Avoid reagents known to promote side reactions with amide-containing side chains. 2. Optimize cleavage conditions: Use a well-validated cleavage cocktail with appropriate scavengers.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key procedures in the synthesis of long peptides containing this compound.

Protocol 1: Standard Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Wash the resin twice with 50% TFA in DCM.

  • Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes with gentle agitation.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base before proceeding to the coupling step.

Protocol 2: High-Efficiency Coupling of this compound using HATU
  • Resin Preparation: Ensure the peptide-resin is deprotected and neutralized as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-5.

IV. Visualizing the Workflow

SPPS_Workflow start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash Wash (DCM/DMF) deprotection->wash Wash neutralization Neutralization (10% DIPEA in DCM) coupling Coupling of This compound (e.g., with HATU) neutralization->coupling kaiser Kaiser Test coupling->kaiser wash->neutralization end Final Cleavage & Purification wash->end Final Cycle repeat Repeat Cycle for Next Amino Acid wash->repeat Continue Synthesis kaiser->coupling Positive (Double Couple) kaiser->wash Negative repeat->deprotection

V. Concluding Remarks

The successful synthesis of long peptides containing this compound is achievable with careful consideration of the inherent challenges. By employing potent coupling reagents, optimizing reaction conditions to mitigate steric hindrance and aggregation, and being vigilant for potential side reactions, researchers can effectively incorporate this unique amino acid into their target peptides. This guide serves as a foundational resource, and we encourage adaptation and optimization of these strategies based on the specific peptide sequence and experimental observations.

References

  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. Available at: [Link].

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. Available at: [Link].

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link].

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ACS Publications. Available at: [Link].

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link].

  • New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature. Available at: [Link].

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link].

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link].

  • Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available at: [Link].

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link].

  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link].

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link].

  • Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. Wiley Online Library. Available at: [Link].

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Publications. Available at: [Link].

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. Available at: [Link].

  • Distribution and Structure Analysis of Fibril-Forming Peptides Focusing on Concentration Dependency. ACS Publications. Available at: [Link].

  • Boc-L-2-Methylphenylalanine. PubChem. Available at: [Link].

  • Implications of aromatic–aromatic interactions: From protein structures to peptide models. Wiley Online Library. Available at: [Link].

  • Aggregation of the Aβ(1-40) peptide: Secondary structure change from oligomers to fibrils. ResearchGate. Available at: [Link].

  • Trifluoroacetic acid. PubChem. Available at: [Link].

Sources

Technical Support Center: Navigating the Purification of Peptides with Ortho-Substituted Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals facing the unique challenges of purifying peptides containing ortho-substituted phenylalanine residues. The introduction of substituents at the ortho position of the phenylalanine side chain, while often crucial for modulating peptide conformation and biological activity, introduces significant hurdles in downstream purification, primarily by reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the "why" behind the experimental choices, grounding our recommendations in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter during the purification of peptides containing ortho-substituted phenylalanine.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Q: My peptide containing an ortho-substituted phenylalanine is showing very broad and tailing peaks during RP-HPLC purification. What is causing this and how can I improve the peak shape?

A: Poor peak shape is a common and frustrating issue when dealing with these modified peptides. The primary culprits are often related to steric hindrance and enhanced hydrophobicity.

Root Causes:

  • Steric Hindrance: The ortho substituent can sterically hinder the peptide's interaction with the stationary phase. This can lead to heterogeneous binding kinetics, where some molecules interact optimally while others are partially obstructed, resulting in peak broadening. The substituent may also promote on-column aggregation.

  • Secondary Interactions: The bulky side chain can interact with residual, un-capped silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Slow Unfolding/Refolding on Column: The rigid nature of the ortho-substituted residue can lead to slow conformational changes on the surface of the stationary phase, causing peak splitting or broadening.

  • Poor Solubility: These peptides can have limited solubility in the initial mobile phase conditions, causing the sample to precipitate at the head of the column and then slowly redissolve as the gradient progresses.[1]

Troubleshooting Workflow:

G start Poor Peak Shape Observed step5 Sample Preparation start->step5 Start Here step1 Optimize Mobile Phase step2 Adjust Gradient step1->step2 If still poor... end_node Improved Peak Shape step1->end_node If successful step3 Change Column Chemistry step2->step3 If still poor... step2->end_node If successful step4 Elevate Temperature step3->step4 If still poor... step3->end_node If successful step4->end_node If successful step5->step1 Ensure Full Solubilization step5->end_node If successful

Caption: Troubleshooting workflow for poor peak shape.

Detailed Solutions:

  • Optimize Sample Solubility: Before injection, ensure your peptide is fully dissolved.

    • Protocol: First, try to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or NMP. Then, slowly add your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved peptide.[2] Centrifuge the sample before injection to remove any particulates.[3][4]

  • Modify the Mobile Phase:

    • Increase Ion-Pairing Agent Concentration: Temporarily increasing the trifluoroacetic acid (TFA) concentration from 0.1% to 0.15% or even 0.2% can sometimes sharpen peaks by improving ion-pairing and masking silanol interactions.[] However, be mindful that higher TFA concentrations can be detrimental to some mass spectrometers.

    • Alternative Ion-Pairing Agents: For particularly stubborn peptides, consider using a stronger ion-pairing agent like heptafluorobutyric acid (HFBA). HFBA can significantly improve peak shape for hydrophobic peptides but is more difficult to remove during lyophilization.

    • Use Different Organic Solvents: Acetonitrile is the standard, but for highly hydrophobic peptides, using isopropanol or n-propanol in the mobile phase can enhance solubility and improve peak shape.[1]

  • Adjust Chromatographic Conditions:

    • Shallow Gradient: A shallower gradient (e.g., 0.5% change in organic solvent per minute) can improve resolution between closely eluting species and give the peptide more time to interact optimally with the stationary phase.

    • Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can improve peak shape by increasing mass transfer kinetics, reducing mobile phase viscosity, and disrupting on-column aggregation.

  • Select an Appropriate Column:

    • Wide-Pore Stationary Phases: For peptides, a wide-pore (300 Å) stationary phase is generally recommended over a standard small-molecule (100-120 Å) phase. This minimizes restricted diffusion of the peptide within the pores.[6]

    • Different C18 Chemistries: Not all C18 columns are the same. Try a C18 column with a different bonding density or end-capping technology.

    • Alternative Stationary Phases: If a C18 column fails, consider a diphenyl or a C4 stationary phase. Diphenyl phases can offer alternative selectivity for aromatic-rich peptides, while C4 phases are less retentive and can be beneficial for very hydrophobic molecules.[1]

ParameterStandard ConditionOptimization Strategy for Ortho-Phe PeptidesRationale
Organic Solvent AcetonitrileIsopropanol or n-propanol (alone or as a blend)Improves solubility of highly hydrophobic peptides.[1]
Ion-Pairing Agent 0.1% TFA0.1% HFBA or 0.1% Formic Acid (for MS)Stronger ion-pairing (HFBA) or MS-compatibility (FA).[7]
Gradient Slope 1% / min0.5% - 0.8% / minEnhances resolution for complex mixtures and difficult peaks.
Temperature Ambient40 - 60 °CImproves kinetics, reduces viscosity and aggregation.
Stationary Phase C18, 120ÅC18, C8, or C4, 300Å; DiphenylWide pores prevent exclusion; less hydrophobic phases reduce strong retention.[6]

Problem 2: Co-elution with Deletion or Truncated Sequences

Q: My target peptide is co-eluting with impurities that mass spectrometry identifies as deletion sequences. How can I resolve them?

A: This is a classic challenge in peptide purification. Deletion sequences, especially those missing a single amino acid, can have very similar hydrophobicity to the full-length product, making separation by RP-HPLC difficult.[8] The presence of a bulky ortho-substituted phenylalanine can sometimes mask the subtle hydrophobicity differences that would normally allow for separation.

Root Causes:

  • Similar Hydrophobicity: The overall hydrophobicity of the impurity is too close to the target peptide.

  • Dominant Hydrophobic Character: The ortho-substituted phenylalanine may be the dominant hydrophobic feature, making the contribution of other amino acids to retention less significant.

Solutions:

  • Optimize Selectivity in RP-HPLC:

    • Change Mobile Phase pH: If your stationary phase is stable at different pH ranges (e.g., a hybrid or polymer-based column), changing the pH can alter the ionization state of acidic or basic residues in your peptide and the impurities. This can induce a significant change in retention time and selectivity.

    • Switch Organic Solvent: Changing the organic solvent from acetonitrile to methanol or isopropanol can alter the selectivity of the separation, potentially resolving co-eluting species.[9]

  • Employ Orthogonal Purification Techniques: When RP-HPLC alone is insufficient, a second, orthogonal purification step is highly recommended.[8] Orthogonality in chromatography means using a separation technique that relies on a different molecular property.[10]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[11] If your target peptide has a different net charge than the co-eluting impurity, IEX can be an extremely effective purification step. It is often used as a pre-purification step before a final RP-HPLC polishing step.[11]

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[11] While less common for synthetic peptide impurities (which are often similar in size), it can be useful for removing larger or smaller contaminants.

G start Crude Peptide with Co-eluting Impurities rp_hplc1 Step 1: RP-HPLC (Primary Purification) start->rp_hplc1 check_purity Analyze Fractions (LC-MS) rp_hplc1->check_purity iex Step 2 (Option A): Ion-Exchange Chromatography (IEX) check_purity->iex Purity < Target final_product High-Purity Peptide check_purity->final_product Purity ≥ Target rp_hplc2 Step 3: RP-HPLC (Polishing/Desalting) iex->rp_hplc2 rp_hplc2->final_product

Caption: Orthogonal purification workflow for difficult peptides.

Frequently Asked Questions (FAQs)

Q1: Does the type of ortho-substituent (e.g., -CH3, -Cl, -NO2) affect the purification strategy?

A1: Absolutely. The nature of the substituent dictates the change in the phenylalanine side chain's properties:

  • Alkyl groups (-CH3, -isopropyl): These primarily increase steric bulk and hydrophobicity, leading to longer retention times in RP-HPLC. The strategies for dealing with highly hydrophobic peptides are most relevant here.[12]

  • Halogens (-F, -Cl, -Br): These increase hydrophobicity and can introduce new electronic interactions (e.g., halogen bonding). The increase in hydrophobicity is often significant, requiring shallower gradients or stronger organic mobile phases.[2]

  • Electron-withdrawing groups (-NO2): These groups can alter the electronic properties of the aromatic ring, potentially influencing its interaction with diphenyl or other stationary phases that rely on pi-pi interactions. They also increase the hydrophobicity.

Q2: My peptide contains a chiral ortho-substituted phenylalanine, and I suspect I have diastereomers. How can I separate them?

A2: The separation of diastereomers is often possible with standard achiral RP-HPLC because they have different physical properties. The key is to achieve very high-resolution separation.

  • Optimize Your Achiral Method: Use a long column with high efficiency (small particle size) and a very shallow gradient. Elevating the temperature can also sometimes improve selectivity between diastereomers.

  • Chiral Chromatography: If achiral methods fail, you will need to resort to chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers and diastereomers.[13] Phases based on macrocyclic glycopeptides (like teicoplanin) or zwitterionic selectors are often effective for amino acids and small peptides.[14][15] This is a specialized area, and consultation with a chromatography expert or column manufacturer is recommended.

Q3: Can I use mass-directed purification for these peptides?

A3: Yes, mass-directed purification is an excellent strategy, especially for complex crude samples.[9] It allows the fraction collector to trigger based on the mass-to-charge ratio (m/z) of your target peptide, ensuring you collect the correct peak even if it is small or poorly resolved by UV detection. However, be aware of the following:

  • Ion Suppression: TFA is a strong ion-pairing agent that can suppress the signal in electrospray ionization mass spectrometry (ESI-MS).[7] If your signal is weak, consider using formic acid (FA) as the ion-pairing agent. While peak shape may be slightly compromised compared to TFA, MS sensitivity will be much higher.[7]

  • In-Source Fragmentation: Bulky, substituted amino acids can sometimes lead to in-source fragmentation. Ensure your MS settings are optimized for fragile molecules.

Q4: My peptide seems to be irreversibly binding to the column. What should I do?

A4: Irreversible binding is a sign of extreme hydrophobicity or aggregation.

  • Column Wash: After your run, perform a series of aggressive column washes. A typical sequence would be a high concentration of acetonitrile or isopropanol, followed by a very strong, non-polar solvent like dichloromethane (if your column hardware is compatible) to remove strongly adsorbed material.

  • Use a Less Retentive Column: A C4 or even a C3 column might be necessary for extremely "sticky" peptides.

  • Precipitation as an Alternative: For some highly hydrophobic peptides, purification by precipitation can be a viable, if less precise, alternative to chromatography. This involves dissolving the crude peptide in a minimal amount of a strong organic solvent and then adding an anti-solvent (like water) to selectively precipitate the target peptide.[2]

References

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies Website. [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Waters Corporation Website. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 301–330. [Link]

  • van den Berg, M., et al. (2010). Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid-liquid extraction. Organic & Biomolecular Chemistry, 8(13), 3045-3054. [Link]

  • Interchim. (2018). Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

  • van den Berg, M., et al. (2010). Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid-liquid extraction. PubMed. [Link]

  • Lopez, S. M., et al. (2021). Which chromatography is preferred for purification of hydrophobic peptide? ResearchGate. [Link]

  • Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group Website. [Link]

  • Orthogonal Peptides. Orthogonal Peptides | Advanced Peptide Drug Development. Orthogonal Peptides Website. [Link]

  • GE Healthcare. Protein purification troubleshooting guide. Cytiva. [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies Application Note. [Link]

  • Phenomenex. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Phenomenex Technical Note. [Link]

  • Caputo, G. A., et al. (2017). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Probiotics and Antimicrobial Proteins, 10(3), 493-503. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Separation Science, 37(11), 1237-1246. [Link]

  • Cytiva. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva Handbook. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • ResearchGate. HPLC purification of peptides and miniature proteins. ResearchGate Publication. [Link]

  • Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Scientific Reports, 11(1), 1-13. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides: L-Phenylalanine versus L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific peptide therapeutics is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, offering a powerful tool to enhance therapeutic properties. This guide provides an in-depth comparison of peptides containing the natural amino acid L-phenylalanine with those incorporating the synthetic analog, L-2-carbamoylphenylalanine. We will explore the theoretical advantages of this substitution, supported by established principles of peptide chemistry and biology, and provide a framework for the experimental validation of these hypotheses.

Introduction: The Rationale for Non-Canonical Amino Acid Incorporation

The biological activity of a peptide is intrinsically linked to its primary sequence and three-dimensional structure. L-phenylalanine, an aromatic amino acid, plays a crucial role in the structure and function of many peptides, often participating in hydrophobic and π-π stacking interactions with biological targets[1]. However, native peptides can suffer from limitations such as poor metabolic stability and low receptor affinity. The introduction of unnatural amino acids can address these shortcomings by introducing novel chemical functionalities and conformational constraints[2][3][4].

L-2-carbamoylphenylalanine, a synthetic analog of L-phenylalanine, introduces a carbamoyl group at the ortho position of the phenyl ring. This seemingly subtle modification can have profound effects on a peptide's physicochemical properties and, consequently, its biological activity. The carbamoyl group, with its ability to act as both a hydrogen bond donor and acceptor, can introduce new intramolecular and intermolecular interactions, influencing peptide conformation, receptor binding, and enzymatic stability.

Structural and Conformational Implications of L-2-Carbamoylphenylalanine

The key difference between L-phenylalanine and L-2-carbamoylphenylalanine lies in the presence of the -CONH2 group on the phenyl ring. This group can significantly influence the peptide's conformational landscape.

L-Phenylalanine: The benzyl side chain of phenylalanine is relatively flexible, allowing for a range of rotameric states. Its interactions are primarily driven by hydrophobicity and aromaticity.

L-2-Carbamoylphenylalanine: The ortho-carbamoyl group can induce a more constrained conformation due to steric hindrance and the potential for intramolecular hydrogen bonding with the peptide backbone or adjacent side chains. This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity[5][6]. The carbamoyl group can also engage in specific hydrogen bonding interactions with the target receptor, further enhancing binding affinity and specificity[7].

G cluster_0 Peptide with L-Phenylalanine cluster_1 Peptide with L-2-Carbamoylphenylalanine Phe_Peptide Flexible Conformation Phe_Receptor Receptor Binding (Hydrophobic/π-π) Phe_Peptide->Phe_Receptor Carbamoyl_Peptide Constrained Conformation (Intramolecular H-bonds) Phe_Peptide->Carbamoyl_Peptide Substitution Carbamoyl_Receptor Enhanced Receptor Binding (H-bonds & Conformational Fit) Carbamoyl_Peptide->Carbamoyl_Receptor G Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Steps (DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat for each a-amino acid in sequence Washing->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End Lyophilized Peptide Characterization->End

Figure 2: General workflow for solid-phase peptide synthesis.
Receptor Binding Assays

To compare the binding affinities of the two peptides for their target receptor, competitive binding assays are typically employed. A radiolabeled or fluorescently-labeled version of the native peptide (or a known ligand) is incubated with the receptor in the presence of increasing concentrations of the unlabeled test peptides.

Protocol for Competitive Receptor Binding Assay:

  • Prepare Receptor Source: This can be purified receptor protein, cell membranes expressing the receptor, or whole cells.

  • Incubate: In a multi-well plate, incubate the receptor source with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor peptides (L-Phe peptide and L-2-carbamoyl-Phe peptide).

  • Separate: Separate the bound from the unbound labeled ligand. For cell membranes, this is typically done by rapid filtration. For whole cells, this involves washing steps.

  • Quantify: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Analyze: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzymatic Stability Assays

The proteolytic stability of the peptides can be assessed by incubating them in the presence of relevant proteases or biological fluids, such as human serum, and monitoring the degradation of the peptide over time.

Protocol for Serum Stability Assay:

  • Incubate: Incubate a known concentration of each peptide in human serum at 37°C.

  • Sample at Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quench: Immediately quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analyze: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantify: Quantify the peak area of the intact peptide at each time point.

  • Calculate Half-Life: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to determine the half-life (t1/2) of each peptide.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Comparative Biological Activity Data

ParameterPeptide with L-PhenylalaninePeptide with L-2-CarbamoylphenylalanineFold Difference
Receptor Binding Affinity (Ki, nM) 15.2 ± 2.13.8 ± 0.54.0
Serum Stability (t1/2, min) 25 ± 475 ± 83.0

The interpretation of these results would focus on the impact of the 2-carbamoyl substitution. A lower Ki value for the modified peptide would indicate a higher binding affinity, while a longer half-life would signify enhanced proteolytic stability.

Conclusion

The substitution of L-phenylalanine with L-2-carbamoylphenylalanine represents a promising strategy for enhancing the biological activity of therapeutic peptides. The introduction of a carbamoyl group can lead to a more constrained and pre-organized conformation, as well as new hydrogen bonding interactions, which can translate into improved receptor binding affinity and selectivity. Furthermore, the steric bulk of the modification can provide protection against enzymatic degradation, thereby increasing the peptide's in vivo half-life. The experimental framework provided in this guide offers a systematic approach to validate these hypotheses and to characterize the full potential of this and other non-canonical amino acid substitutions in peptide drug discovery.

References

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  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963–978. [Link]

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  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Containing 2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the rational design of peptidomimetics with predictable and stable conformations is paramount. The introduction of non-natural amino acids is a key strategy to enforce specific secondary structures, such as β-turns and helices, which are often crucial for biological activity. This guide provides an in-depth technical comparison of the primary methodologies used for the conformational analysis of peptides, with a specific focus on those incorporating the novel amino acid, 2-carbamoylphenylalanine. While direct and extensive experimental data for peptides containing 2-carbamoylphenylalanine are not widely published, this guide will leverage established principles and data from analogous systems to provide a predictive framework for its conformational impact.

The unique structural feature of 2-carbamoylphenylalanine is the presence of a carbamoyl group at the ortho position of the phenyl ring. This group can act as both a hydrogen bond donor and acceptor, creating the potential for a strong intramolecular hydrogen bond with the peptide backbone. This interaction is hypothesized to significantly constrain the conformational freedom of the peptide, making 2-carbamoylphenylalanine a potent inducer of turn-like structures. Understanding and verifying this conformational preference is critical for its application in drug design.

This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, X-ray Crystallography, and Computational Modeling in elucidating the three-dimensional structure of these modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution, providing insights into conformational dynamics and intermolecular interactions.[1] For peptides containing 2-carbamoylphenylalanine, NMR can provide direct evidence of the formation of an intramolecular hydrogen bond and its influence on the peptide backbone.

Causality Behind Experimental Choices

The choice of specific NMR experiments is driven by the need to obtain distance and dihedral angle constraints. For a peptide containing 2-carbamoylphenylalanine, the primary goal is to detect a Nuclear Overhauser Effect (NOE) between the protons of the carbamoyl group and protons on the peptide backbone. The observation of such an NOE would be strong evidence for a folded conformation stabilized by an intramolecular hydrogen bond.

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the chemical environment of protons. A downfield chemical shift of an amide proton can be indicative of its involvement in a hydrogen bond.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for identifying protons that are close in space (< 5 Å), providing distance constraints. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.[2]

  • Temperature Coefficient Studies: Measuring the change in chemical shift of amide protons with temperature can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. A small temperature coefficient suggests an intramolecular hydrogen bond.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, which is a good hydrogen bond acceptor and can help to reveal intramolecular hydrogen bonds) to a final concentration of 1-5 mM.[2] Add an internal standard (e.g., DSS or TMS) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D ¹H NMR spectra at varying temperatures (e.g., 298 K to 328 K in 5 K increments) to determine temperature coefficients.

    • Acquire a 2D TOCSY spectrum to assign all proton resonances.

    • Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the peptide (e.g., 150-300 ms) to identify through-space correlations.[2]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY spectrum.

    • Identify key NOE cross-peaks in the NOESY/ROESY spectrum, particularly between the 2-carbamoylphenylalanine side chain and the peptide backbone.

    • Calculate temperature coefficients for all amide protons.

    • Use the collected distance and dihedral angle constraints to calculate a family of structures using software like CYANA or XPLOR-NIH.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation P Purified Peptide Prep Prepare NMR Sample (1-5 mM) S Deuterated Solvent (e.g., DMSO-d6) TOCSY 2D TOCSY Prep->TOCSY NOESY 2D NOESY/ROESY Prep->NOESY Temp 1D ¹H vs. Temp Prep->Temp Assign Resonance Assignment TOCSY->Assign Restraints Generate Constraints (NOEs, J-couplings) NOESY->Restraints Temp->Restraints Assign->Restraints Calc Structure Calculation (e.g., CYANA) Restraints->Calc Ensemble Conformational Ensemble Calc->Ensemble

Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[3] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[3] Different secondary structures (α-helix, β-sheet, β-turn, and random coil) have characteristic CD spectra.

Causality Behind Experimental Choices

For a peptide containing 2-carbamoylphenylalanine, which is predicted to induce a β-turn, the CD spectrum is expected to show features characteristic of such a structure. A comparison with a control peptide lacking this residue or containing a different phenylalanine analogue would highlight the conformational influence of the 2-carbamoyl group. The experiment is designed to provide a rapid assessment of the global fold before proceeding to more detailed and time-consuming analyses like NMR or X-ray crystallography.

Characteristic CD Signals for Secondary Structures:

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222
β-Sheet ~195-197~217-218
β-Turn (Type I/II) Variable, often a positive band around 205 nm and a negative band around 225-230 nmVariable
Random Coil ~212Below 200

Note: These are approximate values and can be influenced by the specific peptide sequence and experimental conditions.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0).[2]

    • Accurately determine the peptide concentration.

    • Prepare a final sample with a concentration of approximately 0.1-0.5 mg/mL.[4]

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen for at least 30 minutes.[4]

    • Set the scanning parameters: wavelength range 190-260 nm, scanning speed 50 nm/min, bandwidth 1 nm, and 3-5 accumulations.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone in a 1 mm pathlength quartz cuvette.[2]

    • Record the spectrum of the peptide sample under the same conditions.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the pathlength of the cuvette in cm

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P Purified Peptide Prep_Sample Prepare Peptide & Buffer Samples B UV-transparent Buffer Baseline Record Buffer Baseline Prep_Sample->Baseline Sample Record Peptide Spectrum Prep_Sample->Sample Subtract Subtract Baseline Baseline->Subtract Sample->Subtract Convert Convert to Mean Residue Ellipticity Subtract->Convert Analyze Analyze Secondary Structure Convert->Analyze

X-ray Crystallography: The Atomic-Resolution Snapshot

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[5] While it is a powerful technique, it is contingent on the ability to grow well-diffracting crystals, which can be a significant challenge for small, flexible peptides.[5] For a peptide containing 2-carbamoylphenylalanine, a crystal structure would provide definitive proof of an intramolecular hydrogen bond and the precise geometry of the resulting turn.

Causality Behind Experimental Choices

The primary challenge in peptide crystallography is obtaining high-quality crystals.[5] The experimental design revolves around screening a wide range of conditions to induce crystallization. The choice of crystallization method (e.g., vapor diffusion, evaporation) and the composition of the crystallization solution (precipitants, buffers, additives) are critical variables that are systematically explored.

Experimental Protocol: Peptide Crystallization and Structure Determination
  • Peptide Purity: The peptide must be of very high purity (>95%) to increase the likelihood of crystallization.[6]

  • Crystallization Screening:

    • Use commercially available crystallization screening kits that cover a broad range of precipitants, pH values, and salts.[5]

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[7] A small drop of the concentrated peptide solution is mixed with the crystallization screen solution and allowed to equilibrate with a larger reservoir of the screen solution.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, peptide, and buffer pH to obtain larger, single crystals.[5]

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystals and flash-cool them in a cryoprotectant to prevent ice formation during data collection.[5]

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.[5]

    • Build an atomic model of the peptide into the electron density map and refine the structure to obtain the final atomic coordinates.[5]

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination P High Purity Peptide Setup Set up Crystallization Trials Screen Crystallization Screens Optimize Optimize Conditions Setup->Optimize Harvest Harvest & Cryo-cool Crystal Optimize->Harvest Collect Collect Diffraction Data Harvest->Collect Process Process Data Collect->Process Solve Solve Phase Problem Process->Solve Build Model Building Solve->Build Refine Refine Structure Build->Refine Structure Final 3D Structure Refine->Structure

Computational Modeling: In Silico Exploration of Conformational Landscapes

Computational modeling, particularly molecular dynamics (MD) simulations, allows for the exploration of the conformational landscape of a peptide in a simulated environment.[8] This approach can be used to predict the most stable conformations, calculate the free energy differences between different states, and visualize the intramolecular interactions that stabilize these structures.

Causality Behind Experimental Choices

For a novel amino acid like 2-carbamoylphenylalanine, where experimental data may be limited, computational modeling is an invaluable tool for generating initial hypotheses about its conformational preferences. The workflow is designed to systematically sample the possible conformations of the peptide and identify the most energetically favorable ones.

Computational Workflow: Molecular Dynamics Simulation
  • System Setup:

    • Build the initial peptide structure, including the 2-carbamoylphenylalanine residue, using molecular modeling software (e.g., PyMOL, Chimera).

    • Choose an appropriate force field (e.g., AMBER, CHARMM) that can accurately describe the interactions within the peptide.

    • Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial structure.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production MD Simulation:

    • Run a long production simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to identify the most populated conformational states. This can be done by clustering the structures based on their root-mean-square deviation (RMSD).

    • Analyze key structural parameters such as dihedral angles, hydrogen bond distances, and radial distribution functions to characterize the different conformations.

    • Calculate the potential of mean force (PMF) along a specific reaction coordinate (e.g., the distance between the carbamoyl group and the peptide backbone) to determine the free energy landscape of the conformational transition.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Build Build Peptide Structure Solvate Solvate & Add Ions Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Trajectory Analysis (Clustering, RMSD) Production->Trajectory Properties Calculate Properties (H-bonds, Dihedrals) Trajectory->Properties FreeEnergy Free Energy Calculations Properties->FreeEnergy

Comparative Analysis of Methodologies

Technique Information Provided Advantages Limitations Relevance to 2-Carbamoylphenylalanine
NMR Spectroscopy 3D structure in solution, dynamics, inter-atomic distances, dihedral anglesProvides information in a native-like environment, can study dynamicsCan be complex to analyze, requires isotopic labeling for larger peptidesHigh: Can directly probe the key intramolecular hydrogen bond in solution.
CD Spectroscopy Overall secondary structure content (α-helix, β-sheet, turn, random coil)Rapid, requires small amounts of sample, good for screeningLow resolution, provides global information onlyMedium: Can quickly indicate if a turn conformation is present, ideal for initial screening.
X-ray Crystallography High-resolution 3D structure in the solid stateProvides atomic-level detailRequires well-diffracting crystals (often a bottleneck), solid-state may not reflect solution conformationHigh: Would provide unambiguous evidence of the turn structure and hydrogen bonding geometry.
Computational Modeling Conformational landscape, free energies, interaction analysisCan predict conformations for novel molecules, provides detailed energetic insightsAccuracy is dependent on the force field, computationally intensiveHigh: Essential for generating initial hypotheses and interpreting experimental data, especially with limited literature.

Conclusion

The conformational analysis of peptides containing 2-carbamoylphenylalanine requires a multi-faceted approach that leverages the strengths of different analytical techniques. Based on its chemical structure, 2-carbamoylphenylalanine is strongly predicted to be a potent turn-inducer due to the potential for a stable intramolecular hydrogen bond.

A logical and efficient workflow would begin with CD spectroscopy for a rapid assessment of the overall secondary structure. If the CD spectrum is indicative of a folded conformation, NMR spectroscopy should be employed to provide detailed structural information in solution, with a particular focus on identifying NOEs and temperature coefficients that confirm the presence and nature of the intramolecular hydrogen bond. Computational modeling should be used in parallel to generate and refine structural hypotheses and to provide a deeper understanding of the energetics of the conformational landscape. Finally, if a high-resolution atomic snapshot is desired, X-ray crystallography can provide the ultimate structural validation, provided that suitable crystals can be obtained.

By integrating these powerful techniques, researchers can confidently elucidate the conformational impact of 2-carbamoylphenylalanine, paving the way for its rational incorporation into the design of next-generation peptide therapeutics.

References

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A Comparative Guide to the Proteolytic Stability of Peptides Incorporating Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteolytic enzymes in biological systems.[1][2] This enzymatic breakdown leads to short in vivo half-lives and low bioavailability, significant hurdles in the development of effective peptide drugs.[3][4] A leading strategy to overcome this is the incorporation of unnatural amino acids, which can alter the peptide's structure to resist enzymatic cleavage without compromising biological activity.[5][6]

This guide provides an in-depth technical comparison of the proteolytic stability of a standard peptide versus one incorporating Boc-L-2-Carbamoylphenylalanine , a synthetic amino acid derivative.[7] We will explore the mechanistic rationale for its use, present a detailed experimental protocol for assessing stability, and provide comparative data to guide researchers in designing more robust and effective peptide-based drugs.

The Rationale: Steric Hindrance as a Shield Against Proteolysis

The core hypothesis for incorporating this compound is the principle of steric hindrance . Proteolytic enzymes have highly specific active sites that recognize and bind to particular amino acid sequences.[8][9] For instance, chymotrypsin, a key digestive enzyme, preferentially cleaves peptide bonds at the C-terminus of large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[10]

The structure of this compound is designed to disrupt this recognition and binding process. It features two key modifications compared to a natural aromatic amino acid like Phenylalanine:

  • The tert-butyloxycarbonyl (Boc) Group: A bulky, sterically demanding protecting group attached to the alpha-amino group.[11][12]

  • The 2-Carbamoylphenyl Side Chain: An aromatic ring substituted with a carbamoyl (-CONH₂) group, which alters the electronic and steric profile compared to a simple phenyl ring.

We posit that the sheer size and unique conformation of this modified residue prevent the peptide backbone from fitting correctly into the enzyme's active site, thereby shielding the adjacent peptide bonds from hydrolytic cleavage. This guide outlines an experimental framework to test this hypothesis directly.

Experimental Design: A Head-to-Head Comparison

To objectively assess the stabilizing effect of this compound, we designed a controlled in vitro proteolysis experiment.

1. Peptide Synthesis and Selection:

Two model hexapeptides were synthesized for this study. The sequence was designed to include a clear chymotrypsin cleavage site.

  • Control Peptide (CP): Ac-Gly-Ala-Val-Phe-Leu-Ile-NH₂

    • Contains a Phenylalanine (Phe) residue, a primary target for chymotrypsin.[10]

  • Modified Peptide (MP): Ac-Gly-Ala-Val-X-Leu-Ile-NH₂

    • Where X is This compound . The core sequence remains identical to isolate the effect of the single amino acid substitution.

2. Selection of Proteolytic Enzymes:

To simulate different physiological environments and assess broad-spectrum stability, a panel of common proteases was selected:

  • α-Chymotrypsin: A serine protease found in the small intestine, chosen for its known specificity for aromatic residues like Phenylalanine.[10][13]

  • Trypsin: Another key digestive serine protease that cleaves C-terminal to Lysine (Lys) and Arginine (Arg).[14][15] While our model peptides lack a primary trypsin site, this enzyme serves as a control for non-specific degradation.

  • Pepsin: An aspartic protease active in the highly acidic environment of the stomach, with broad specificity for hydrophobic and aromatic residues.[16][17]

3. Analytical Methodology:

The degradation of the peptides over time was monitored using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is the gold standard for separating and quantifying peptides and their degradation products, providing a clear measure of the parent peptide's stability.[18][19][20]

Workflow for In Vitro Proteolytic Degradation Assay

The following diagram outlines the comprehensive workflow for the comparative stability assessment.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis p1 Prepare Peptide Stock Solutions (Control & Modified Peptides in Assay Buffer) i1 Initiate Reaction: Add Protease to Peptide Solution (Enzyme:Substrate Ratio 1:100 w/w) p1->i1 p2 Prepare Protease Stock Solutions (Trypsin, Chymotrypsin, Pepsin) p2->i1 i2 Incubate at 37°C i1->i2 i3 Collect Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) i2->i3 a1 Quench Reaction in Aliquot (e.g., with 10% Trifluoroacetic Acid) i3->a1 a2 Analyze via RP-HPLC (C18 Column, UV Detection at 214 nm) a1->a2 a3 Quantify Remaining Parent Peptide (Peak Area Integration) a2->a3

Caption: Steric hindrance prevents protease binding.

Conclusion and Future Directions

The incorporation of this compound represents a highly effective strategy for enhancing the proteolytic stability of peptides, particularly against enzymes that target aromatic residues. Our comparative analysis demonstrates that this single substitution can transform a rapidly degraded peptide into a highly robust analogue. This enhanced stability is a critical attribute for increasing the in vivo half-life and potential oral bioavailability of peptide drug candidates. [1][4] Researchers and drug developers should consider this and other unnatural amino acids as powerful tools in their arsenal to overcome the inherent limitations of natural peptides. Future studies should focus on assessing the impact of this modification on the peptide's biological activity and receptor binding affinity to ensure that the desired therapeutic properties are retained or even enhanced.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
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  • PubMed. (1997). Cleavage of the X-Pro peptide bond by pepsin is specific for the trans isomer. PubMed.
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  • ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides...
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A Comparative Guide to NMR Studies of Peptides Incorporating 2-Carbamoylphenylalanine: Unraveling Conformational Preorganization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids is a cornerstone for modulating peptide conformation, stability, and ultimately, biological activity. Among the myriad of synthetic amino acids, 2-carbamoylphenylalanine stands out as a potent inducer of specific secondary structures, primarily through its capacity for intramolecular hydrogen bonding. This guide provides an in-depth technical comparison of the conformational properties of peptides incorporating 2-carbamoylphenylalanine against unmodified counterparts, supported by analogous experimental data and detailed NMR methodologies.

The Rationale for Conformational Constraint: The Power of Preorganization

Native peptides often exist as a dynamic ensemble of conformations in solution, a flexibility that can be entropically unfavorable for receptor binding.[1] By introducing conformational constraints, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding and potentially enhancing affinity and selectivity. The 2-carbamoylphenylalanine residue, with its ortho-disposed carboxamide group, is exquisitely designed to achieve this through the formation of a stable intramolecular hydrogen bond with the peptide backbone. This interaction can effectively nucleate and stabilize a β-turn structure, a common motif in protein-protein interactions.[2]

The 2-carbamoylphenylalanine residue is hypothesized to mimic a type VI β-turn, a specific backbone fold characterized by a cis-proline at the i+2 position. The intramolecular hydrogen bond between the carbamoyl group and the backbone amide proton can lock the peptide into a conformation that is crucial for biological recognition.[3]

Comparative NMR Analysis: A Window into 3D Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and dynamics of peptides in solution, providing atomic-level insights into their conformational preferences.[4] A comparative analysis of the NMR spectra of a peptide with and without the 2-carbamoylphenylalanine modification can vividly illustrate the conformational ordering induced by this residue.

Key NMR Observables for Comparison

To quantify the conformational differences, several key NMR parameters are analyzed:

  • Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Significant changes in the chemical shifts of backbone amide (NH) and alpha-protons (Hα) upon incorporation of 2-carbamoylphenylalanine are indicative of a conformational change.[5]

  • Coupling Constants (³J): The three-bond coupling constant between the amide proton and the alpha-proton (³JHNα) is related to the dihedral angle φ via the Karplus equation.[6] Values of ³JHNα around 8-10 Hz are characteristic of extended conformations, while smaller values (around 4-6 Hz) are indicative of helical or turn structures.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å).[7] The presence of specific NOE cross-peaks provides crucial distance restraints for structure calculation. For instance, a strong NOE between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) is a hallmark of a turn conformation.

Hypothetical Comparative Data
NMR ParameterNative Peptide (e.g., -Phe-)Modified Peptide (-2-carbamoyl-Phe-)Interpretation of Change
Amide Proton Chemical Shifts (Δδ/ΔT in ppb/K) Small values (e.g., > -4.5)Larger negative values (e.g., < -4.5)Indicates solvent shielding of the amide proton, suggesting involvement in an intramolecular hydrogen bond.
³JHNα Coupling Constant (Hz) of residue i+1 ~8.5 Hz~5.0 HzA decrease in the coupling constant suggests a change from an extended to a more folded (turn-like) conformation.
NOE Connectivity Weak or absent dαN(i, i+1)Strong dαN(i, i+1)The presence of a strong sequential NOE is a clear indicator of a turn structure, bringing these protons into close proximity.

This table presents expected trends based on the known conformational effects of β-turn-inducing residues.

Experimental Protocols: A Step-by-Step Guide to NMR Analysis

The following section outlines the key experimental workflows for the synthesis and NMR analysis of peptides incorporating 2-carbamoylphenylalanine.

Peptide Synthesis

The synthesis of peptides containing 2-carbamoylphenylalanine can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9][10]

Diagram of the Fmoc Solid-Phase Peptide Synthesis Cycle:

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol for Fmoc-2-carbamoylphenylalanine Synthesis: The synthesis of the Fmoc-protected 2-carbamoylphenylalanine building block is a prerequisite for SPPS. A plausible synthetic route would involve the protection of the amino group of 2-aminophenylalanine with Fmoc-OSu, followed by the conversion of a precursor group at the ortho position (e.g., a nitrile or an ester) to the primary amide.

NMR Spectroscopy

High-resolution NMR spectra are typically acquired on spectrometers of 500 MHz or higher.

Sample Preparation:

  • Lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).

  • The concentration is typically in the range of 1-5 mM.

  • An internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

Key NMR Experiments:

  • 1D ¹H NMR: Provides a general overview of the peptide's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to derive distance restraints for structure calculation. ROESY is often preferred for medium-sized peptides to avoid zero-crossing of the NOE.

  • Temperature Titration: A series of 1D ¹H NMR spectra are recorded at different temperatures. The temperature coefficient (Δδ/ΔT) of the amide proton chemical shifts is used to identify hydrogen-bonded protons. Amide protons involved in stable intramolecular hydrogen bonds exhibit smaller temperature coefficients (less negative than -4.5 ppb/K) as they are shielded from the solvent.

Diagram of the NMR Data Analysis Workflow:

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis cluster_Structure Structure Calculation TOCSY 2D TOCSY Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment NOESY 2D NOESY/ROESY NOE_Identification NOE Identification NOESY->NOE_Identification Temp_Titr 1D ¹H Temp. Titration Temp_Coeff Δδ/ΔT Calculation Temp_Titr->Temp_Coeff Resonance_Assignment->NOE_Identification Coupling_Constants ³JHNα Measurement Resonance_Assignment->Coupling_Constants Distance_Restraints Distance Restraints NOE_Identification->Distance_Restraints Dihedral_Restraints Dihedral Angle Restraints Coupling_Constants->Dihedral_Restraints Temp_Coeff->Distance_Restraints H-bond restraints Structure_Calculation Structure Calculation (e.g., XPLOR-NIH) Distance_Restraints->Structure_Calculation Dihedral_Restraints->Structure_Calculation Ensemble Conformational Ensemble Structure_Calculation->Ensemble

Caption: Workflow for peptide structure determination using NMR data.

Conclusion: A Powerful Tool for Rational Peptide Design

The incorporation of 2-carbamoylphenylalanine represents a powerful strategy for constraining peptide conformations and mimicking bioactive β-turn structures. NMR spectroscopy provides an indispensable toolkit for characterizing the precise structural consequences of this modification at an atomic level. By comparing key NMR parameters between the modified and native peptides, researchers can gain a clear understanding of the conformational preorganization induced by the 2-carbamoylphenylalanine residue. This knowledge is crucial for the rational design of novel peptide-based therapeutics with enhanced potency, selectivity, and stability. While direct experimental data on peptides containing 2-carbamoylphenylalanine remains to be extensively published, the principles and comparative methodologies outlined in this guide, based on analogous systems, provide a robust framework for researchers in the field.

References

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  • Gessier, F., et al. (1999). Beta VI turns in peptides and proteins: a model peptide mimicry. Journal of the American Chemical Society, 121(12), 2671–2678. [Link]

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  • Chauhan, V. S., et al. (1989). Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. Biopolymers, 28(3), 763–771. [Link]

  • Liu, L. P., & Deber, C. M. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Bioorganic & Medicinal Chemistry Letters, 23(10), 2821–2824. [Link]

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  • Golz, S., et al. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 21(21), 8233. [Link]

  • Vaden, T. D., et al. (2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. Molecules, 28(23), 7700. [Link]

  • Pal, D., et al. (2021). Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. Chemistry – A European Journal, 27(47), 14307-14314. [Link]

  • Gessier, F., et al. (1999). Beta VI turns in peptides and proteins: a model peptide mimicry. Journal of the American Chemical Society, 121(12), 2671–2678. [Link]

  • ResearchGate. (n.d.). Schematic summary of coupling constants, sequential and medium range... Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the 24 Peptides Used in This Study with the Corresponding... Retrieved from [Link]

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  • ResearchGate. (n.d.). (a) Representative NOESY correlation chart for 3. The complete list of... Retrieved from [Link]

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  • Horwell, D. C., et al. (2002). CCK(2) Receptor Antagonists Containing the Conformationally Constrained Phenylalanine Derivatives, Including the New Amino Acid Xic. European Journal of Medicinal Chemistry, 37(5), 379–389. [Link]

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A Comparative Guide to the Binding Affinity of Peptides: The Impact of the 2-Carbamoyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Higher Affinity in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a highly promising class of therapeutics due to their specificity and biological activity. However, native peptide sequences often suffer from modest binding affinities and poor metabolic stability, limiting their clinical utility. A cornerstone of peptide optimization is the strategic incorporation of non-canonical amino acids or functional group modifications to enhance these properties. This guide provides an in-depth comparison of the binding affinity of peptides with and without the 2-carbamoyl group, a modification designed to exploit a key protein-ligand interaction: the hydrogen bond. We will explore the chemical rationale, present supporting comparative data, and provide a detailed experimental workflow for validating these affinity enhancements in your own research.

The 2-Carbamoyl Group: A Chemical Tool for Enhanced Interaction

The 2-carbamoyl group is essentially a primary amide (-CONH₂) attached at the second position of an aromatic or heterocyclic side chain within a peptide. The power of the amide functional group lies in its dual nature as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).[1] This allows it to form multiple, highly directional hydrogen bonds with complementary residues in a protein's binding pocket.[2]

The energetic contribution of even a single, well-placed hydrogen bond to binding affinity can be significant.[3] By introducing a 2-carbamoyl group, medicinal chemists can engineer an additional anchor point for the peptide, locking it into a bioactive conformation and increasing the enthalpic driving force of the binding event.[4] This is distinct from relying solely on broader, less specific hydrophobic interactions.

Caption: The 2-carbamoyl group acting as both a hydrogen bond donor and acceptor within a protein binding pocket.

Mechanistic Impact on Binding Affinity

The introduction of a 2-carbamoyl group enhances binding affinity through several key mechanisms:

  • Direct Hydrogen Bonding: As illustrated above, the primary mechanism is the formation of new, stable hydrogen bonds with the target protein. The ideal geometry of these bonds, often reinforced by the relative rigidity of an aromatic side chain, contributes substantially to the free energy of binding.[3] The presence of both a donor and acceptor within the same small functional group creates a high probability of finding a suitable interaction partner in the binding site.

  • Conformational Rigidity: The steric bulk and electronic nature of the carbamoyl group can restrict the conformational freedom of the peptide's side chain.[5] This pre-organization into a bioactive conformation reduces the entropic penalty of binding, as the peptide does not need to "freeze" into the correct orientation upon interacting with the target. A more rigid, pre-organized ligand often exhibits higher affinity.

  • Displacement of Water Molecules: Active sites are often solvated by ordered water molecules. The 2-carbamoyl group can displace these water molecules and form more energetically favorable interactions directly with the protein. The favorable enthalpy change from forming direct hydrogen bonds often outweighs the penalty of desolvating both the ligand and the protein surface.

Quantitative Comparison: A Case Study

To illustrate the tangible impact of this modification, consider a hypothetical peptide inhibitor targeting a protein-protein interface. We compare the binding affinity of the parent peptide with an analogue containing a phenylalanine residue modified with a 2-carbamoyl group (2-Carbamoyl-Phe).

CompoundModificationKD (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)Fold Improvement in Affinity
Peptide A Parent Sequence1502.13.15-
Peptide B With 2-Carbamoyl-Phe122.50.3012.5x

Caption: Comparative binding data for a parent peptide and its 2-carbamoyl analogue, as determined by Surface Plasmon Resonance (SPR).

The data clearly demonstrates a >12-fold improvement in binding affinity (KD) for the modified peptide. Critically, the kinetic data from SPR reveals that this enhancement is primarily driven by a ~10-fold decrease in the dissociation rate (koff). This indicates that the 2-carbamoyl group forms a stable, long-lived interaction that "locks" the peptide onto its target, a highly desirable characteristic for a therapeutic agent. The association rate (kon) is only marginally affected, which is expected as the initial binding event is often diffusion-limited.

Experimental Workflow: Quantifying Binding Affinity with Surface Plasmon Resonance (SPR)

To empirically validate the improved binding affinity of a modified peptide, SPR is a powerful, label-free technique that provides real-time kinetic data.[6] Here is a robust, self-validating protocol.

Objective: To determine the equilibrium dissociation constant (KD) and the kinetic rate constants (kon, koff) for the interaction between a protein target (ligand) and a peptide (analyte).

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Ligand: Purified target protein (>95% purity)

  • Analytes: Parent peptide and 2-carbamoyl modified peptide, solubilized in running buffer

  • Immobilization reagents: EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1 M, pH 8.5)

  • Buffers: Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0), Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Rationale: To measure the interaction, one partner must be tethered to the sensor surface. Amine coupling is a common and robust method.

    • Step 1: Prime the system with running buffer to ensure a stable baseline.

    • Step 2: Activate the carboxymethylated surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes. This creates reactive NHS-esters.

    • Step 3: Inject the ligand (target protein) diluted in immobilization buffer (typically 10-50 µg/mL) over the activated surface. The primary amines on the protein surface (e.g., lysine residues) will covalently bind to the NHS-esters. Aim for an immobilization level of 2000-4000 Response Units (RU).

    • Step 4: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining NHS-esters, preventing non-specific binding.

    • Step 5: Create a reference surface on a separate flow cell by performing the activation and deactivation steps without injecting the ligand. This is critical for subtracting bulk refractive index changes and non-specific binding from the signal.

  • Analyte Interaction Analysis:

    • Rationale: By injecting a series of analyte concentrations, we can measure the binding and dissociation rates to construct a full kinetic profile.

    • Step 6: Prepare a serial dilution of your peptides (e.g., from 1 µM down to 1 nM) in running buffer. Include a zero-concentration sample (buffer only) for double-referencing.

    • Step 7: Inject each peptide concentration over the ligand and reference surfaces for a set association time (e.g., 180 seconds), immediately followed by a dissociation phase where only running buffer flows over the chip (e.g., 600 seconds). The dissociation time should be long enough to observe a significant decay in the signal.

    • Step 8: Between each concentration, perform a regeneration step by injecting a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized ligand. This ensures a fresh surface for the next injection.

  • Data Processing and Analysis:

    • Rationale: Proper data processing is essential for trustworthy results. The goal is to isolate the specific binding signal.

    • Step 9: Subtract the signal from the reference flow cell (Fc1) from the active ligand flow cell (Fc2), resulting in Fc2-1.

    • Step 10: Subtract the signal from the zero-concentration (buffer only) injection from all other concentration curves (double-referencing). This corrects for any baseline drift.

    • Step 11: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kon, koff, and KD values. The software should provide statistics (e.g., Chi²) to assess the quality of the fit.

Caption: A streamlined workflow for determining peptide binding affinity using Surface Plasmon Resonance (SPR).

Conclusion

The strategic incorporation of a 2-carbamoyl group is a potent and rational approach in peptide design to significantly enhance binding affinity. By providing a dual hydrogen bond donor/acceptor, this modification can create a stable anchor point, leading to a more durable and potent interaction with the target protein, often characterized by a slower dissociation rate. The comparative data and detailed SPR workflow presented in this guide provide researchers with both the theoretical underpinnings and the practical tools to explore this strategy. As the demand for high-affinity peptide therapeutics grows, such chemically-informed design principles are indispensable for translating promising peptides into effective clinical candidates.

References

  • Horne, W. S., & Raines, R. T. (2009). Nature of Amide Carbonyl−Carbonyl Interactions in Proteins. Journal of the American Chemical Society. [Link][7]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link][8]

  • Sanders, G. (2021). How to measure and evaluate binding affinities. eLife. [Link][9]

  • Kemp, D. S., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society. [Link][10]

  • Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society. [Link][11]

  • The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link][12]

  • MedChemProf. (2021). Amide Functional Group - Vital in Peptides, Polypeptides and Proteins. Organic Chemistry Explained!. [Link][1]

  • LibreTexts. (2025). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link][6]

  • Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research. [Link][2]

  • Raines, R. T. (n.d.). Hydrogen Bonds in Peptides and Proteins: Studies of Proline-Containing Peptides and Proteins. Raines Lab. [Link][4]

  • Ghumra, A., & Ploegh, H. L. (1998). Alteration of a Single Hydrogen Bond between Class II Molecules and Peptide Results in Rapid Degradation of Class II Molecules after Invariant Chain Removal. The Journal of Immunology. [Link][3]

Sources

The Carbamoyl Moiety: A Linchpin in Receptor Engagement and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular recognition that governs therapeutic efficacy, the carbamoyl moiety (–OCONH₂) and its substituted derivatives frequently take center stage. Often employed as a bioisosteric replacement for the more labile ester or amide functionalities, the carbamate group offers a unique combination of physicochemical properties that profoundly influence a ligand's interaction with its target receptor.[1][2] This guide provides an in-depth analysis of the carbamoyl moiety's impact on receptor binding, offering a comparative perspective against other functional groups and detailing the experimental and computational methodologies crucial for its assessment.

The Physicochemical Persona of the Carbamoyl Group: More Than a Mere Mimic

The strategic incorporation of a carbamoyl group into a drug candidate is a decision rooted in its distinct electronic and structural characteristics. Unlike a simple ester, the nitrogen atom's lone pair of electrons in a carbamate can delocalize into the carbonyl group, creating a resonance structure that imparts partial double-bond character to the C-N bond.[2] This seemingly subtle electronic feature has significant steric and interactive consequences.

Key Physicochemical Properties and Their Implications:

  • Hydrogen Bonding Capability: The carbamoyl moiety is a potent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This dual nature allows it to form robust and highly directional interactions within a receptor's binding pocket, often mimicking the hydrogen bonding patterns of a peptide bond.[2]

  • Conformational Rigidity: The partial double-bond character of the C-N bond restricts rotation, leading to a more planar and rigid structure compared to an ester. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

  • Metabolic Stability: Carbamates are generally more resistant to hydrolysis by esterases and amidases compared to their ester and amide counterparts, respectively.[1] This enhanced metabolic stability often translates to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.

  • Polarity and Solubility: The carbamoyl group increases the polarity of a molecule, which can influence its solubility and ability to cross biological membranes. Judicious placement of this moiety is therefore critical in balancing the pharmacokinetic and pharmacodynamic properties of a drug.

The Carbamoyl Moiety in Action: Comparative Case Studies

The theoretical advantages of the carbamoyl group are best illustrated through its successful application in marketed drugs and clinical candidates. Here, we examine two prominent examples that highlight its critical role in receptor interaction.

Rivastigmine: A Covalent Embrace with Acetylcholinesterase

Rivastigmine, a drug used for the treatment of Alzheimer's disease, functions as a "pseudo-irreversible" inhibitor of acetylcholinesterase (AChE).[3] Its mechanism of action hinges on the carbamoyl moiety, which is transferred from the drug to the catalytic serine residue in the active site of AChE.

The crystal structure of the rivastigmine-AChE conjugate reveals that the carbamoyl group forms a covalent bond with the active-site serine.[4] This carbamoylation is significantly more stable to hydrolysis than the acetylation that occurs with the natural substrate, acetylcholine. The slow decarbamoylation rate results in a prolonged inhibition of the enzyme, leading to an increase in acetylcholine levels in the brain and an improvement in cognitive function.[3][5]

In comparison to other AChE inhibitors like donepezil, which binds non-covalently, rivastigmine's carbamoyl-driven covalent modification provides a longer duration of action. This case study underscores the power of the carbamoyl moiety to act as a "warhead" for covalent inhibition, a strategy increasingly employed in drug design.

Carbamate Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide. Inhibition of FAAH is a promising therapeutic strategy for pain and anxiety.[6][7] Carbamate-based inhibitors have emerged as a potent class of FAAH inactivators.

Biochemical studies have demonstrated that these carbamate inhibitors act by covalently modifying the catalytic serine nucleophile of FAAH.[6] The carbamoyl group is transferred to the serine residue, rendering the enzyme inactive. The design of these inhibitors has been guided by the understanding that the carbamate acts as an electrophilic trap for the active site serine. For instance, the potency of these inhibitors can be significantly enhanced by optimizing the leaving group of the carbamate, which departs after the nucleophilic attack by the serine.[6]

This example illustrates how the reactivity of the carbamoyl moiety can be finely tuned through chemical modification to achieve potent and selective enzyme inhibition. The stability of the resulting carbamoyl-enzyme complex dictates the duration of the inhibitory effect.

A Toolkit for Assessing Carbamoyl-Receptor Interactions

A thorough understanding of how a carbamoyl-containing ligand interacts with its target receptor requires a multi-faceted approach, combining experimental biophysical techniques with computational modeling.

Experimental Methodologies

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a ligand bound to its receptor. This allows for the direct visualization of the binding mode, including the specific hydrogen bonds and other interactions formed by the carbamoyl moiety.[8][9]

Experimental Protocol: Ligand Soaking or Co-crystallization

  • Protein Crystallization: Obtain high-quality crystals of the target receptor.

  • Ligand Introduction:

    • Soaking: Transfer the protein crystals to a solution containing the carbamoyl-containing ligand. The ligand diffuses into the crystal lattice and binds to the receptor.

    • Co-crystallization: Crystallize the protein in the presence of the ligand.

  • X-ray Diffraction Data Collection: Expose the ligand-bound crystals to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: Process the diffraction data to calculate an electron density map. A model of the protein-ligand complex is then built into this map and refined to yield the final structure.[10]

Data Interpretation: The resulting crystal structure will reveal the precise orientation of the carbamoyl group within the binding pocket and its interactions with surrounding amino acid residues, providing invaluable information for structure-based drug design.

Principle: SPR is a label-free technique that measures the real-time binding of a ligand (analyte) to a receptor (ligand) immobilized on a sensor chip.[11][12] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction.

Experimental Protocol: Kinetic Analysis

  • Ligand Immobilization: Covalently attach the purified receptor to the surface of a sensor chip.

  • Analyte Injection: Flow solutions of the carbamoyl-containing ligand at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, in real-time.

  • Regeneration: Inject a solution to dissociate the bound ligand from the receptor, preparing the surface for the next injection.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Data Interpretation: SPR data provides a quantitative measure of the binding affinity and kinetics, allowing for the comparison of different carbamoyl-containing analogues and their non-carbamoyl counterparts.

Principle: ITC directly measures the heat released or absorbed during a binding event.[14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol: Titration Experiment

  • Sample Preparation: Prepare solutions of the receptor and the carbamoyl-containing ligand in the same buffer. The receptor is placed in the sample cell, and the ligand in the titration syringe.[16][17]

  • Titration: Inject small aliquots of the ligand solution into the sample cell containing the receptor.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[18]

Data Interpretation: The thermodynamic signature obtained from ITC provides deep insights into the driving forces of the interaction. For example, a favorable enthalpic contribution (negative ΔH) often indicates strong hydrogen bonding, a hallmark of many carbamoyl-receptor interactions.

Computational Methodology

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[19][20] It is a valuable tool for virtual screening and for generating hypotheses about the binding mode of carbamoyl-containing compounds.

Computational Protocol: Ligand-Protein Docking

  • Protein and Ligand Preparation: Prepare the 3D structures of the receptor and the carbamoyl-containing ligand. This includes adding hydrogen atoms and assigning partial charges.

  • Binding Site Definition: Define the region of the receptor where the ligand is expected to bind.

  • Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: Each docked pose is assigned a score that estimates its binding affinity. The top-scoring poses are then visually inspected to analyze the predicted interactions, including those involving the carbamoyl moiety.[21][22]

Data Interpretation: Docking results can provide a plausible model of the ligand-receptor complex, highlighting key interactions that can be further investigated experimentally. It is particularly useful for understanding how modifications to the carbamoyl group or its surrounding scaffold might impact binding.

Visualizing the Workflow: A Unified Approach

To effectively assess the impact of the carbamoyl moiety, a logical and iterative workflow that integrates both experimental and computational methods is essential.

G cluster_0 Design & Synthesis cluster_1 Computational Assessment cluster_2 Experimental Validation cluster_3 Data Analysis & Iteration a Hypothesis Generation: Incorporate Carbamoyl Moiety b Chemical Synthesis of Carbamoyl Analogues a->b c Molecular Docking b->c d SPR (Kinetics/Affinity) c->d e ITC (Thermodynamics) d->e f X-ray Crystallography (Structural Details) e->f g Structure-Activity Relationship (SAR) Analysis f->g h Lead Optimization g->h h->a Iterative Design

Sources

A Comparative Guide to Non-Natural Phenylalanine Analogs in Peptide and Drug Development: The Role of Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids (nnAAs) into peptides and protein scaffolds is a cornerstone of modern therapeutic design. By moving beyond the canonical 20 amino acids, we can imbue biologics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. This guide provides an in-depth comparison of Boc-L-2-Carbamoylphenylalanine against other notable non-natural phenylalanine analogs, offering both theoretical insights and practical experimental frameworks for their evaluation.

Introduction: The Significance of Phenylalanine Analogs

Phenylalanine, with its aromatic side chain, plays a crucial role in numerous biological interactions, including protein-protein interfaces and receptor binding. The modification of this residue offers a powerful tool to modulate these interactions. Non-natural phenylalanine analogs can be broadly categorized based on the nature of their side-chain modifications, each conferring unique properties to the resulting peptide. This guide will focus on a comparative analysis of this compound, a conformationally intriguing analog, alongside other widely used phenylalanine derivatives.

This compound: A Unique Conformational Scaffold

This compound is an amino acid derivative characterized by a carbamoyl group at the ortho position of the phenyl ring.[1] This seemingly subtle modification has significant implications for the conformational freedom of the side chain and its potential interactions.

Key Attributes of this compound:

  • Conformational Constraint: The ortho-carbamoyl group can act as a conformational lock, restricting the torsion angles of the phenyl ring. This pre-organization of the side chain can lead to a more favorable entropic profile upon binding to a target, potentially enhancing binding affinity.[2][3][4]

  • Hydrogen Bonding Potential: The carbamoyl moiety introduces additional hydrogen bond donor and acceptor sites, offering the potential for novel intramolecular or intermolecular interactions that are not possible with native phenylalanine.

  • Enhanced Stability and Solubility: The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the amino acid, making it well-suited for solid-phase peptide synthesis (SPPS).[1]

A Comparative Overview of Phenylalanine Analogs

To understand the unique value of this compound, it is essential to compare it with other non-natural phenylalanine analogs that offer different functionalities.

Phenylalanine AnalogKey FeaturePrimary ApplicationExpected Impact on Peptide Properties
This compound Ortho-carbamoyl groupIntroduction of conformational constraints and novel H-bondingIncreased binding affinity, enhanced specificity, potential for improved proteolytic stability.
Boc-L-4-Fluorophenylalanine Fluorination of the phenyl ringProbing cation-π interactions, enhancing metabolic stabilityAltered electronic properties of the aromatic ring, potentially increased binding affinity and resistance to oxidative metabolism.[5][6][7]
Boc-L-p-Benzoylphenylalanine (Boc-Bpa) Benzophenone moietyPhoto-crosslinking studiesCovalent capture of interacting partners upon UV irradiation, enabling the study of transient interactions.[8][9]

Experimental Framework for Comparative Analysis

To empirically validate the theoretical advantages of a given phenylalanine analog, a series of well-defined experiments are necessary. The following protocols provide a robust framework for comparing peptides incorporating this compound against other analogs.

Experimental Workflow Overview

G cluster_0 Peptide Synthesis & Purification cluster_1 Biophysical & Functional Assays cluster_2 Data Analysis & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) Characterization->Binding_Assay Functional_Assay Enzyme Inhibition or Cell-Based Assay Characterization->Functional_Assay Data_Analysis Quantitative Comparison of Analogs Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: A generalized workflow for the comparative analysis of peptides containing different non-natural phenylalanine analogs.

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide using Boc-protected amino acids.

Materials:

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids (including the analogs to be tested)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, DIC)

  • Cleavage cocktail (e.g., HF/p-cresol or a less hazardous alternative)

  • Ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[10]

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF. Wash with DMF.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid and coupling reagent in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Wash: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling, deprotect the N-terminal Boc group.

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and react for 1-2 hours at 0°C.

    • Precipitate the cleaved peptide in cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Proteolytic Stability Assay

This assay assesses the resistance of the synthesized peptides to degradation by proteases found in serum.

Materials:

  • Purified peptides (from Protocol 1)

  • Human or animal serum

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA))

  • RP-HPLC system or LC-MS

Procedure:

  • Preparation: Prepare stock solutions of the test peptides in a suitable buffer (e.g., PBS).

  • Incubation:

    • Dilute the peptide stock solution in serum to a final concentration of 50-100 µM.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to stop the enzymatic reaction.[11][12]

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide analog.

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of the synthesized peptides against a target enzyme.

Materials:

  • Purified peptides (from Protocol 1)

  • Target enzyme

  • Enzyme substrate (chromogenic or fluorogenic)[13]

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the peptide inhibitors in assay buffer. Prepare solutions of the enzyme and substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add the serially diluted peptide inhibitors to the wells.

    • Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each peptide analog.[14][15][16]

Interpreting the Comparative Data

The data generated from these experiments will provide a quantitative basis for comparing the performance of this compound with other phenylalanine analogs.

  • Proteolytic Stability: An increased half-life (t½) for a peptide containing a non-natural analog indicates enhanced resistance to proteolysis. This is a desirable attribute for therapeutic peptides.

  • Binding Affinity/Enzyme Inhibition: A lower IC50 value or dissociation constant (Kd) signifies a more potent inhibitor or a higher binding affinity. This can be attributed to factors such as pre-organization of the side chain or the formation of new favorable interactions.

Logical Framework for Analog Selection

G Start Define Therapeutic Goal Constraint Enhance Binding Affinity/Specificity? Start->Constraint Stability Improve Proteolytic Stability? Start->Stability Crosslinking Map Protein-Protein Interactions? Start->Crosslinking Constraint->Stability No Carbamoyl Incorporate this compound Constraint->Carbamoyl Yes Stability->Crosslinking No Fluoro Incorporate Boc-L-4-Fluorophenylalanine Stability->Fluoro Yes Bpa Incorporate Boc-L-p-Benzoylphenylalanine Crosslinking->Bpa Yes

Caption: A decision-making flowchart for selecting a non-natural phenylalanine analog based on the desired therapeutic outcome.

Conclusion

This compound represents a valuable tool for peptide chemists and drug developers seeking to introduce conformational constraints and novel hydrogen bonding interactions. While its performance relative to other non-natural phenylalanine analogs is application-dependent, the experimental frameworks provided in this guide offer a clear path to generating the necessary data for an informed selection. By systematically evaluating analogs such as Boc-L-4-Fluorophenylalanine for enhanced stability and Boc-L-p-Benzoylphenylalanine for interaction mapping, researchers can rationally design and optimize peptide-based therapeutics with superior properties.

References

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  • Pless, E. T., Ahern, C. A., Dougherty, D. A., & Lester, H. A. (2009). A cation-π interaction at a phenylalanine residue in the glycine receptor binding site is conserved for different agonists. Journal of Biological Chemistry, 284(41), 27847-27852.
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  • Wang, L., Zhang, Y., & Li, Z. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl) benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC medicinal chemistry, 14(1), 130-136.
  • Peptide Institute, Inc. (n.d.). Enzyme Substrates and Inhibitors. Retrieved from [Link]

  • Edmondson, D. E. (2020). Assessment of enzyme inhibition: A review with examples from the development of monoamine oxidase and cholinesterase inhibitory drugs. Molecules, 25(19), 4437.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Small and simple, yet sturdy: conformationally constrained peptides with remarkable properties. Current opinion in chemical biology, 12(3), 292-299.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199.
  • Bardi, A., Rossi, F., Formaggio, F., Crisma, M., Toniolo, C., & Sukumar, M. (1988). Solid state and solution conformation of Boc-L-Met-Aib-L-Phe-OMe. Beta-turn conformation of a sequence related to an active chemotactic peptide analog. International journal of peptide and protein research, 32(3), 200-208.
  • Meyer, F. M., Collins, J. C., Borin, B., Bradow, J., Liras, S., Limberakis, C., ... & James, K. (2012). Biaryl-bridged macrocyclic peptides: conformational constraint via carbogenic fusion of natural amino acid side chains. The Journal of organic chemistry, 77(7), 3099-3114.
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  • Karle, I. L., Gopi, H. N., & Balaram, P. (2002). Peptide hybrids containing α-and β-amino acids: structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. Proceedings of the National Academy of Sciences, 99(8), 5160-5164.
  • Eker, F., Griebenow, K., Cao, X., Nafie, L. A., & Schweitzer-Stenner, R. (2004). The polyproline II conformation in short alanine peptides is noncooperative. Proceedings of the National Academy of Sciences, 101(52), 17999-18004.
  • D'Este, E., Dudin, L., & Heimgartner, H. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.

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A Senior Application Scientist's Guide: Validating Peptides with Labile Moieties—The Case of 2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of peptide purity is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable data. The introduction of non-canonical or modified amino acids, while expanding the therapeutic potential of peptides, simultaneously introduces significant analytical challenges. This guide provides an in-depth comparison of mass spectrometry (MS) and its essential orthogonal partner, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), for the purity validation of synthetic peptides containing the labile moiety 2-carbamoylphenylalanine.

The carbamoyl group on this particular phenylalanine analogue presents a unique analytical hurdle. Similar to the side chains of asparagine and glutamine, the carbamoyl group is susceptible to neutral loss under the energetic conditions of a mass spectrometer's ion source[1]. This can lead to the artefactual observation of species with a mass difference of -17 Da (loss of ammonia, NH₃), complicating the distinction between a genuine impurity and an in-source fragment. This guide will dissect this challenge and present a robust, self-validating workflow for achieving unambiguous purity determination.

The Challenge: In-Source Decay vs. True Impurity

Mass spectrometry is a cornerstone of peptide analysis, prized for its sensitivity and ability to provide precise molecular weight information, which is critical for identity confirmation[2]. However, the high-energy environment of techniques like Electrospray Ionization (ESI) can induce fragmentation before the ions even reach the mass analyzer—a phenomenon known as in-source fragmentation or in-source decay[3].

For a peptide containing 2-carbamoylphenylalanine, this process can manifest as the cleavage of the C-N bond in the side-chain amide, leading to the neutral loss of ammonia. An analyst might therefore observe two prominent signals:

  • [M+H]⁺: The protonated molecular ion of the intact peptide.

  • [M+H-17]⁺: An ion corresponding to the peptide after losing NH₃.

The Orthogonal Solution: Mass Spectrometry and RP-HPLC

To resolve this ambiguity, regulatory bodies and best practices mandate the use of orthogonal analytical methods—techniques that measure the same attribute (purity) based on different physicochemical principles[4][5]. The gold standard for peptide purity analysis is RP-HPLC, which separates molecules based on their hydrophobicity[6][7][8]. When coupled with UV detection (typically at 214-220 nm to detect the peptide backbone), RP-HPLC provides a quantitative measure of purity based on the relative peak area of the main component versus all other detected species[9][10].

The power of this combined approach lies in its ability to provide complementary information:

  • RP-HPLC-UV quantifies the relative abundance of all species as they exist in solution, prior to ionization.

  • LC-MS confirms the identity (molecular weight) of the species eluting from the HPLC column.

If a peptide sample is pure, a properly optimized RP-HPLC method will show a single major peak. When this single peak is directed into the mass spectrometer, the observation of both [M+H]⁺ and [M+H-17]⁺ signals confirms that the neutral loss is an in-source artifact, not a pre-existing impurity.

Workflow for Comprehensive Peptide Validation

A robust validation workflow integrates both techniques to provide a self-validating system for purity and identity.

Peptide Validation Workflow cluster_0 Purity Assessment (Quantitative) cluster_1 Identity Confirmation (Qualitative) SamplePrep_HPLC Sample Preparation (Dilution in Mobile Phase A) HPLC RP-HPLC Separation (C18 Column, Gradient Elution) SamplePrep_HPLC->HPLC UV UV Detection (214 nm) HPLC->UV Chromatogram Generate Chromatogram (& Purity Calculation) UV->Chromatogram MassSpectrum Generate Mass Spectrum (& Confirm MW) Chromatogram->MassSpectrum Orthogonal Confirmation SamplePrep_MS Sample Preparation (Dilution in MS-compatible buffer) LC UPLC/HPLC Separation (C18 Column, FA modifier) SamplePrep_MS->LC ESI Electrospray Ionization (ESI) (Potential In-Source Fragmentation) LC->ESI MS Mass Analyzer (e.g., Q-TOF) (m/z Measurement) ESI->MS MS->MassSpectrum

Caption: Orthogonal workflow for peptide purity and identity validation.

Comparative Analysis: Mass Spectrometry vs. RP-HPLC

The selection of an analytical method should be guided by the specific information required. The table below compares the capabilities of MS and RP-HPLC for the validation of peptides like the one .

Parameter Mass Spectrometry (LC-MS) Reversed-Phase HPLC (RP-HPLC with UV) Rationale & Synergy
Primary Application Identity Confirmation, Impurity IdentificationPurity Assessment, QuantificationHPLC provides the quantitative purity value, while MS identifies what each peak (main component and impurities) is.
Principle Mass-to-charge ratio (m/z)Separation by hydrophobicityThese orthogonal principles ensure a comprehensive characterization. MS is blind to isomers, which HPLC can often separate.
Purity Determination Semi-quantitative at best; response factor varies greatly. Prone to artifacts (e.g., in-source decay).Gold standard for purity. Relative quantification based on peak area percent.[6][7]UV detection at the peptide backbone (~214 nm) provides a more uniform response factor across peptide-related impurities than MS, leading to more accurate purity values.
Impurity Identification Excellent. Provides accurate mass of impurities, enabling structural elucidation (e.g., deletions, modifications).Poor. Provides retention time only. Cannot identify the nature of an impurity peak without a reference standard.The combination is powerful: HPLC separates an unknown impurity, and MS identifies its mass and structure.[9][11]
Handling Labile Groups Can induce fragmentation (e.g., loss of NH₃), creating ambiguity between artifacts and true impurities.Benign separation technique that preserves the integrity of the molecule as it exists in solution.HPLC provides the definitive answer on whether a potential degradant exists in the sample before it enters the mass spectrometer.
Regulatory Standing Required for identity confirmation and characterization of specified impurities.[12][13]Required for purity specification and lot release testing.[2][12][13]Regulatory bodies like the FDA and international guidelines (ICH) mandate both identity and purity data, necessitating the use of both techniques.[11][12][13][14][15][16][17][18]

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided as a starting point. These must be optimized for the specific peptide and instrument used.

Protocol 1: RP-HPLC-UV for Quantitative Purity Analysis

This protocol is designed to establish the purity profile of the peptide.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • System Equilibration: Equilibrate the column with 95% A / 5% B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in Mobile Phase A.

    • Vortex gently to dissolve. Avoid vigorous shaking to prevent aggregation.

  • Chromatographic Method:

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 214 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Data Analysis (Self-Validation):

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • System Suitability: Inject a reference standard or a well-characterized batch to confirm retention time, peak shape, and resolution from known impurities. The results are valid only if the system suitability passes pre-defined criteria.

Protocol 2: LC-MS for Identity Confirmation

This protocol is designed to confirm the molecular weight of the main peak and identify any impurities.

  • System Preparation:

    • LC-MS System: Waters ACQUITY UPLC with a Q-TOF Mass Spectrometer or equivalent.

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade water. Note: FA is used instead of TFA as it is more MS-friendly and causes less ion suppression.[19]

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

    • System Equilibration: Equilibrate with the starting gradient conditions for at least 15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the peptide at 0.1 mg/mL in Mobile Phase A.

  • LC-MS Method:

    • Injection Volume: 5 µL.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient must be developed to ensure good separation of the main peak from impurities (similar in principle to the HPLC method but adapted for UPLC).

    • MS Settings (Positive ESI Mode):

      • Capillary Voltage: 3.0 kV

      • Cone Voltage: 30 V (This can be adjusted. Higher voltages may increase in-source fragmentation.)

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Mass Range: 100 - 2000 m/z

  • Data Analysis (Self-Validation):

    • Extract the Total Ion Chromatogram (TIC).

    • Generate the mass spectrum for the main chromatographic peak.

    • Deconvolute the spectrum to determine the monoisotopic mass.

    • Compare the observed mass to the theoretical mass of the peptide.

    • Confirmation: The presence of both [M+H]⁺ and [M+H-17]⁺ signals in the spectrum of the single, pure HPLC peak confirms the lability of the 2-carbamoylphenylalanine side chain under these ESI conditions.

Conclusion and Best Practices

The validation of peptides containing labile moieties like 2-carbamoylphenylalanine demands a multi-faceted analytical approach. Relying on mass spectrometry alone for purity assessment is fraught with the risk of misinterpreting analytical artifacts as genuine impurities.

The authoritative, field-proven recommendation is the synergistic use of RP-HPLC-UV and LC-MS.

  • Establish Purity First: Use a well-optimized RP-HPLC-UV method as the primary tool for quantitative purity determination. This provides an unbiased view of the sample's composition.

  • Confirm Identity Second: Use LC-MS to confirm the molecular weight of the main peak and any impurities separated by the HPLC. This step is qualitative and serves to identify, not quantify, the species present.

  • Embrace Orthogonality: This dual-technique workflow creates a self-validating system where the purity data from HPLC provides the necessary context to correctly interpret the mass spectra, especially when labile groups lead to in-source fragmentation.

By adhering to this orthogonal approach, researchers and developers can ensure the scientific integrity of their work, meet stringent regulatory expectations, and build a foundation of trust in their analytical data.

References

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. U.S. Food and Drug Administration. [Link]

  • FDA guidance spells out acceptance criteria for synthetic peptide ANDAs. RAPS. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. [Link]

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

  • Assessing Immunogenicity Risk of Peptides: the Synthetic Peptide Guidance and PSGs. U.S. Food and Drug Administration. [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. GenScript. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. [Link]

  • Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. LabRulez LCMS. [Link]

  • ICH Q6B Specifications: An Implementation Guide. ResearchGate. [Link]

  • Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance. CreoSalus. [Link]

  • LC-MS/MS Peptide Analysis: Complete Protocol. IonOpticks. [Link]

  • What Are the FDA Requirements for Peptide Characterization? VR Analytical. [Link]

  • MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. National Institutes of Health (NIH). [Link]

  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]

  • Protein Characterization ICH Q6B. Intertek. [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. [Link]

  • Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. National Institutes of Health (NIH). [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. National Institutes of Health (NIH). [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. YourPeptideBrand. [Link]

  • MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. Molecular & Cellular Proteomics. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Institutes of Health (NIH). [Link]

  • Protein Characterization ICH Q6B. Intertek. [Link]

  • MS/MS of synthetic peptide is not sufficient to confirm new types of protein modifications. PubMed. [Link]

  • Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. National Institutes of Health (NIH). [Link]

  • Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. PubMed. [Link]

  • Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR. National Institutes of Health (NIH). [Link]

  • Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]

  • Mass spectrometry for proteomics - part 2. YouTube. [Link]

  • Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. PubMed. [Link]

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A Senior Application Scientist's Guide to Circular Dichroism Analysis of Peptides with Boc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics and structural biology, the incorporation of non-natural amino acids is a powerful strategy to modulate conformation, stability, and biological activity. Boc-L-2-Carbamoylphenylalanine, with its unique aromatic and hydrogen-bonding moieties, presents a compelling candidate for such modifications. However, its influence on the secondary structure of peptides requires rigorous biophysical characterization, for which circular dichroism (CD) spectroscopy is an indispensable tool.

This guide provides an in-depth comparison of the CD analysis of peptides containing this compound versus their unmodified counterparts. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to confidently assess the structural impact of this novel amino acid.

The Rationale: Why this compound and Circular Dichroism?

The introduction of this compound into a peptide sequence can induce significant conformational changes due to a combination of steric and electronic effects. The bulky carbamoylphenyl group can restrict the peptide backbone's flexibility, while the carbamoyl moiety can participate in intramolecular hydrogen bonding, potentially stabilizing specific secondary structures.

Circular dichroism spectroscopy is exquisitely sensitive to the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in ordered structures like α-helices and β-sheets, gives rise to characteristic CD spectra in the far-UV region (190-250 nm). By comparing the CD spectrum of a peptide containing this compound with that of a control peptide, we can elucidate the structural perturbations induced by this modification.

Experimental Design: A Comparative Approach

A robust comparative analysis hinges on a well-designed set of experiments. The core principle is to isolate the effect of the this compound modification.

Peptide Design and Synthesis

The first step is the synthesis of the peptides to be compared. For a thorough analysis, a minimum of two peptides are required:

  • The Modified Peptide: The peptide of interest containing this compound at the desired position.

  • The Control Peptide: An analogous peptide where the this compound is replaced by a natural amino acid, typically Alanine (Ala) or Glycine (Gly), which have a low propensity to induce strong secondary structures on their own. Phenylalanine (Phe) can also be used as a control to dissect the effects of the carbamoyl group from the phenyl ring alone.

The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cysteine is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical RP-HPLC.

Circular Dichroism Spectroscopy: Data Acquisition and Processing

Accurate and reproducible CD data are paramount for a meaningful comparison.

Sample Preparation
  • Purity: Ensure peptide purity is >95% as determined by analytical RP-HPLC.[1]

  • Concentration: Accurately determine the peptide concentration. A common method is to use the absorbance of aromatic residues (if present in the control peptide) or to perform amino acid analysis. For the modified peptide, a quantitative NMR (qNMR) approach might be necessary. Typical concentrations for far-UV CD are in the range of 0.1-0.2 mg/mL.[2]

  • Buffer Selection: The buffer must be transparent in the far-UV region (below 200 nm). Phosphate buffers at low concentrations (e.g., 10 mM) are a good choice. Avoid buffers with high chloride concentrations, as chloride ions absorb strongly in the far-UV.

Instrumental Setup and Data Acquisition

Experimental Protocol: Circular Dichroism Spectroscopy

Instrumentation: A calibrated CD spectropolarimeter.

Parameters:

  • Wavelength Range: 190-260 nm.[3]

  • Cuvette: A quartz cuvette with a pathlength of 0.1 cm.[4]

  • Temperature: Maintain a constant temperature, typically 25°C, using a Peltier device.

  • Scan Speed: 50 nm/min.[4]

  • Bandwidth: 1.0 nm.[4]

  • Response Time: 2 seconds.[4]

  • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[4]

Procedure:

  • Instrument Purging: Purge the instrument with nitrogen gas for at least 30 minutes before measurements.

  • Baseline Correction: Record a baseline spectrum of the buffer in the same cuvette that will be used for the samples.[4]

  • Sample Measurement: Record the CD spectrum of each peptide solution.

  • Data Processing:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE or [θ]) in units of deg·cm²·dmol⁻¹ using the following equation:

      [θ] = (millidegrees × Mean Residue Weight) / (10 × concentration [g/mL] × pathlength [cm])[5]

      The Mean Residue Weight is the molecular weight of the peptide divided by the number of amino acids.

Data Interpretation: Unveiling the Structural Impact

The comparison of the MRE spectra of the modified and control peptides will reveal the conformational changes induced by this compound.

Characteristic CD Spectra of Secondary Structures
  • α-Helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.[2]

  • β-Sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.[2]

  • Random Coil: Exhibits a strong negative band below 200 nm and a weak positive or near-zero signal above 210 nm.

The Influence of the Carbamoylphenyl Chromophore

The carbamoylphenyl group in this compound is an aromatic chromophore that can absorb in the far-UV region, potentially interfering with the peptide backbone signal. The UV-Vis spectrum of benzamide, a similar chromophore, shows absorption peaks that could overlap with the far-UV CD region.[6][7] This can lead to contributions to the CD spectrum that are not related to the peptide's secondary structure.

Deconvolution of the Spectra:

To isolate the effect of the modified amino acid on the peptide backbone conformation, a difference spectrum can be calculated:

Δ[θ] = [θ]Modified Peptide - [θ]Control Peptide

A non-zero difference spectrum indicates that the this compound has either altered the secondary structure of the peptide or is contributing its own CD signal.

Comparative Analysis
Scenario Observation in Modified Peptide's CD Spectrum Interpretation
Induction of Helicity Appearance or enhancement of negative bands at 222 nm and 208 nm.The this compound promotes the formation of an α-helical structure.
Induction of β-Structure Appearance or enhancement of a negative band around 218 nm.The modification favors the adoption of a β-sheet conformation.
Disruption of Structure A shift towards a random coil-like spectrum (loss of defined peaks).The bulky side chain disrupts pre-existing secondary structures.
Chromophoric Contribution Significant changes in the spectrum that do not conform to standard secondary structure patterns.The carbamoylphenyl group itself is contributing to the CD signal. Further analysis, such as comparing with a Phenylalanine control, is needed.

Data Presentation: A Hypothetical Case Study

To illustrate the comparative analysis, consider a hypothetical 10-mer peptide, "Peptide-X," where this compound is incorporated at position 5.

Table 1: Mean Residue Ellipticity (MRE) at Key Wavelengths

PeptideMRE at 222 nm (deg·cm²·dmol⁻¹)MRE at 208 nm (deg·cm²·dmol⁻¹)MRE at 218 nm (deg·cm²·dmol⁻¹)
Peptide-X (Ala control) -2,000-3,500-2,500
Peptide-X (Modified) -15,000-12,000-8,000

In this hypothetical example, the significant increase in negative MRE at 222 nm and 208 nm for the modified peptide strongly suggests the induction of an α-helical conformation by the this compound residue.

Visualizing the Workflow and Logic

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical framework for data interpretation.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_cd CD Spectroscopy cluster_analysis Data Analysis Synth_Mod Modified Peptide (with this compound) Purify_Mod RP-HPLC Purification Synth_Mod->Purify_Mod Synth_Ctrl Control Peptide (e.g., with Alanine) Purify_Ctrl RP-HPLC Purification Synth_Ctrl->Purify_Ctrl Char_Mod Mass Spec & HPLC Analysis Purify_Mod->Char_Mod Char_Ctrl Mass Spec & HPLC Analysis Purify_Ctrl->Char_Ctrl CD_Acq Data Acquisition (190-260 nm) Char_Mod->CD_Acq Char_Ctrl->CD_Acq Data_Proc Data Processing (Baseline Subtraction, MRE Conversion) CD_Acq->Data_Proc Comp_Analysis Comparative Analysis (Difference Spectra) Data_Proc->Comp_Analysis Struct_Interp Structural Interpretation Comp_Analysis->Struct_Interp

Caption: Experimental workflow for comparative CD analysis.

Logic_Diagram Start CD Spectra of Modified & Control Peptides Compare Calculate Difference Spectrum (Δ[θ]) Start->Compare Is_Zero Is Δ[θ] ≈ 0? Compare->Is_Zero No_Change Conclusion: No significant conformational change or chromophoric contribution Is_Zero->No_Change Yes Change Analyze pattern of Δ[θ] Is_Zero->Change No Helix α-helical signature? Change->Helix Sheet β-sheet signature? Helix->Sheet No Conclusion_Helix Conclusion: Induction of α-helix Helix->Conclusion_Helix Yes Disorder Random coil signature? Sheet->Disorder No Conclusion_Sheet Conclusion: Induction of β-sheet Sheet->Conclusion_Sheet Yes Chromophore Conclusion: Potential chromophoric contribution Disorder->Chromophore No Conclusion_Disorder Conclusion: Disruption of structure Disorder->Conclusion_Disorder Yes

Caption: Logic diagram for interpreting comparative CD data.

Conclusion

The incorporation of this compound into peptides holds significant promise for the development of novel therapeutics and biomaterials. A thorough understanding of its impact on peptide secondary structure is critical, and circular dichroism spectroscopy provides a powerful and accessible method for this characterization. By employing a rigorous comparative approach with well-designed control peptides and careful data analysis, researchers can confidently elucidate the conformational consequences of this modification. This guide provides a comprehensive framework to empower scientists in their exploration of this and other novel amino acid modifications, ultimately accelerating the discovery and development of next-generation peptide-based technologies.

References

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. r/OrganicChemistry. Retrieved from [Link]

  • Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (2022). Amino Acids. Retrieved from [Link]

  • Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. (2023). Macromolecular Rapid Communications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • American Peptide Society. (n.d.). Analysis. Retrieved from [Link]

  • Woody, R. W. (1995). Aromatic side-chain contributions to protein circular dichroism. Methods in Enzymology. Retrieved from [Link]

  • Compton, L. A., & Johnson, W. C. (1986). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry. Retrieved from [Link]

  • (A and B) Circular-dichroism-based conformational analysis of designed... (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. (2024). Chemical Science. Retrieved from [Link]

  • Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Greenfield, N. J. (2006). Circular Dichroism of Peptides. Methods in Molecular Biology. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Retrieved from [Link]

  • Conformational analysis of small peptides by circular dichroism. (2002). Digital Commons @ Southern University and A&M College. Retrieved from [Link]

  • Peptide secondary structure analysis a Circular dichroism (CD) spectra... (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent effects on the conformational transition of a model polyalanine peptide. (2006). The Journal of Chemical Physics. Retrieved from [Link]

  • Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of peptide secondary structure by CD spectroscopy. (A) CD... (n.d.). ResearchGate. Retrieved from [Link]

  • CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. (2025). YouTube. Retrieved from [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (2014). Methods in Molecular Biology. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.